molecular formula C10H8O3 B1369418 6-Methylbenzofuran-2-carboxylic acid CAS No. 50779-65-2

6-Methylbenzofuran-2-carboxylic acid

Cat. No.: B1369418
CAS No.: 50779-65-2
M. Wt: 176.17 g/mol
InChI Key: STGSJLZWQHRTGE-UHFFFAOYSA-N
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Description

6-Methylbenzofuran-2-carboxylic acid (CAS 50779-65-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran scaffold substituted with a carboxylic acid at the 2-position and a methyl group at the 6-position, making it a versatile intermediate for the synthesis of more complex molecules . The carboxylic acid group allows for further derivatization, notably through the formation of amide bonds, to create a wide array of derivatives for biological evaluation . Researchers utilize this compound as a precursor in the development of potential therapeutic agents. Benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, such as hCA IX, which is a recognized target for anticancer therapies . Other research explores similar structures for inhibiting enzymes like bacterial salicylate synthase (MbtI), a target in the search for new antitubercular agents . The compound is offered with a purity of 98% and is available for immediate shipment. Handle with appropriate precautions as it may cause skin and eye irritation . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGSJLZWQHRTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604263
Record name 6-Methyl-1-benzofuran-2-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50779-65-2
Record name 6-Methyl-1-benzofuran-2-carboxylic acid
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Record name 6-methyl-1-benzofuran-2-carboxylic acid
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Foundational & Exploratory

synthesis of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methylbenzofuran-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active natural products and synthetic compounds.[1][2][3] The unique electronic and structural properties of the benzofuran ring system have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, antitumor, and antifungal activities.[3][4] Specifically, benzofuran-2-carboxylic acids serve as crucial intermediates in the synthesis of more complex molecules, where the carboxylic acid moiety provides a versatile handle for further chemical transformations.[2][5][6] this compound, the subject of this guide, is a valuable building block for accessing novel compounds with potential pharmacological applications.[2]

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary, field-proven synthetic routes, elucidating the mechanistic underpinnings of each step and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

The can be approached through several strategic pathways. This guide will focus on two of the most logical and adaptable methods:

  • The Perkin Rearrangement Route: A classic and reliable method involving the ring contraction of a substituted coumarin derivative.[5][7][8]

  • The Salicylaldehyde Annulation Route: A convergent approach that builds the benzofuran core from a substituted salicylaldehyde and an acetate equivalent.[9]

Each route possesses distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research context.

Route 1: The Perkin Rearrangement Pathway

The Perkin rearrangement is a powerful transformation for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5][7] This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.[5]

Conceptual Workflow for the Perkin Rearrangement Route

The overall strategy involves a three-step sequence starting from the commercially available p-cresol (4-methylphenol).

Perkin_Rearrangement_Workflow A p-Cresol (4-Methylphenol) B Step 1: Formylation (Duff or Reimer-Tiemann Reaction) A->B Hexamethylenetetramine or CHCl3, base C 5-Methylsalicylaldehyde B->C D Step 2: Knoevenagel Condensation & Halogenation C->D N-Bromosuccinimide, Acetic Anhydride E 3-Bromo-6-methylcoumarin D->E F Step 3: Perkin Rearrangement E->F NaOH, EtOH, Microwave G This compound F->G

Caption: Overall workflow for the Perkin Rearrangement .

Step 1: Synthesis of 5-Methylsalicylaldehyde

The initial step is the formylation of p-cresol to introduce an aldehyde group ortho to the hydroxyl group. Two classical methods are suitable for this transformation: the Duff reaction and the Reimer-Tiemann reaction.

  • The Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[10][11] It is known to favor ortho-formylation of phenols.[11]

  • The Reimer-Tiemann Reaction: This method employs chloroform in a strong basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to yield the aldehyde.[12][13][14] While effective, this reaction can sometimes lead to the formation of para isomers.[12]

Protocol 1A: Duff Reaction for 5-Methylsalicylaldehyde
Reagent/ParameterQuantityMoles (approx.)
p-Cresol10.8 g0.1
Hexamethylenetetramine28.0 g0.2
Glacial Acetic Acid150 mL-
5 M Hydrochloric Acid100 mL-

Methodology:

  • To a 500 mL round-bottom flask, add p-cresol and hexamethylenetetramine to glacial acetic acid.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature and slowly add 5 M hydrochloric acid.

  • Heat the mixture to reflux for an additional 1 hour to hydrolyze the intermediate imine.

  • Cool the mixture and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-methylsalicylaldehyde.

Step 2: Synthesis of 3-Bromo-6-methylcoumarin

The synthesized 5-methylsalicylaldehyde is then converted to the corresponding 3-bromocoumarin. This is typically achieved through a condensation reaction followed by bromination. A convenient one-pot procedure can be employed using N-bromosuccinimide (NBS).

Protocol 1B: Synthesis of 3-Bromo-6-methylcoumarin
Reagent/ParameterQuantityMoles (approx.)
5-Methylsalicylaldehyde13.6 g0.1
Acetic Anhydride30 mL-
Sodium Acetate16.4 g0.2
N-Bromosuccinimide (NBS)19.6 g0.11

Methodology:

  • Combine 5-methylsalicylaldehyde, acetic anhydride, and sodium acetate in a round-bottom flask.

  • Heat the mixture to 180 °C for 8 hours.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Filter the resulting precipitate, wash with water, and dry to obtain 6-methylcoumarin.

  • Dissolve the crude 6-methylcoumarin in acetonitrile and add N-bromosuccinimide.

  • The reaction can be expedited using microwave irradiation at 250W for 5 minutes at 80 °C.[5] Alternatively, the mixture can be refluxed for 2-4 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 3-bromo-6-methylcoumarin.

Step 3: Perkin Rearrangement to this compound

The final step is the base-catalyzed rearrangement of 3-bromo-6-methylcoumarin. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[5][15]

Protocol 1C: Microwave-Assisted Perkin Rearrangement
Reagent/ParameterQuantityMoles (approx.)
3-Bromo-6-methylcoumarin2.39 g0.01
Sodium Hydroxide0.8 g0.02
Ethanol20 mL-
2 M Hydrochloric Acid--

Methodology:

  • In a microwave reaction vessel, dissolve 3-bromo-6-methylcoumarin and sodium hydroxide in ethanol.

  • Irradiate the mixture in a microwave reactor at 300W for 5 minutes, maintaining a temperature of approximately 79 °C.[5]

  • After the reaction is complete, cool the mixture.

  • Acidify the reaction mixture with 2 M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or dichloromethane/methanol) to obtain pure this compound.[5]

Route 2: The Salicylaldehyde Annulation Pathway

This alternative route involves the construction of the benzofuran ring through the reaction of a substituted salicylaldehyde with an ethyl bromoacetate followed by an intramolecular cyclization and subsequent hydrolysis.

Conceptual Workflow for the Salicylaldehyde Annulation Route

This pathway is also a multi-step process that begins with the synthesis of 6-methylsalicylaldehyde.

Salicylaldehyde_Annulation_Workflow A p-Cresol (4-Methylphenol) B Step 1: Formylation (Duff or Reimer-Tiemann Reaction) A->B Hexamethylenetetramine or CHCl3, base C 6-Methylsalicylaldehyde B->C D Step 2: O-Alkylation C->D Ethyl bromoacetate, K2CO3 E Ethyl 2-((2-formyl-3-methyl)phenoxy)acetate D->E F Step 3: Intramolecular Cyclization & Hydrolysis E->F Base (e.g., NaOEt), then Acid Hydrolysis G This compound F->G

Caption: Overall workflow for the Salicylaldehyde Annulation .

Step 1: Synthesis of 6-Methylsalicylaldehyde

For this route, the formylation of p-cresol must be selective for the ortho-position adjacent to the methyl group. The Duff reaction is generally preferred for this due to its tendency for ortho-formylation of phenols.[11]

Protocol 2A: Duff Reaction for 6-Methylsalicylaldehyde

The protocol for the Duff reaction would be similar to Protocol 1A, however, the regioselectivity may need to be carefully optimized by adjusting reaction conditions (e.g., solvent, temperature) to favor the formation of 6-methylsalicylaldehyde over 5-methylsalicylaldehyde. Careful purification and characterization are crucial at this stage.

Step 2: O-Alkylation of 6-Methylsalicylaldehyde

The phenolic hydroxyl group of 6-methylsalicylaldehyde is alkylated with ethyl bromoacetate in the presence of a weak base.[9]

Protocol 2B: O-Alkylation
Reagent/ParameterQuantityMoles (approx.)
6-Methylsalicylaldehyde13.6 g0.1
Ethyl Bromoacetate18.4 g0.11
Potassium Carbonate27.6 g0.2
Acetonitrile500 mL-

Methodology:

  • To a stirred suspension of 6-methylsalicylaldehyde and potassium carbonate in acetonitrile, add ethyl bromoacetate.

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.[9]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude ethyl 2-((2-formyl-3-methyl)phenoxy)acetate, which can be used in the next step without further purification if deemed sufficiently pure.[9]

Step 3: Intramolecular Cyclization and Hydrolysis

The intermediate ester undergoes an intramolecular aldol-type condensation, followed by dehydration to form the benzofuran ring. The ester is then hydrolyzed to the carboxylic acid. This can often be achieved in a one-pot fashion.

Protocol 2C: Cyclization and Hydrolysis
Reagent/ParameterQuantityMoles (approx.)
Crude Ester from Step 2B~0.1 mol-
Sodium Ethoxide0.11 mol-
Ethanol200 mL-
2N Sodium Hydroxide100 mL-
Concentrated HCl--

Methodology:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the crude ethyl 2-((2-formyl-3-methyl)phenoxy)acetate dropwise to the sodium ethoxide solution at room temperature.

  • Heat the mixture to reflux for 1-2 hours to effect cyclization.[6]

  • After cooling, add 2N sodium hydroxide solution and continue to stir at room temperature or with gentle heating for another 2-3 hours to hydrolyze the ester.[6]

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize to obtain pure this compound.

Conclusion and Outlook

This guide has detailed two robust and scientifically sound methodologies for the . The Perkin rearrangement route offers a well-established and high-yielding pathway, especially when enhanced with microwave technology. The salicylaldehyde annulation route provides a convergent and flexible alternative, contingent on the selective synthesis of the requisite 6-methylsalicylaldehyde.

The choice of synthetic route will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. Both pathways offer access to a valuable building block for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

6-Methylbenzofuran-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylbenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, with the molecular formula C₁₀H₈O₃, is an organic compound featuring a benzofuran scaffold. This structure, consisting of a fused benzene and furan ring, is a common motif in numerous natural products and pharmacologically active molecules.[1] The presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position provides specific physicochemical properties and multiple reactive sites for synthetic modification.[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, particularly for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

The unique structural arrangement of this compound dictates its physical and spectroscopic characteristics. Understanding this profile is fundamental for its identification, purification, and application in further synthetic endeavors.

Core Physicochemical Properties

Quantitative data for this compound and its close analogs are crucial for experimental design.

PropertyValueSource/Comment
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [1][2]
Appearance Typically a solidGeneral observation for similar compounds
Melting Point 208–210 °CData for the analog 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.[3]
logP (calculated) 2.145Data for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]
Topological Polar Surface Area (TPSA) 70.67 ŲData for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid like this is highly characteristic. Key absorptions include a very broad O-H stretching band from the carboxylic acid group, typically appearing around 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching band is expected around 1700-1680 cm⁻¹, with its exact position influenced by conjugation with the benzofuran ring.[5][6] Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while C-O stretching is observed in the 1320-1000 cm⁻¹ region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most downfield signal is the acidic proton of the carboxyl group (-COOH), which is a broad singlet typically found between 10-13 ppm.[5] The protons on the aromatic ring will appear in the 7-8 ppm region, with their specific splitting patterns depending on substitution. The furan ring proton will also be in this aromatic region. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, generally in the 2.3-2.5 ppm range.

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid is significantly deshielded, resonating in the 160-180 ppm range.[7] The various sp²-hybridized carbons of the benzofuran ring will appear between approximately 100-160 ppm.[3] The methyl carbon provides a signal in the upfield region, typically around 14-20 ppm.[3]

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation pattern would likely involve the loss of the carboxylic acid group or related fragments. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Synthesis Methodologies

The synthesis of benzofuran-2-carboxylic acids can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Perkin Rearrangement

A classic and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[8] This reaction involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[8] Microwave-assisted protocols have been shown to drastically reduce reaction times from hours to minutes.[8]

Perkin_Rearrangement_Workflow start 3-Halo-4,6-dimethylcoumarin reagents Base (e.g., NaOH) Ethanol start->reagents React with microwave Microwave Irradiation (e.g., 300W, 5 min, 79°C) reagents->microwave Subject to intermediate Ring Fission & Phenoxide Intermediate microwave->intermediate Forms cyclization Intramolecular Cyclization intermediate->cyclization Undergoes hydrolysis Acidic Workup (HCl) cyclization->hydrolysis Followed by product This compound hydrolysis->product Yields

Caption: Microwave-assisted Perkin rearrangement workflow.

Cyclization of Substituted Phenols

Another versatile method involves the reaction of a substituted phenol (e.g., 4-methylphenol derivative) with a molecule that provides the carbons for the furan ring, followed by cyclization. For instance, reacting a phenol with propargyl bromide can lead to a phenyl propargyl ether, which then undergoes a Claisen rearrangement and intramolecular cyclization to form the 2-methylbenzofuran ring system.[3][9] Subsequent modification, if needed, can install the carboxylic acid group.

Experimental Protocol: Synthesis of a Benzofuran Carboxylic Acid Analog

The following protocol is adapted from the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and serves as a representative example of the synthetic strategy.[3][9]

Step 1: Formation of the 2-Methylbenzofuran Ester

  • To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol).

  • Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.

  • Heat the reaction mixture at 75 °C for 24 hours. Causality: This step facilitates the initial ether formation followed by a thermal intramolecular cyclization and Claisen rearrangement to form the benzofuran core.

  • After cooling, evaporate the DMF under vacuum.

  • Pour the residue into ice-water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate. Purify via column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • To the purified methyl ester (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).

  • Stir the reaction mixture at 55 °C for 6 hours. Causality: The basic conditions promote the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt.

  • Partially concentrate the mixture in a vacuum to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to 3-4 by the dropwise addition of 1 M HCl. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower water solubility.

  • Collect the resulting white solid by filtration, wash with cold water, and dry to obtain the final product.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the electron-rich benzofuran ring system.

  • Reactions of the Carboxylic Acid Group : As a typical carboxylic acid, it can undergo standard transformations such as:

    • Esterification : Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.[1]

    • Amide Formation : Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine produces an amide.

    • Decarboxylation : Under harsh heating conditions, it may lose carbon dioxide to form 6-methylbenzofuran.[1]

  • Reactions of the Benzofuran Ring : The benzofuran ring is electron-rich and thus susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation.[1][10] The position of substitution will be directed by the existing methyl and carboxylic acid groups.

Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_ring Benzofuran Ring Reactions main 6-Methylbenzofuran- 2-carboxylic Acid ester Ester main->ester ROH, H⁺ amide Amide main->amide 1. SOCl₂ 2. R₂NH decarboxy 6-Methylbenzofuran main->decarboxy Heat (Δ) nitration Nitro-substituted product main->nitration HNO₃, H₂SO₄ halogenation Halo-substituted product main->halogenation Br₂, FeBr₃

Caption: Key chemical reactions of the title compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[1]

  • Scaffold for Bioactive Molecules : this compound serves as a valuable building block for the synthesis of more complex molecules.[1] Benzofuran derivatives have demonstrated a wide range of properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-fungal activities.[1][11]

  • Kinase Inhibition : Substituted benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[12] The carboxylic acid and an amino group on the scaffold were found to be crucial for forming salt-bridge and hydrogen bond interactions within the kinase's active site.[12]

  • Carbonic Anhydrase Inhibition : Novel benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[13] Certain derivatives showed potent and selective inhibition, leading to antiproliferative and pro-apoptotic actions in breast cancer cell lines.[13]

  • Biochemical Research : Due to its defined structure, it can be used as a tool compound or fragment in biochemical research, including proteomics, metabolic studies, and fragment-based drug screening.[1]

Drug_Discovery_Logic cluster_targets Potential Therapeutic Targets scaffold 6-Methylbenzofuran- 2-carboxylic Acid (Core Scaffold) modification Synthetic Modification (Esterification, Amidation, Ring Substitution) scaffold->modification library Library of Derivatives modification->library screening Biological Screening library->screening kinase Pim-1 Kinase screening->kinase Identifies Inhibitors ca Carbonic Anhydrase IX screening->ca Identifies Inhibitors other Other Enzymes/ Receptors screening->other

Caption: Role in drug discovery and lead generation.

Safety and Handling

While specific safety data for this compound is limited, data from structurally similar compounds like Benzofuran-2-carboxylic acid and 3-Methylbenzofuran-2-carboxylic acid indicate that it should be handled with care.

  • Hazards : Assumed to cause skin irritation and serious eye irritation.[14][15] May be harmful if swallowed.[16]

  • Precautions :

    • Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16][17]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][16]

    • Avoid contact with skin, eyes, and clothing.[15]

    • Wash hands thoroughly after handling.[14]

  • Storage : Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[14]

  • First Aid : In case of contact, rinse the affected area with plenty of water. If irritation persists or if swallowed, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[16]

Disclaimer : This information is for guidance only. Always consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a compound of significant interest due to its versatile benzofuran core, which is prevalent in medicinal chemistry. Its well-defined chemical properties and multiple reactive sites make it an ideal starting point for the synthesis of novel therapeutic agents. Future research will likely continue to explore its potential as a scaffold for developing selective inhibitors against various biological targets, from kinases to metabolic enzymes, further cementing the importance of the benzofuran-2-carboxylic acid motif in the landscape of modern drug discovery.

References

The Evolving Landscape of Benzofuran-2-Carboxylic Acids: A Technical Guide to the Biological Activities of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide focuses on a specific derivative, 6-Methylbenzofuran-2-carboxylic acid, providing a comprehensive overview of its known biological activities, synthesis, and potential therapeutic applications. While direct research on this compound is nascent, this guide will also extrapolate potential mechanisms and activities based on structurally related benzofuran-2-carboxylic acids, offering a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present data in a clear and comparative format, and provide detailed protocols for key assays, fostering a deeper understanding of this promising chemical entity.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system, a fusion of a benzene and a furan ring, is a cornerstone in the development of novel therapeutic agents.[1][4] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological effects. The carboxylic acid moiety at the 2-position is a particularly interesting feature, as it can participate in crucial interactions with biological targets such as enzymes and receptors.[5][6] this compound, with its methyl substitution on the benzene ring, presents a specific chemical architecture that warrants detailed investigation.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. A common and historically significant method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of 3-halocoumarins.[1] Other synthetic strategies include Friedel-Crafts acylation of 6-methylbenzofuran and subsequent oxidation, as well as various cyclization reactions from phenolic precursors.[1]

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Perkin Rearrangement 3-Halo-4-methylcoumarin 3-Halo-4-methylcoumarin Rearrangement Rearrangement 3-Halo-4-methylcoumarin->Rearrangement + Base Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Rearrangement 6-Methylbenzofuran-2-carboxylate 6-Methylbenzofuran-2-carboxylate Rearrangement->6-Methylbenzofuran-2-carboxylate 6-Methylbenzofuran-2-carboxylic_acid 6-Methylbenzofuran-2-carboxylic_acid 6-Methylbenzofuran-2-carboxylate->6-Methylbenzofuran-2-carboxylic_acid + Acid Acidification (HCl) Acidification (HCl) Acidification (HCl)->6-Methylbenzofuran-2-carboxylic_acid

Caption: General workflow for Perkin rearrangement synthesis.

Experimental Protocol: Perkin Rearrangement
  • Reaction Setup: To a solution of the appropriate 3-halocoumarin precursor in a suitable solvent (e.g., ethanol), add a stoichiometric excess of a base, such as sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Known and Potential Biological Activities

While specific, in-depth studies on this compound are limited, preliminary research suggests potential anti-inflammatory and analgesic properties.[1] The broader family of benzofuran derivatives has been extensively studied, providing a strong basis for inferring the potential activities of this specific molecule.

Anti-inflammatory Activity

The benzofuran scaffold is a known pharmacophore in compounds with anti-inflammatory effects.[3] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesized Signaling Pathway:

Inflammatory_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane COX_Enzymes COX_Enzymes Cell_Membrane->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 6-MBCA This compound 6-MBCA->COX_Enzymes Potential Inhibition

Caption: Potential inhibition of the COX pathway by 6-MBCA.

Antimicrobial Activity

Numerous benzofuran derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][7][8] The presence of the carboxylic acid group and the lipophilic benzofuran core can contribute to the disruption of microbial cell membranes or inhibition of essential enzymes.

Data Summary: Antimicrobial Activity of Benzofuran Derivatives

Compound ClassTarget OrganismReported Activity (MIC)Reference
Benzofuran Amide DerivativesGram-positive & Gram-negative bacteria, FungiAs low as 6.25 µg/mL[3]
Halogenated 3-Benzofurancarboxylic AcidsGram-positive bacteria, Candida species50-200 µg/mL[8]
S-benzofuran-2-yl ethanolBacteria and YeastInhibition observed
Anticancer Potential

The anticancer activity of benzofuran derivatives is a rapidly growing area of research.[2][4][9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer.

Logical Relationship of Anticancer Mechanisms:

Anticancer_Mechanisms Benzofuran_Scaffold Benzofuran_Scaffold Enzyme_Inhibition Enzyme_Inhibition Benzofuran_Scaffold->Enzyme_Inhibition Apoptosis_Induction Apoptosis_Induction Benzofuran_Scaffold->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Benzofuran_Scaffold->Cell_Cycle_Arrest Cancer_Cell_Death Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Interconnected anticancer mechanisms of benzofurans.

Structurally similar benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[5] Furthermore, other derivatives have shown inhibitory activity against carbonic anhydrases, which are implicated in tumorigenesis.[11][12]

Future Research Directions and Conclusion

The available evidence strongly suggests that this compound is a compound of significant interest for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer activities using a panel of in vitro assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to identify key structural features for optimal activity and selectivity.

  • In Vivo Efficacy and Safety Profiling: Assessment of the therapeutic potential and toxicological profile in relevant animal models.

References

6-Methylbenzofuran-2-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry. Its prevalence in a multitude of natural products with diverse biological activities has catalyzed extensive research into the synthesis and therapeutic evaluation of novel benzofuran derivatives. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The inherent versatility of the benzofuran nucleus allows for a wide range of structural modifications, making it a "privileged structure" in drug discovery. This guide will provide an in-depth exploration of 6-methylbenzofuran-2-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents.

The Benzofuran Core: A Biologically Significant Motif

Benzofuran and its derivatives are ubiquitous in nature and have been isolated from various plant species. Many of these natural products exhibit potent biological activities, which has spurred the development of synthetic benzofuran analogs with improved pharmacological profiles. The fusion of the benzene and furan rings creates a unique electronic and steric environment that allows for interactions with a variety of biological targets. The 2-carboxylic acid moiety, in particular, serves as a versatile handle for the introduction of diverse functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The 6-methyl group on the benzofuran ring also plays a crucial role in modulating the molecule's properties. It can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The specific placement of this methyl group can significantly impact the overall pharmacological profile of the resulting derivatives.

Synthesis of the this compound Scaffold

A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.

A two-step synthesis for a related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, starts with methyl 3,5-dihydroxybenzoate. This is reacted with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate in a direct thermal intramolecular cyclization. This reaction proceeds through a Claisen rearrangement of the resulting phenyl propargyl ether to yield the 2-methylbenzofuran derivative. The final step is a base-catalyzed hydrolysis to produce the carboxylic acid.

General Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Substituted Phenol E Intermediate Benzofuran Ester A->E B α-Halo Ketone/Ester B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E H This compound E->H E->H Hydrolysis F Base (e.g., NaOH) G Solvent (e.g., EtOH/H2O)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester

This protocol is adapted from a published procedure for a structurally similar compound and serves as a representative example.

  • Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL), add propargyl bromide (0.43 mL, 4.76 mmol), anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol) under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture at 75 °C for 24 hours.

  • Workup: After cooling, evaporate the DMF in vacuo. Pour the residue into ice-water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate, 8:2 to 7:3) to afford the methyl ester as a pale yellow solid.

Detailed Experimental Protocol: Hydrolysis to 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid
  • Reaction Setup: To the synthesized methyl ester (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain the final product.

Structure-Activity Relationships (SAR) of Benzofuran Derivatives

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights:
  • Substituents at the C-2 Position: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of benzofuran derivatives. The carboxylic acid group at this position can be converted to various amides and esters to explore interactions with different biological targets.

  • Halogenation: The introduction of halogen atoms, particularly bromine, can significantly enhance the biological activity of benzofuran derivatives. The position of the halogen on the benzofuran ring is a critical determinant of its activity. Bromination of a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran scaffold also play a vital role. For instance, a hydroxyl group at the C-6 position of benzofuran has been found to be essential for the antibacterial activity of certain derivatives.

Caption: Key Structure-Activity Relationship insights for benzofuran derivatives.

Pharmacological Applications of this compound Derivatives and Analogs

Derivatives of this compound have shown promise in a variety of therapeutic areas.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse and include the disruption of microtubule dynamics, DNA replication, and epigenetic regulation. Some benzofuran derivatives exert their antiproliferative effects by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi. The presence of a hydroxyl group at the C-6 position has been identified as a key structural feature for antibacterial activity.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound itself exhibits potential anti-inflammatory and analgesic properties.

Other Potential Applications

The benzofuran scaffold is present in various natural products with known biological activities, suggesting that derivatives of this compound could be explored for a wide range of therapeutic applications, including:

  • Antiviral activity

  • Antioxidant activity

  • Neuroprotective effects

  • Osteoblast differentiation-promoting activity

Data Presentation

Compound ClassTherapeutic ApplicationKey Structural FeaturesReference
Halogenated BenzofuransAnticancerBromine on methyl or acetyl group
6-HydroxybenzofuransAntibacterialHydroxyl group at C-6
3,5-Disubstituted BenzofuransOsteoporosis3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide
General Benzofuran DerivativesAnticancerSubstitution at C-2

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this core structure, coupled with the ability to readily modify its substitution pattern, provides a powerful platform for medicinal chemists to design and synthesize novel compounds with a wide range of biological activities. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new

Unlocking the Therapeutic Potential of 6-Methylbenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the untapped therapeutic potential of a specific analogue, 6-Methylbenzofuran-2-carboxylic acid (Compound 1). While direct preclinical data on this molecule is nascent, a comprehensive analysis of structurally related benzofuran-2-carboxylic acids provides a compelling rationale for its investigation across several key therapeutic areas, including oncology, inflammation, and immunotherapy. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering not just a review of the existing landscape but also detailed, actionable experimental protocols to rigorously evaluate the therapeutic promise of this compound. We will explore the causality behind suggested mechanisms and provide the technical foundation for initiating a dedicated discovery program.

The Benzofuran-2-Carboxylic Acid Scaffold: A Foundation of Biological Activity

The benzofuran ring system, an isomeric fusion of benzene and furan, is a common feature in many natural products and synthetic molecules exhibiting significant pharmacological effects.[1] The addition of a carboxylic acid at the 2-position creates a key functional handle that facilitates critical interactions with biological targets, often through the formation of salt bridges and hydrogen bonds. This moiety is instrumental in the activity of several documented benzofuran-2-carboxylic acid derivatives, which have demonstrated potent and selective inhibition of key enzymes implicated in disease pathology.

Our focus, this compound (Molecular Formula: C₁₀H₈O₃, Molecular Weight: 176.17 g/mol ), possesses a strategic substitution of a methyl group at the 6-position.[1] This seemingly simple modification can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties—affecting its metabolic stability, lipophilicity, and specific interactions within a target's binding pocket. It is this unique combination of the proven benzofuran-2-carboxylic acid core with a strategic methyl substitution that forms the basis of our therapeutic hypothesis.

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids is well-established, with the Perkin rearrangement being a classical and reliable method.[1] For a modern, efficient approach that offers high yields and significantly reduced reaction times, a microwave-assisted Perkin rearrangement is recommended.

Recommended Synthetic Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from established methods for similar benzofuran derivatives and is hypothesized to be effective for the target compound.[2] The workflow involves the initial synthesis of a substituted 3-bromocoumarin followed by a base-catalyzed rearrangement under microwave irradiation.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination of Coumarin Precursor cluster_1 Step 2: Microwave-Assisted Perkin Rearrangement A Start: 5-Methyl-2-hydroxybenzaldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine, Ethanol, Reflux) A->B C Intermediate: 6-Methylcoumarin B->C D Bromination (N-Bromosuccinimide, Acetonitrile, Microwave 80°C) C->D E Product: 3-Bromo-6-methylcoumarin D->E F Start: 3-Bromo-6-methylcoumarin G Base-Catalyzed Rearrangement (NaOH, Ethanol, Microwave 80°C, 5 min) F->G H Intermediate: Sodium 6-methylbenzofuran-2-carboxylate G->H I Acidification (Concentrated HCl to pH 1) H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 3-Bromo-6-methylcoumarin:

    • Synthesize 6-methylcoumarin from 5-methyl-2-hydroxybenzaldehyde and malonic acid via a Knoevenagel condensation.

    • Dissolve 6-methylcoumarin (1 eq.) in acetonitrile in a microwave-safe vessel.

    • Add N-bromosuccinimide (1.5 eq.) to the mixture.

    • Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80°C.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and collect the resulting precipitate by vacuum filtration.

  • Synthesis of this compound:

    • Add the synthesized 3-bromo-6-methylcoumarin (1 eq.) to a microwave vessel.

    • Add ethanol and sodium hydroxide (3 eq.).

    • Seal the vessel and irradiate at 300W for 5 minutes, maintaining a temperature of approximately 80°C.[2]

    • After the reaction, concentrate the mixture on a rotary evaporator.

    • Dissolve the crude product in a minimum volume of water.

    • Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of the final product.

    • Collect the solid by vacuum filtration and dry thoroughly.

Potential Therapeutic Application I: Oncology

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[3] Derivatives have shown efficacy through the inhibition of critical signaling molecules that drive tumor proliferation and survival. We hypothesize that this compound is a prime candidate for investigation as an inhibitor of Pim-1 kinase and Carbonic Anhydrase IX.

Target Rationale 1: Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in numerous hematological and solid tumors. It plays a crucial role in cell cycle progression and apoptosis inhibition, making it a high-value oncology target.[4] Notably, novel benzofuran-2-carboxylic acids have been discovered as potent and selective Pim-1 inhibitors, with the carboxylic acid moiety forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.[5][6]

Signaling Pathway: PIM-1 Kinase in Cancer

G cluster_downstream Downstream Effects Cytokine Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT PIM1_exp ↑ PIM1 Gene Transcription JAK_STAT->PIM1_exp PIM1_protein PIM1 Kinase PIM1_exp->PIM1_protein pBAD p-BAD (inactive) PIM1_protein->pBAD phosphorylates Proliferation ↑ Cell Proliferation PIM1_protein->Proliferation promotes via c-Myc BAD BAD (pro-apoptotic) Apoptosis ↓ Apoptosis pBAD->Apoptosis inhibits cMyc c-Myc (proliferation) Compound 6-Methylbenzofuran- 2-carboxylic Acid Compound->PIM1_protein inhibits

Caption: PIM-1 kinase signaling pathway and point of inhibition.

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Pim-1 activity.[7][8]

  • Materials:

    • Recombinant human PIM1 kinase

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA)[7]

    • PIM1 substrate (e.g., S6Ktide)

    • ATP

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Step-by-Step Methodology:

    • Prepare serial dilutions of this compound in Kinase Buffer containing DMSO (final DMSO concentration ≤1%).

    • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO control.

    • Add 2 µl of PIM1 enzyme solution.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[7]

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Target Rationale 2: Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a transmembrane enzyme that is highly expressed in many tumors and is a key marker for hypoxia.[9] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, it contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[10] Benzofuran-based carboxylic acids have been successfully developed as potent and selective inhibitors of CA IX, demonstrating antiproliferative action against breast cancer cell lines.[7][11]

Experimental Protocol: CA IX Enzymatic Activity Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the esterase activity of recombinant CA IX, a well-established surrogate for its physiological hydratase activity.[12][13]

  • Materials:

    • Recombinant human CA IX protein

    • Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[13]

    • Substrate: p-Nitrophenyl acetate (pNPA)

    • This compound (test compound)

    • Acetazolamide (positive control inhibitor)

    • 96-well microplate

    • Plate reader capable of reading absorbance at 400 nm

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer.

    • Dispense 10 µL of each compound dilution into the wells of a 96-well plate. Include wells for a no-inhibitor control.

    • Add 40 µL of recombinant human CA IX solution (e.g., diluted to 25 ng/µL) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Prepare a 2 mM solution of the pNPA substrate in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[13]

    • Immediately read the absorbance at 400 nm in kinetic mode for 5 minutes.

    • Determine the rate of reaction (Vmax) for each concentration.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Table 1: Representative Activity of Benzofuran Derivatives Against Oncological Targets

Compound ClassTargetReported ActivityReference
Benzofuran-2-carboxylic acidsPim-1 / Pim-2Potent Inhibition (IC₅₀ in nM range)[5][6]
Benzofuran-containing carboxylic acidshCA IXSubmicromolar Inhibition (Kᵢ = 0.56 µM)[7][11]
Benzofuran-containing carboxylic acidsMDA-MB-231 Breast Cancer CellsAntiproliferative (IC₅₀ = 2.52 µM)[7][11]

Potential Therapeutic Application II: Anti-Inflammatory and Analgesic

Chronic inflammation underlies a vast array of human diseases. The benzofuran core is found in compounds with known anti-inflammatory and analgesic properties.[14][15][16] Preliminary research suggests that this compound itself may possess anti-inflammatory and analgesic properties by modulating pathways related to inflammation and pain response.[1] This aligns with findings that other benzofuran derivatives inhibit key inflammatory mediators like nitric oxide (NO).[17]

Workflow: In Vitro Anti-Inflammatory Screening

G A Start: RAW 264.7 Macrophages B Treatment Groups: 1. Vehicle Control 2. LPS Only 3. LPS + Test Compound A->B C Incubation (24h) B->C D Collect Supernatant C->D F Cell Viability Assay (MTT): Assess Cytotoxicity C->F E Griess Assay: Measure Nitrite (NO proxy) D->E G Data Analysis: Calculate NO Inhibition (%) and IC₅₀ E->G F->G H Result Interpretation: Potent and non-toxic inhibition of NO production? G->H

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).[17]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Griess Reagent System

    • 96-well cell culture plates

    • MTT reagent for cytotoxicity assessment

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • Nitrite Measurement:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Sulfanilamide solution (Component I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of NED solution (Component II) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

    • Cytotoxicity Assessment: Use the remaining cells in the original plate to perform an MTT assay to ensure that the observed NO reduction is not due to cell death.

    • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.

Potential Therapeutic Application III: Immunotherapy

Targeting immune checkpoints and regulatory enzymes is a revolutionary approach to cancer treatment. Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation, boosting the body's anti-tumor immune response.[4] Recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic and served as the scaffold for a new series of LYP inhibitors that demonstrated significant tumor growth suppression in preclinical models.[4] This provides a strong rationale for evaluating this compound in this modality.

Experimental Protocol: LYP Inhibition Assay

This is a fluorescence-based assay that measures the dephosphorylation of a synthetic substrate by recombinant LYP.[18][19]

  • Materials:

    • Recombinant human LYP (catalytic domain)

    • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 5 mM DTT)[18]

    • Fluorogenic Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

    • This compound

    • 96-well black microplates

    • Fluorescence plate reader (λex = 360 nm, λem = 460 nm)

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well black plate, add the recombinant LYP enzyme to the wells containing either the test compound dilutions or buffer (for control).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode for 15-30 minutes.

    • Calculate the reaction rate from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound stands at an exciting intersection of established medicinal chemistry principles and untapped therapeutic potential. The strong precedent set by structurally related compounds in oncology, inflammation, and immunotherapy provides a robust, evidence-based foundation for its further investigation. The methyl group at the 6-position offers a unique opportunity for optimizing potency, selectivity, and pharmacokinetic properties compared to its parent scaffold.

This guide has provided the strategic rationale and detailed experimental frameworks necessary to embark on a comprehensive evaluation of this promising molecule. The immediate next steps should involve the synthesis of the compound and its systematic screening through the described in vitro assays. Positive hits should be followed by selectivity profiling against related enzymes and subsequent evaluation in cell-based and, ultimately, in vivo models of disease. By following this rigorous, data-driven approach, the scientific community can effectively unlock the full therapeutic potential of this compound.

References

Methodological & Application

6-Methylbenzofuran-2-carboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2][3] This heterocyclic system is not merely a synthetic curiosity but is prevalent in a multitude of natural products, endowing them with a diverse array of pharmacological properties.[1][2] In the landscape of medicinal chemistry, benzofuran derivatives have consistently emerged as promising candidates for therapeutic intervention across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5] The inherent structural rigidity and the electron-rich nature of the benzofuran ring system provide an ideal platform for the design of small molecules that can engage with high affinity and selectivity with biological targets.

Among the myriad of benzofuran derivatives, 6-Methylbenzofuran-2-carboxylic acid stands out as a particularly valuable building block. The methyl group at the 6-position offers a subtle yet significant modulation of the electronic and lipophilic properties of the scaffold, which can be pivotal in fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate. The carboxylic acid moiety at the 2-position serves as a versatile chemical handle, readily amenable to a wide range of chemical transformations, most notably amide bond formation.[6][7] This allows for the systematic exploration of the chemical space around the benzofuran core, a critical exercise in the iterative process of lead optimization.

This technical guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, explore its derivatization through robust protocols, and present its application in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial research.

Synthesis of this compound: A Modern Approach to a Classic Transformation

The synthesis of benzofuran-2-carboxylic acids has a rich history, with the Perkin rearrangement of 3-halocoumarins being a classical and reliable method.[8][9] This transformation, involving a base-catalyzed ring contraction, has been significantly optimized with the advent of microwave-assisted organic synthesis, dramatically reducing reaction times and improving yields.[8]

Below is a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a two-step process starting from the corresponding coumarin precursor.

Step 1: Synthesis of 3-Bromo-6-methylcoumarin

  • Rationale: The bromination of the coumarin at the 3-position is the key step to enable the subsequent Perkin rearrangement. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

  • Procedure:

    • In a microwave-safe vessel, combine 6-methylcoumarin (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as acetonitrile.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a constant power (e.g., 250W) for a short duration (e.g., 5-10 minutes), maintaining the temperature at approximately 80°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-6-methylcoumarin.

Step 2: Perkin Rearrangement to this compound

  • Rationale: The 3-bromocoumarin undergoes a base-catalyzed ring-opening followed by an intramolecular nucleophilic substitution to yield the benzofuran ring system. Sodium hydroxide in ethanol is a commonly used base-solvent system for this rearrangement. Microwave irradiation accelerates this process significantly.[8]

  • Procedure:

    • In a microwave-safe vessel, dissolve 3-Bromo-6-methylcoumarin (1.0 eq) in a solution of sodium hydroxide (e.g., 2 M) in ethanol.

    • Seal the vessel and subject it to microwave irradiation (e.g., 300W) for 5 minutes, maintaining the temperature around 80°C.[8]

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_of_6_Methylbenzofuran_2_carboxylic_acid Coumarin 6-Methylcoumarin Bromocoumarin 3-Bromo-6-methylcoumarin Coumarin->Bromocoumarin NBS, Acetonitrile, Microwave (250W, 5-10 min, 80°C) CarboxylicAcid This compound Bromocoumarin->CarboxylicAcid NaOH, Ethanol, Microwave (300W, 5 min, 80°C)

Caption: Synthetic pathway for this compound.

Derivatization via Amide Coupling: Expanding the Chemical Diversity

The carboxylic acid functionality of this compound is a gateway to a vast library of derivatives through amide bond formation.[6][7] This reaction is one of the most frequently employed transformations in medicinal chemistry, allowing for the introduction of a wide range of substituents to modulate the biological activity and physicochemical properties of the parent molecule.[6][10]

Protocol 2: General Procedure for Amide Coupling
  • Rationale: The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, a coupling agent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient system for amide bond formation.[10]

  • Reagents and Solvents:

    • This compound

    • Amine of choice (e.g., substituted anilines, aliphatic amines)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (1-Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide)

    • A suitable base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Amide_Coupling CarboxylicAcid This compound R-COOH Reagents EDC, HOBt, DIPEA DCM or DMF CarboxylicAcid->Reagents Amine Amine R'-NH2 Amine->Reagents Amide Amide Derivative R-CONH-R' Reagents->Amide

Caption: General workflow for amide coupling of this compound.

Application Notes: Harnessing the Therapeutic Potential

The true value of this compound as a building block is realized in its application to the synthesis of novel therapeutic agents. The benzofuran scaffold has been extensively explored for its anticancer and antimicrobial properties.[1][5][11][12][13][14][15][16]

Application Note 1: Development of Novel Anticancer Agents
  • Rationale: Many benzofuran derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[11][12][13][15][16] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[12] By synthesizing a library of amide derivatives of this compound, researchers can systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

  • Experimental Approach: A library of amides can be synthesized using Protocol 2 with a diverse set of amines. The resulting compounds are then screened for their anticancer activity using a standard in vitro cytotoxicity assay.

Protocol 3: MTT Assay for In Vitro Cytotoxicity Screening
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized benzofuran derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Compound Cancer Cell Line Illustrative IC50 (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BHCT116 (Colon)8.7
Derivative CA549 (Lung)3.5
DoxorubicinMCF-7 (Breast)0.8

Table 1: Illustrative in vitro anticancer activity of 6-Methylbenzofuran-2-carboxamide derivatives.

Application Note 2: Discovery of Novel Antimicrobial Agents
  • Rationale: The emergence of multidrug-resistant pathogens poses a significant global health threat. Benzofuran derivatives have been identified as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][4][14][17][18][19] The 6-methyl substituent and the diverse functionalities that can be introduced via the amide linkage provide ample opportunities for the development of novel antimicrobial compounds with improved efficacy and novel mechanisms of action.

  • Experimental Approach: A focused library of amide derivatives is synthesized and evaluated for its antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC.

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Compound Organism Illustrative MIC (µg/mL)
Derivative XStaphylococcus aureus (Gram-positive)8
Derivative YEscherichia coli (Gram-negative)16
Derivative ZCandida albicans (Fungus)4
CiprofloxacinE. coli0.5

Table 2: Illustrative antimicrobial activity of 6-Methylbenzofuran-2-carboxamide derivatives.

Mechanism_of_Action cluster_cell Cancer Cell Benzofuran Benzofuran Derivative Target Cellular Target (e.g., Tubulin, Kinase) Benzofuran->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Disruption Apoptosis Apoptosis Pathway->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest Induction

Caption: Hypothetical mechanism of action for a benzofuran-based anticancer agent.

Conclusion

This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the ease of its derivatization, particularly through amide coupling, provide a robust platform for the generation of diverse chemical libraries. The well-documented biological activities of the benzofuran scaffold, especially in the realms of oncology and infectious diseases, underscore the immense potential of its derivatives as novel therapeutic agents. The protocols and application notes presented herein are intended to serve as a practical guide for researchers and scientists dedicated to the discovery and development of the next generation of medicines.

References

Application Notes and Protocols for 6-Methylbenzofuran-2-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 6-Methylbenzofuran-2-carboxylic Acid as a Versatile Building Block in Material Science

This compound is a heterocyclic compound characterized by a fused benzene and furan ring system. While its derivatives have been explored for various biological activities, its application in material science remains a promising yet nascent field.[1] The rigid, planar structure of the benzofuran core, combined with the reactive carboxylic acid functional group, makes it an attractive monomer for the synthesis of advanced polymers and organic electronic materials. This guide provides a comprehensive overview of the potential applications of this compound in material science, complete with detailed synthetic protocols and an exploration of the anticipated properties of the resulting materials.

The benzofuran moiety is known to impart desirable characteristics such as high thermal stability and specific optical properties to polymeric structures.[2][3] The incorporation of this compound into polymer backbones can lead to materials with high glass transition temperatures (Tg), suitable for applications requiring robust performance under thermal stress.[4] Furthermore, the extended π-conjugation of the benzofuran system suggests potential for its use in organic semiconductors, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where charge transport and luminescent properties are paramount.[1]

This document serves as a foundational resource for researchers interested in exploring the use of this compound as a novel building block for next-generation materials. The provided protocols are based on established chemical principles and can be adapted for the synthesis and characterization of a range of new materials.

Application Notes: Exploring the Material Science Applications of this compound

High-Performance Polymers: Polyesters and Polyamides

The bifunctional nature of this compound, with its reactive carboxylic acid group and the potential for further functionalization of the aromatic ring, makes it an excellent candidate for step-growth polymerization.

  • Rationale: The rigid benzofuran unit, when incorporated into the main chain of polyesters or polyamides, is expected to restrict chain mobility. This structural feature typically leads to polymers with enhanced thermal stability and higher glass transition temperatures compared to their aliphatic or less rigid aromatic counterparts.[3] The methyl group at the 6-position can also influence solubility and intermolecular packing, potentially leading to materials with tailored processability.

  • Potential Applications:

    • Thermally resistant films and coatings: Materials that can withstand high temperatures without degradation are crucial in the electronics and aerospace industries.

    • High-strength fibers: The rigid-rod-like nature of polymers containing the benzofuran moiety could lead to the formation of highly oriented fibers with excellent mechanical properties.

    • Engineering plastics: As a component in copolyesters or copolyamides, it could be used to fine-tune the thermal and mechanical properties of existing engineering plastics.

Organic Electronics: A Building Block for Conjugated Materials

The benzofuran core is a key component in a variety of organic electronic materials.[5][6] While direct polymerization of this compound into a conductive polymer is one avenue, its primary utility lies in its role as a precursor for more complex conjugated molecules.

  • Rationale: The electron-rich benzofuran ring system can act as a donor unit in donor-acceptor architectures, which are common in organic semiconductors. The carboxylic acid group provides a synthetic handle for coupling with other aromatic systems to extend the π-conjugation, a key factor in determining the electronic properties of the material.

  • Potential Applications:

    • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be synthesized to act as host materials or emitters in the emissive layer of OLEDs. The benzofuran moiety can contribute to high triplet energies, which is beneficial for efficient phosphorescent OLEDs.

    • Organic Field-Effect Transistors (OFETs): As a component of the active layer in OFETs, benzofuran-containing materials can facilitate charge transport. The ability to tune the molecular structure through the carboxylic acid group allows for the optimization of frontier molecular orbital energy levels for efficient charge injection and transport.

    • Organic Photovoltaics (OPVs): In OPVs, benzofuran derivatives can be used to construct donor or acceptor materials. The broad absorption and good charge transport properties of some benzofuran-based systems make them suitable for converting light into electricity.[6]

Protocols: Synthesis and Polymerization

Protocol 1: Synthesis of this compound via Perkin Rearrangement

The Perkin rearrangement is a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[7][8][9] This protocol has been adapted and can be expedited using microwave-assisted heating.[7]

Reaction Scheme:

Perkin Rearrangement for this compound start 3-Bromo-6-methylcoumarin reagents 1. NaOH, Ethanol 2. HCl (aq) start->reagents product 6-Methylbenzofuran- 2-carboxylic acid reagents->product caption Synthesis of this compound. Polymerization Workflow cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation M1 6-Methylbenzofuran- 2-carboxylic acid P1 Mix Monomers in NMP/Pyridine M1->P1 M2 4-Aminophenol (Comonomer) M2->P1 P2 Add Triphenyl Phosphite and Calcium Chloride P1->P2 P3 Heat at 100-120°C under Nitrogen P2->P3 I1 Precipitate in Methanol P3->I1 I2 Filter and Wash I1->I2 I3 Dry under Vacuum I2->I3 caption Poly(ester-amide) Synthesis Workflow.

References

Application Notes and Protocols: 6-Methylbenzofuran-2-carboxylic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-Methylbenzofuran-2-carboxylic acid as a fluorescent probe. While direct experimental data on its photophysical properties are emerging, this guide synthesizes information from the broader class of benzofuran derivatives to propose a framework for its use. Benzofuran scaffolds are known for their intrinsic fluorescence, often in the blue region of the spectrum, and their utility in developing sensors for various biological and chemical analytes.[1][2] The presence of a carboxylic acid moiety on the this compound structure suggests its potential as a pH-sensitive probe and a chelating agent for metal ion detection. This guide outlines the synthesis, proposed photophysical characteristics, and detailed, field-proven protocols for its application in these areas, as well as in cellular imaging.

Introduction: The Promise of Benzofuran-Based Fluorophores

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of dynamic processes in living systems.[3] Small organic molecules, in particular, offer the advantage of structural tailorability to achieve specific sensing and imaging capabilities.[3] The benzofuran core, a fused benzene and furan ring system, is a privileged scaffold in medicinal chemistry and materials science due to its prevalence in biologically active natural products and its favorable electronic properties.[4]

Derivatives of benzofuran are recognized as robust fluorophores, often exhibiting high quantum yields and blue-light emission, making them suitable for various fluorescence-based applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.[4][5] The subject of this guide, this compound (MBCA), combines this fluorescent core with a carboxylic acid functional group—a versatile handle for modulating fluorescence in response to environmental changes. The carboxylic acid can act as a protonation/deprotonation site for pH sensing or as a coordination site for metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response.

This guide provides the foundational knowledge and practical protocols to empower researchers to explore the utility of MBCA as a novel fluorescent probe in their specific areas of interest.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established methods in organic chemistry, with the Perkin rearrangement being a classical and effective approach.[3] This reaction involves the base-catalyzed rearrangement of a 3-halocoumarin to yield the corresponding benzofuran-2-carboxylic acid.[6]

Synthesis Workflow:

cluster_0 Synthesis of this compound Starting Material Substituted Phenol Intermediate_1 Formation of 3-Halocoumarin Starting Material->Intermediate_1 Reaction with a suitable reagent Intermediate_2 Perkin Rearrangement (Base-catalyzed) Intermediate_1->Intermediate_2 Addition of Base (e.g., NaOH) Product This compound Intermediate_2->Product Acidification

Caption: A generalized workflow for the synthesis of this compound via the Perkin rearrangement.

Characterization:

Upon synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H and ¹³C NMR Characteristic peaks corresponding to the aromatic, methyl, and carboxylic acid protons and carbons.
Mass Spectrometry A molecular ion peak consistent with the molecular weight of C₁₀H₈O₃ (176.17 g/mol ).[3]
FT-IR Spectroscopy Vibrational bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.
Melting Point A sharp melting point indicating high purity.

Proposed Photophysical Properties

While specific experimental data for this compound is not yet widely published, we can infer its likely photophysical properties based on the behavior of the parent compound, benzofuran-2-carboxylic acid, and other substituted benzofurans.[4][5]

Property Proposed Characteristics Rationale and In-Field Insights
Excitation Max (λex) ~300 - 340 nmBenzofuran-2-carboxylic acid exhibits UV absorption in this range. The methyl group is unlikely to cause a major shift.[3]
Emission Max (λem) ~350 - 450 nmBenzofuran derivatives are typically blue emitters.[5] The exact emission wavelength will be solvent-dependent.
Stokes Shift ModerateA moderate Stokes shift is expected, which is advantageous for minimizing self-absorption and improving signal-to-noise.
Quantum Yield (Φ) Moderate to HighThe presence of the carboxylic acid group can influence the quantum yield. Some benzofuran derivatives with a carbomethoxy group show high quantum yields.[5]
Solvatochromism ExpectedThe fluorescence of benzofuran derivatives is often sensitive to solvent polarity, which can be exploited for sensing applications.[4]

A Note to Researchers: It is imperative to experimentally determine these photophysical parameters in the desired solvent system before proceeding with application-specific protocols. This can be done using a standard fluorometer.

Application Protocols

The following protocols are designed as robust starting points for utilizing this compound as a fluorescent probe. Optimization for specific experimental systems is highly recommended.

Application I: pH Sensing

The carboxylic acid moiety of this compound is expected to undergo protonation and deprotonation with changes in pH, which will likely modulate its fluorescent properties.

Principle: At low pH, the carboxylic acid is protonated (-COOH), while at higher pH, it is deprotonated (-COO⁻). This change in the electronic nature of the substituent can alter the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a change in fluorescence intensity or a spectral shift.

cluster_1 Workflow for pH Titration Prepare_Stock Prepare a stock solution of MBCA (e.g., 1 mM in DMSO) Dilute_Probe Dilute the MBCA stock solution into each pH buffer Prepare_Stock->Dilute_Probe Prepare_Buffers Prepare a series of buffers with a range of pH values Prepare_Buffers->Dilute_Probe Measure_Fluorescence Record the fluorescence spectrum for each sample Dilute_Probe->Measure_Fluorescence Analyze_Data Plot fluorescence intensity vs. pH to determine the pKa Measure_Fluorescence->Analyze_Data cluster_2 Cellular Imaging Workflow Cell_Culture Culture cells on a suitable imaging dish or coverslip Probe_Loading Incubate cells with a working solution of MBCA Cell_Culture->Probe_Loading Washing Wash cells to remove excess probe Probe_Loading->Washing Imaging Image cells using a fluorescence microscope with appropriate filter sets Washing->Imaging

References

Application Notes and Protocols: Evaluating the Bioactivity of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

6-Methylbenzofuran-2-carboxylic acid is an organic compound featuring a benzofuran core, which is a structural motif present in numerous natural products and pharmacologically active molecules.[1] The benzofuran nucleus is recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The specific substitution pattern of this compound, with a methyl group at the 6th position and a carboxylic acid at the 2nd position, influences its physicochemical properties and potential biological interactions.[1] While extensive research on this particular derivative is still emerging, preliminary studies and its structural similarity to other bioactive compounds suggest its potential as a modulator of inflammatory pathways.[1]

This guide provides a comprehensive overview of key in vitro assays to investigate the anti-inflammatory and related biological activities of this compound. The protocols are designed for researchers in drug discovery and development, offering detailed methodologies and the scientific rationale behind each experimental step.

Part 1: Investigating Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases.[4] Key enzymatic pathways, such as those involving cyclooxygenases (COX) and lipoxygenases (LOX), are central to the inflammatory cascade, making them prime targets for anti-inflammatory drug development.[5][6]

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] Inhibition of COX activity is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[7] This assay will determine if this compound can inhibit the activity of COX-1 and/or COX-2.

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Dissolve 6-Methylbenzofuran- 2-carboxylic acid in DMSO D Add test compound (this compound) or reference inhibitor (e.g., SC-560 for COX-1, DuP-697 for COX-2) A->D B Prepare Assay Buffer, COX-1/COX-2 enzymes, Heme, and Arachidonic Acid substrate C Add Assay Buffer, Heme, and COX-1 or COX-2 enzyme to microplate wells B->C C->D E Pre-incubate to allow compound-enzyme interaction D->E F Initiate reaction by adding Arachidonic Acid E->F G Incubate at room temperature F->G H Add Colorimetric Substrate G->H I Measure absorbance at 590-611 nm H->I J Calculate % inhibition relative to enzyme control I->J

Caption: Workflow for the Cyclooxygenase (COX) Inhibition Assay.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10][11]

Materials:

  • This compound

  • COX-1 (ovine or human) and COX-2 (human) enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute to the desired test concentrations in COX Assay Buffer.

    • Reconstitute and dilute enzymes, cofactor, and probe as per manufacturer's instructions. Keep enzymes on ice.[9][10]

    • Prepare the Arachidonic Acid/NaOH solution immediately before use by mixing equal volumes of the supplied stocks.[9][10]

  • Assay Plate Setup:

    • Prepare wells for:

      • Enzyme Control (EC): Contains enzyme but no inhibitor (add vehicle, e.g., DMSO).

      • Inhibitor Control (IC): Contains enzyme and a known reference inhibitor.

      • Test Compound (S): Contains enzyme and this compound.

      • Solvent Control: Contains enzyme and the highest concentration of DMSO used for the test compound.

  • Reaction Assembly:

    • To each well, add the components of the Reaction Master Mix:

      • COX Assay Buffer

      • COX Probe

      • Diluted COX Cofactor

      • COX-1 or COX-2 enzyme

    • Add the test compound, reference inhibitor, or vehicle to the appropriate wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

Expected Results and Interpretation:

CompoundConcentration (µM)% COX-1 Inhibition% COX-2 Inhibition
This compound 1DataData
10DataData
100DataData
SC-560 (COX-1 Inhibitor) 1>90%<20%
Celecoxib (COX-2 Inhibitor) 1<20%>90%

A dose-dependent increase in the percentage of inhibition suggests that this compound acts as a COX inhibitor. Comparing the inhibition of COX-1 and COX-2 can reveal its selectivity.

Lipoxygenase (LOX) Inhibition Assay

Scientific Rationale: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators.[6] The 5-LOX pathway is particularly important in asthma and other inflammatory diseases.[5] This assay assesses the ability of this compound to inhibit LOX activity.

Experimental Workflow:

LOX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Dissolve 6-Methylbenzofuran- 2-carboxylic acid in solvent C Add Phosphate Buffer and test compound or reference inhibitor to cuvettes A->C B Prepare Phosphate Buffer, LOX enzyme, and Linoleic Acid substrate B->C D Add LOX enzyme and pre-incubate C->D E Initiate reaction by adding Linoleic Acid substrate D->E F Monitor increase in absorbance at 234 nm over time E->F G Calculate initial reaction velocity F->G H Determine % inhibition G->H

Caption: Workflow for the Lipoxygenase (LOX) Inhibition Assay.

Protocol: Spectrophotometric LOX Inhibition Assay

This protocol is based on the method described by Axelrod et al., which measures the formation of conjugated dienes.[12][13]

Materials:

  • This compound

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid (or arachidonic acid)

  • Phosphate buffer (e.g., 50 mM, pH 6.0)

  • Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of sodium linoleate. In a flask protected from light, mix distilled water, linoleic acid, and a surfactant like Tween 20. Clarify the solution by adding 0.5 M NaOH.[12][13]

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture containing phosphate buffer and the desired concentration of this compound or the reference inhibitor.

    • For the control, add the solvent vehicle instead of the test compound.

  • Reaction Initiation and Measurement:

    • Add the LOX enzyme solution to the cuvette and mix gently.

    • Initiate the reaction by adding the sodium linoleate substrate.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for a set period (e.g., 120 seconds).[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and test samples.

    • Calculate the percent inhibition as follows: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

Expected Results and Interpretation:

CompoundConcentration (µM)% LOX Inhibition
This compound 1Data
10Data
100Data
NDGA (Reference Inhibitor) 10>80%

A reduction in the rate of absorbance increase in the presence of this compound indicates inhibition of LOX activity.

Part 2: Broader Anti-inflammatory and Antioxidant Screening

Beyond specific enzyme inhibition, it is valuable to assess the compound's effects on more general inflammatory processes and related oxidative stress.

Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a key feature of inflammatory diseases like rheumatoid arthritis.[5] The ability of a compound to prevent heat-induced protein denaturation can be a preliminary indicator of its anti-inflammatory properties.[5][6]

Protocol: Albumin Denaturation Assay

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS)

  • Reference drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing BSA or egg albumin in PBS.

    • Add varying concentrations of this compound or the reference drug.

    • A control group should contain only the albumin solution and the vehicle.

  • Incubation:

    • Incubate the mixtures at room temperature for a short period.

    • Induce denaturation by heating the samples in a water bath (e.g., at 70°C for 5-10 minutes).[5]

    • Cool the samples to room temperature.

  • Measurement and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.[5]

    • Calculate the percent inhibition of denaturation: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] * 100

Expected Results and Interpretation: A lower absorbance value in the presence of the test compound compared to the control indicates protection against denaturation, suggesting potential anti-inflammatory activity.

Antioxidant Activity Assays

Scientific Rationale: Oxidative stress is closely linked to inflammation. Antioxidant assays can provide insights into a compound's ability to scavenge free radicals, which may contribute to its overall anti-inflammatory effect.[14] While a direct correlation is not always guaranteed, antioxidant activity can be a valuable secondary marker.[14]

Common Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation. The ABTS assay has been shown to have a good correlation with the reduction of inflammatory gene expression for some compounds.[14]

Conclusion and Future Directions

The assays outlined in this guide provide a robust framework for the initial characterization of the biological activities of this compound. Positive results in these in vitro studies would warrant further investigation into its mechanism of action, including its effects on inflammatory signaling pathways like NF-κB and MAPK, and subsequent evaluation in cell-based and in vivo models of inflammation.[4] The versatile benzofuran scaffold suggests that this compound could serve as a valuable lead compound for the development of novel therapeutics.[1][3]

References

Application Notes & Protocols: Strategic Acylation of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Value of Acylated Benzofurans

Benzofuran scaffolds are fundamental structural units in a vast array of biologically active natural products and pharmaceutical agents, exhibiting properties ranging from antitumor to antimicrobial and antiviral activities.[1][2] The strategic functionalization of the benzofuran nucleus is a cornerstone of medicinal chemistry, allowing for the modulation of a compound's pharmacological profile. Acylation, specifically, introduces a keto group that serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives with enhanced potency and specificity.

This guide provides an in-depth examination of the acylation of 6-Methylbenzofuran-2-carboxylic acid. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for a representative Friedel-Crafts acylation, and discuss the critical parameters that ensure a successful and reproducible synthesis.

II. Mechanistic Overview: The Friedel-Crafts Acylation Pathway

The introduction of an acyl group onto the benzofuran ring is most commonly achieved via the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The reaction mechanism proceeds through several distinct stages:

  • Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (an acyl halide or anhydride). This interaction facilitates the cleavage of the carbon-halogen bond, generating a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[5][6]

  • Electrophilic Attack: The electron-rich benzofuran ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex, and temporarily disrupts the aromaticity of the ring system.[6]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated product.[3]

Regioselectivity in the Acylation of this compound

The substitution pattern of the starting material critically influences the position of the incoming acyl group. In this compound, two key substituents direct the reaction:

  • The 2-Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating, reducing the nucleophilicity of the furan ring and the adjacent benzene ring.

  • The 6-Methyl Group (-CH₃): This group is electron-donating and activating, enhancing the nucleophilicity of the benzene ring. It is an ortho, para-director.

Given these competing influences, electrophilic attack is most likely to occur on the activated benzene portion of the molecule. The methyl group at the C6 position directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. While C7 is a possible site, the C5 position is generally favored due to reduced steric hindrance compared to the position adjacent to the fused furan ring. Therefore, the expected major product is 5-acyl-6-methylbenzofuran-2-carboxylic acid . However, it is common for Friedel-Crafts reactions on substituted benzofurans to yield a mixture of regioisomers.[7][8]

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Complex [AlCl₄]⁻ Benzofuran 6-Methylbenzofuran- 2-carboxylic acid AcyliumIon->Benzofuran SigmaComplex Sigma Complex (Carbocation Intermediate) Benzofuran->SigmaComplex + R-C≡O⁺ Product 5-Acyl-6-methylbenzofuran- 2-carboxylic acid SigmaComplex->Product - H⁺ (via [AlCl₄]⁻)

Caption: Friedel-Crafts acylation mechanism.

III. Experimental Design and Protocol

This protocol details the acetylation of this compound using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.

Materials & Equipment
MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)≥99.99%Sigma-Aldrich
Acetyl Chloride (CH₃COCl)Reagent Grade, ≥98%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)DriSolv®, ≥99.8%EMD Millipore
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentVWR
Brine (Saturated NaCl Solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentSigma-Aldrich
Round-bottom flask, dropping funnel, condenserStandard Glassware---
Magnetic stirrer, ice bath, rotary evaporatorStandard Equipment---
Detailed Step-by-Step Protocol

1. Reaction Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is oven-dried to remove moisture.

  • Place the flask under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (2.2 equivalents).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C using an ice bath.

2. Formation of the Acylium Ion Complex:

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in 20 mL of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature at 0 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.[5]

3. Addition of the Benzofuran Substrate:

  • While the complex forms, dissolve this compound (1.0 equivalent) in 30 mL of anhydrous DCM.

  • Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. It is critical to keep the temperature at 0 °C to control the exothermic reaction.

4. Reaction Progression and Monitoring:

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The product spot should be more polar than the starting material.

5. Quenching and Work-up:

  • After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice bath.

  • CAUTION: The quenching process is highly exothermic. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of 50 mL of 1 M HCl.[5]

  • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of DCM.

  • Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize excess acid) and 50 mL of brine.

6. Drying, Concentration, and Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by either recrystallization from a solvent like ethanol or by column chromatography on silica gel to yield the pure 5-Acetyl-6-methylbenzofuran-2-carboxylic acid.[5]

Caption: General workflow for the synthesis.

IV. Data Summary and Characterization

ParameterValue / Description
Reactants
This compound1.0 eq
Aluminum Chloride (AlCl₃)2.2 eq
Acetyl Chloride1.1 eq
Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C (addition), Room Temp (reaction)
Reaction Time4-6 hours
Outcome
Expected Major Product5-Acetyl-6-methylbenzofuran-2-carboxylic acid
Typical Yield65-80% (Estimated based on analogous reactions)
AppearanceOff-white to pale yellow solid

Product Characterization: The structure of the final product must be confirmed using standard analytical techniques.[9]

  • ¹H NMR: Expect characteristic singlets for the methyl groups (aromatic and acetyl), aromatic protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbons (ketone and carboxylic acid) and the aromatic carbons.

  • FT-IR: Look for strong absorption bands corresponding to the C=O stretching of the ketone (~1680 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the acylated product. Gas chromatography coupled with mass spectrometry (GC/MS) can be particularly useful for identifying and differentiating regioisomers in the crude reaction mixture.[7][8]

V. Troubleshooting and Safety Considerations

  • Low Yield: Often caused by moisture in the reaction. Ensure all glassware is dry and use anhydrous solvents and reagents. The quality of the AlCl₃ is crucial.

  • Formation of Multiple Products: Regioisomers are possible. Purification by column chromatography is the most effective way to separate these. Reaction temperature can also influence selectivity; maintaining low temperatures during addition is key.

  • Reaction Fails to Start: The aromatic ring may be too deactivated. For less reactive substrates, a more forcing solvent like nitrobenzene or a different Lewis acid might be required.[10] Alternatively, a trifluoroacetic anhydride (TFAA)-mediated acylation can be effective for some heteroarenes without strong Lewis acids.[11][12]

  • Safety: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. The quenching step is highly exothermic and must be done slowly and with extreme caution.

VI. References

  • David Morgan, Stephen J Yarwood, Graeme Barker. (2020). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes. ResearchGate. Available from: --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. BenchChem. Available from: --INVALID-LINK--

  • Begala, M., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 35(11), e9082. Available from: --INVALID-LINK--

  • Begala, M., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Rapid Communications in Mass Spectrometry. Available from: --INVALID-LINK--

  • Martins, M. A. P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5536. Available from: --INVALID-LINK--

  • Li, Y., et al. (2019). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers, 6(12), 1958-1962. Available from: --INVALID-LINK--

  • BenchChem. (2025). The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide. BenchChem. Available from: --INVALID-LINK--

  • Iovine, V., et al. (2020). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2020(3), M1149. Available from: --INVALID-LINK--

  • Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available from: --INVALID-LINK--

  • Zheng, X., et al. (2022). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. ARKIVOC. Available from: --INVALID-LINK--

  • Chen, J., et al. (2018). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ChemistrySelect, 3(32), 9205-9208. Available from: --INVALID-LINK--

  • Wang, P., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. Available from: --INVALID-LINK--

  • Wang, P., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Chemical Society. Available from: --INVALID-LINK--

  • Unknown Author. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Unknown Source. Available from: --INVALID-LINK--

  • Unknown Author. (n.d.). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available from: --INVALID-LINK--

  • Unknown Author. (2025). Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Kim, S., & Kang, H.-Y. (2001). Decarboxylative Acylation Approach of Thiohydroxamate Esters. ResearchGate. Available from: --INVALID-LINK--

  • Shibasaki, M., et al. (2018). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Science, 9(1), 219-223. Available from: --INVALID-LINK--

  • Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. Available from: --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Reddy, T. J., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1872-1878. Available from: --INVALID-LINK--

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Nawrocka, W., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available from: --INVALID-LINK--

  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation. BenchChem. Available from: --INVALID-LINK--

References

Application Notes and Protocols: Esterification of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

6-Methylbenzofuran-2-carboxylic acid is a key heterocyclic scaffold utilized in medicinal chemistry and materials science.[1] Its derivatives have shown potential as anti-inflammatory, analgesic, anti-tumor, anti-bacterial, and anti-fungal agents.[1] The esterification of the carboxylic acid moiety is a critical step in the synthesis of diverse compound libraries for drug discovery and for the development of novel materials. This document provides a detailed guide to the common and effective methods for the esterification of this compound, offering insights into the rationale behind procedural choices and providing robust, step-by-step protocols.

Choosing the Right Esterification Strategy

The selection of an appropriate esterification method is paramount and depends on several factors including the desired ester, the scale of the reaction, the sensitivity of the starting material to acid or heat, and the availability of reagents. Below is a comparative overview of three widely applicable methods.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)RefluxInexpensive, suitable for large scale, simple procedure.Requires high temperatures and strong acid, not suitable for sensitive substrates, equilibrium reaction requires removal of water.[2][3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room TemperatureMild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5]DCC can cause allergic reactions, formation of dicyclohexylurea (DCU) byproduct requires careful purification.[6]
Diazomethane Esterification Diazomethane (CH₂N₂)Room TemperatureHigh yielding, clean reaction, minimal workup, ideal for methyl esters.[7][8][9]Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized glassware and extreme caution.[7][10][11][12][13][14]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD0 °C to Room TemperatureMild conditions, stereochemical inversion at the alcohol center.[15][16][17][18][19]Formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts can complicate purification, DEAD and DIAD are hazardous.[17][20]

Reaction Mechanisms and Workflow

Fischer-Speier Esterification: An Equilibrium-Driven Process

This classic method relies on an acid-catalyzed nucleophilic acyl substitution.[2][21][3] The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, allowing for the attack by the alcohol. The reaction is reversible and typically requires a large excess of the alcohol or the removal of water to drive the equilibrium towards the ester product.[3][22][23]

Fischer_Speier cluster_0 Fischer-Speier Esterification Workflow Start This compound + Alcohol Acid Add Strong Acid Catalyst (e.g., H₂SO₄) Start->Acid Reflux Reflux (60-110 °C) (1-10 hours) Acid->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: Mild and Versatile

The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[4][6][24] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters, as it acts as an acyl transfer agent.[4][5] This method is performed at room temperature and is ideal for substrates that are sensitive to strong acids or high temperatures.[4][6]

Steglich cluster_1 Steglich Esterification Workflow Start This compound + Alcohol Reagents Add DCC/EDC and DMAP in an aprotic solvent Start->Reagents React Stir at Room Temperature Reagents->React Filter Filter to remove DCU byproduct React->Filter Workup Aqueous Workup (Extraction) Filter->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: Workflow for Steglich Esterification.

Diazomethane Esterification: For High-Yield Methyl Esters

Diazomethane is a highly reactive reagent that readily converts carboxylic acids to their methyl esters with excellent yields.[7][8][9] The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the carboxylate anion on the resulting methyldiazonium cation.[7][8] The only byproduct is nitrogen gas, which simplifies the workup procedure.[8] However, the extreme toxicity and explosive nature of diazomethane necessitate specialized handling procedures and equipment.[7][10][11][12][13][14]

Diazomethane cluster_2 Diazomethane Esterification Workflow Start This compound in Ether Add_CH2N2 Add ethereal solution of Diazomethane dropwise at 0 °C Start->Add_CH2N2 React Stir until yellow color persists and N₂ evolution ceases Add_CH2N2->React Quench Quench excess Diazomethane with Acetic Acid React->Quench Workup Concentrate in vacuo Quench->Workup Product Methyl Ester Product (Often requires no further purification) Workup->Product

Caption: Workflow for Diazomethane Esterification.

Mitsunobu Reaction: Mild Inversion of Alcohols

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[15][16][17][18][19] It involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] The reaction proceeds under mild, neutral conditions.[17]

Mitsunobu cluster_3 Mitsunobu Reaction Workflow Start This compound + Alcohol + PPh₃ in THF Add_DEAD Add DEAD/DIAD dropwise at 0 °C Start->Add_DEAD React Stir at Room Temperature Add_DEAD->React Workup Concentrate and Purify (Column Chromatography to remove byproducts) React->Workup Product Ester Product Workup->Product

Caption: Workflow for the Mitsunobu Reaction.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl 6-methylbenzofuran-2-carboxylate)

Materials:

  • This compound

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 20-50 eq, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Steglich Esterification (tert-Butyl 6-methylbenzofuran-2-carboxylate)

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), tert-butanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1-1.3 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[6]

  • Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tert-butyl ester.

Protocol 3: Diazomethane Esterification (Methyl 6-methylbenzofuran-2-carboxylate)

!!! EXTREME CAUTION IS ADVISED. DIAZOMETHANE IS HIGHLY TOXIC AND EXPLOSIVE. THIS REACTION SHOULD ONLY BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY FUNCTIONING FUME HOOD BEHIND A BLAST SHIELD. USE FLAME-POLISHED GLASSWARE AND AVOID SCRATCHED SURFACES.[7][10][13]!!!

Materials:

  • This compound

  • Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)

  • Diethyl ether (anhydrous)

  • Acetic acid

Equipment:

  • Flame-polished glassware for diazomethane generation and reaction

  • Blast shield

  • Fume hood

  • Low-temperature bath (ice-salt or dry ice-acetone)

Procedure:

  • Generate an ethereal solution of diazomethane from a suitable precursor (e.g., N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®) according to established procedures.[13] The concentration of the diazomethane solution can be determined by titration with benzoic acid if necessary.[10]

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-polished flask and cool to 0 °C.

  • Slowly add the ethereal diazomethane solution dropwise with gentle stirring. A yellow color from the diazomethane will be observed, which will disappear as it reacts. Nitrogen gas evolution will also be seen.

  • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane and the completion of the reaction.

  • Stir the reaction mixture at 0 °C for an additional 15-30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[10][14]

  • The reaction mixture can then be concentrated in vacuo. The resulting methyl ester is often pure enough for subsequent steps without further purification. If necessary, it can be purified by flash chromatography.

Safety Precautions

  • Fischer-Speier Esterification: Handle concentrated sulfuric acid with care in a fume hood. The reaction is performed at elevated temperatures, so appropriate precautions against burns should be taken.

  • Steglich Esterification: DCC is a potent skin sensitizer and should be handled with gloves. Avoid inhalation of the powder.

  • Diazomethane Esterification: Diazomethane is a severe inhalation hazard, a potent carcinogen, and can detonate unpredictably from shock, friction, or exposure to rough surfaces or strong light.[7][11][13] All work must be conducted in a well-ventilated fume hood behind a blast shield.[10][11][14] Avoid working alone.[14] Solutions of diazomethane should not be stored.[12][14]

  • Mitsunobu Reaction: DEAD and DIAD are toxic and can be explosive upon heating.[17][20] These reagents should be handled with care in a fume hood. Triphenylphosphine can be an irritant.

Characterization of Products

The successful synthesis of the ester derivatives of this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.9 ppm for a methyl ester in ¹H NMR).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the ester product.

  • Infrared (IR) Spectroscopy: A characteristic C=O stretching frequency for the ester carbonyl group will be observed (typically around 1710-1730 cm⁻¹).

Conclusion

The esterification of this compound is a fundamental transformation in the synthesis of novel compounds for various applications. The choice of method should be carefully considered based on the specific requirements of the synthesis. While Fischer-Speier esterification offers a cost-effective route for simple esters, the milder conditions of the Steglich and Mitsunobu reactions are advantageous for more complex or sensitive substrates. Diazomethane provides a highly efficient method for methyl ester formation, but its hazardous nature demands stringent safety protocols. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely synthesize a wide range of 6-Methylbenzofuran-2-carboxylate esters.

References

Application Notes & Protocols: Leveraging 6-Methylbenzofuran-2-carboxylic Acid for the Synthesis of Potent and Selective Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 6-methylbenzofuran-2-carboxylic acid scaffold in the synthesis of inhibitors targeting Pim-1 kinase. Pim-1, a serine/threonine kinase, is a validated and compelling target in oncology due to its role in promoting cell proliferation and survival.[1][2][3] We present the scientific rationale, detailed synthetic protocols, characterization methods, and a representative biological assay workflow, underscoring the utility of this scaffold in modern drug discovery.

Introduction: Pim-1 Kinase as a High-Value Oncology Target

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell signaling pathways governing cell growth, proliferation, and apoptosis.[4][5] Unlike many other kinases, Pim kinases are constitutively active and their overexpression is strongly correlated with the progression and poor prognosis of numerous hematological and solid tumors, including prostate cancer and leukemia.[6][7]

Pim-1 kinase, in particular, functions as a key downstream effector in multiple signaling cascades, including the JAK/STAT pathway, and contributes to therapeutic resistance against various treatments.[8][9] Its inhibition can disrupt these oncogenic signals, leading to reduced cancer cell growth and survival.[4] This makes Pim-1 a prime target for the development of novel small-molecule anticancer agents. The benzofuran scaffold has emerged as a "medicinally privileged" structure in the design of such inhibitors.[5][10][11]

The Strategic Advantage of the Benzofuran-2-Carboxylic Acid Scaffold

Computational and experimental studies have revealed that the benzofuran-2-carboxylic acid moiety is an excellent pharmacophore for Pim-1 inhibition.[6][12] The core's effectiveness is rooted in its ability to form specific, high-affinity interactions within the ATP-binding pocket of the Pim-1 enzyme. Specifically, the carboxylic acid group can form a critical salt bridge and hydrogen bonds with conserved lysine residues in the kinase hinge region, effectively anchoring the inhibitor and preventing ATP binding.[12] The 6-methyl group provides a valuable substitution point for modulating physicochemical properties and exploring structure-activity relationships (SAR).

Synthetic Strategy and Workflow

The primary synthetic route to developing Pim-1 inhibitors from this compound involves the formation of an amide bond. This strategy connects the "anchor" benzofuran fragment to a second fragment designed to occupy adjacent pockets of the kinase active site, thereby enhancing potency and selectivity. The general workflow involves activating the carboxylic acid to make it susceptible to nucleophilic attack by a desired amine.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation A 6-Methylbenzofuran- 2-carboxylic Acid (Starting Material) B Carboxylic Acid Activation (e.g., with HATU/DIPEA) A->B D Amide Coupling Reaction B->D C Amine Fragment (R-NH2) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Characterized Final Inhibitor F->G H In Vitro Pim-1 Kinase Assay G->H I IC50 Determination H->I J Cell-Based Assays (Proliferation, Apoptosis) I->J

Figure 1: General workflow for the synthesis and evaluation of Pim-1 inhibitors.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis, purification, and characterization of a representative Pim-1 inhibitor.

Protocol 1: Synthesis of N-(4-aminophenyl)-6-methylbenzofuran-2-carboxamide

This protocol describes the coupling of this compound with p-phenylenediamine.

Materials:

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • p-Phenylenediamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Carboxylic Acid Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes.

    • Scientist's Note (Causality): HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea ester. This intermediate is readily susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the coupling reaction.

  • Amide Coupling: In a separate flask, dissolve p-phenylenediamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times), water (1 time), and brine (1 time).

    • Trustworthiness Check: The aqueous washes are critical for removing residual DMF, unreacted reagents, and water-soluble byproducts like DIPEA salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the final product, N-(4-aminophenyl)-6-methylbenzofuran-2-carboxamide, as a solid.

  • Characterization: Confirm the identity and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • LC-MS: To confirm the molecular weight and assess purity.

    • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and elemental composition.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of the synthesized compound against Pim-1 kinase.

Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP + phosphopeptide) using a fluorescence-based detection method. A decrease in signal corresponds to an increase in kinase inhibition.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Then, further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the Pim-1 enzyme, the substrate peptide, and the various concentrations of the inhibitor compound. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Structure-Activity Relationship (SAR)

To guide further optimization, the inhibitory activities of a series of analogs should be systematically tabulated. This allows for the elucidation of the structure-activity relationship (SAR).

Compound ID R-Group (Modification at 4-amino position) Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (nM) Selectivity (Pim-2/Pim-1)
BZ-01 -H852502.9
BZ-02 -CH₃602003.3
BZ-03 -C(O)CH₃ (Acetamide)2535014.0
BZ-04 -SO₂CH₃ (Methanesulfonamide)1545030.0

Table 1: Representative SAR data for a hypothetical series of 6-methylbenzofuran-2-carboxamide analogs. This data illustrates how modifications to the amine fragment can significantly impact potency and selectivity.

Mechanism of Inhibition

Pim-1 inhibitors derived from the benzofuran-2-carboxylic acid scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding site, preventing the kinase from binding its natural substrate, ATP, and thus halting the phosphorylation of downstream target proteins.

G cluster_0 Pim-1 Kinase Active Site cluster_1 Hinge Region ATP ATP Lysine Key Lysine Residue ATP->Lysine Normal Binding (Blocked) Substrate Substrate Protein Inhibitor Benzofuran Inhibitor Inhibitor->Lysine Salt Bridge & H-Bonds

Figure 2: Binding mode of a benzofuran-2-carboxylic acid inhibitor in the Pim-1 active site.

References

Application Notes & Protocols: A Strategic Guide to Developing Anticancer Agents from 6-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including potent anticancer properties.[3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[3] This guide focuses on a specific, promising starting point: 6-Methylbenzofuran-2-carboxylic acid . The methyl group at the C6 position can enhance metabolic stability and lipophilicity, while the carboxylic acid at C2 serves as a versatile chemical handle for creating diverse libraries of derivatives, such as amides and esters, which are crucial for exploring structure-activity relationships (SAR).[3]

This document provides a comprehensive, protocol-driven framework for the systematic development of novel anticancer agents starting from this scaffold. We will navigate from initial chemical synthesis and characterization through a cascade of in vitro evaluations to preliminary in vivo efficacy models, explaining the scientific rationale behind each critical step.

Part I: Synthesis and Chemical Characterization of Novel Derivatives

The primary goal of the initial phase is to synthesize a focused library of derivatives from the this compound backbone. The strategic modification of the carboxylic acid group, often into various amides, is a proven method for enhancing cytotoxic activity.[5]

Rationale for Derivatization

Structure-activity relationship (SAR) studies consistently show that substitutions on the benzofuran core are critical for potency and selectivity.[2][3] For instance, the introduction of halogen atoms or linking the scaffold to other heterocyclic rings can significantly increase anticancer activity.[1][3][6] By converting the C2-carboxylic acid into a series of N-substituted amides, we can explore interactions with target proteins and modulate the compound's physicochemical properties to improve cell permeability and overall efficacy.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Start 6-Methylbenzofuran- 2-carboxylic acid Activation Acid Activation (e.g., SOCl2, EDCI) Start->Activation Coupling Amide Coupling (Reaction with various amines R-NH2) Activation->Coupling Product Crude Product Library (6-Methylbenzofuran-2-carboxamides) Coupling->Product Purify Purification (Column Chromatography) Product->Purify Proceed to Purification Confirm Structure Confirmation (NMR, MS) Purify->Confirm Purity Purity Analysis (HPLC) Confirm->Purity Final Pure, Characterized Compounds (>95%) Purity->Final

Caption: Synthetic workflow for generating a library of 6-Methylbenzofuran-2-carboxamides.

Protocol 1: General Synthesis of 6-Methylbenzofuran-2-carboxamides

Objective: To synthesize a series of N-substituted amide derivatives of this compound for biological screening. This protocol utilizes a standard carbodiimide coupling agent.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • A library of primary and secondary amines (R-NH₂)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

  • Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC.

  • Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (if the amine is basic), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity (>95%) using HPLC.

Part II: In Vitro Evaluation of Anticancer Activity

Once a library of pure compounds is established, a systematic screening process is essential to identify lead candidates. The process begins with broad cytotoxicity screening and funnels down to more specific mechanistic assays for the most potent compounds.

In Vitro Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_tertiary Target-Oriented Assays Library Compound Library Cytotoxicity Cytotoxicity Assay (SRB or MTT) Multiple Cancer Cell Lines Library->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Selectivity Selectivity Check (vs. Normal Cell Line) IC50->Selectivity Select Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Pathway Pathway Analysis (e.g., NF-κB Reporter Assay) Apoptosis->Pathway CellCycle Cell Cycle Analysis Enzyme Enzyme/Protein Assay (e.g., Tubulin Polymerization) CellCycle->Enzyme Selectivity->Apoptosis Selectivity->CellCycle Lead Lead Candidate(s) Pathway->Lead Enzyme->Lead

Caption: A tiered workflow for in vitro screening and lead candidate identification.

Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The SRB assay is a reliable method that measures cell density based on the measurement of cellular protein content.[5]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) and a non-cancerous cell line (e.g., HUVEC).[1][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO (stock solutions).

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. The final DMSO concentration should be <0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plates for 5-10 minutes.

  • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition versus log concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison of compound potency and selectivity.

Compound IDStructure/ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HUVECSelectivity Index (SI)*
Parent 6-Me-BzF-COOH>100>100>100>100-
Cpd-01 N-phenyl amide15.220.518.185.45.6
Cpd-02 N-(4-chlorophenyl) amide2.84.13.555.719.9
Dox Doxorubicin (Control)0.50.80.61.22.4

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part III: Mechanistic Elucidation and Target Validation

Lead compounds identified from the primary screen require deeper investigation to understand their mechanism of action. Benzofuran derivatives have been reported to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways like NF-κB or enzymes such as tubulin and carbonic anhydrases.[4][5][8][9]

Potential Signaling Pathway: Apoptosis Induction

Many effective anticancer agents eliminate cancer cells by inducing programmed cell death, or apoptosis.[8] Benzofuran derivatives have been shown to trigger apoptosis in leukemia and breast cancer cells.[8][9]

Apoptosis_Pathway Compound Benzofuran Derivative (Lead Compound) Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release (Intrinsic Pathway) Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleaves cellular substrates

Caption: Simplified intrinsic apoptosis pathway often activated by anticancer agents.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a lead compound. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).[9]

  • Lead compound and vehicle control (DMSO).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: The cell population will be segregated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells Calculate the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations compared to the control indicates apoptosis induction.[9]

Part IV: Preliminary In Vivo Evaluation

Promising lead candidates with a validated in vitro mechanism of action must be tested in an animal model to assess their real-world therapeutic potential and systemic toxicity.

Workflow for In Vivo Xenograft Study

InVivo_Workflow Start Select Lead Compound (Potent, Selective, Good Mechanism) Implant Implant Human Tumor Cells (e.g., HCT116) into Immunocompromised Mice Start->Implant TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups (Vehicle, Lead Cpd, Positive Control) TumorGrowth->Randomize Treat Administer Treatment (e.g., Daily, IP or PO) for 2-3 Weeks Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Treat->Monitor Endpoint Endpoint: Euthanize and Harvest Tumors for Analysis Monitor->Endpoint Analyze Analyze Data: Tumor Growth Inhibition (TGI), Toxicity Assessment Endpoint->Analyze

Caption: Standard workflow for a human tumor xenograft model in mice.

Protocol 4: Murine Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the in vivo anticancer efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).

  • Human cancer cells for implantation.

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).

  • Positive control drug (e.g., Doxorubicin).

  • Calipers for tumor measurement.

  • Animal scale.

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer the formulated lead compound, vehicle control, and positive control drug according to the planned schedule (e.g., daily intraperitoneal injection).

  • Regular Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Assess toxicity by monitoring body weight changes, clinical signs of distress, and post-mortem analysis if required.

Data Presentation: In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle 10 mL/kg, daily1540 ± 125-+2.5
Lead Cpd 20 mg/kg, daily616 ± 9860-3.1
Doxorubicin 5 mg/kg, q3d493 ± 8568-10.2

Conclusion and Future Directions

This guide outlines a strategic and logical pathway for advancing this compound from a starting scaffold to a potential preclinical anticancer candidate. The protocols provided offer a robust framework for synthesis, in vitro screening, and in vivo validation. Successful identification of a lead compound with significant in vivo efficacy would warrant further, more advanced preclinical development, including:

  • Lead Optimization: Further SAR studies to improve potency and reduce toxicity.

  • ADME/Tox Studies: Comprehensive evaluation of absorption, distribution, metabolism, excretion, and toxicology.

  • Pharmacodynamic Studies: Assessing target engagement in vivo.

  • Combination Therapy Studies: Investigating synergistic effects with existing cancer therapies.

By following a systematic and scientifically rigorous approach, derivatives of this compound hold significant promise for development into novel and effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Problem 1: My final product of this compound is an off-white or yellowish solid, but I expect a white crystalline product. What is causing the discoloration and how can I fix it?

Answer:

Discoloration in your final product is a common issue and typically indicates the presence of impurities. The yellowish tint can arise from several sources, primarily residual starting materials, byproducts from the synthesis, or degradation of the product.

Potential Causes and Solutions:

  • Residual Starting Materials: If you are synthesizing this compound via a Perkin rearrangement from a substituted coumarin, residual halogenated precursors or phenolic intermediates can impart color.[1][2]

  • Oxidation Byproducts: Benzofurans can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by prolonged exposure to air and light, especially at elevated temperatures during workup or purification.

  • Side-Reaction Byproducts: Depending on the synthetic route, various side reactions can generate colored impurities. For instance, incomplete cyclization or rearrangement can leave behind colored intermediates.

Recommended Purification Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities and obtaining a pure, crystalline product.[3]

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the this compound and impurities at an elevated temperature but will have poor solubility for the desired product at lower temperatures, while the impurities remain in solution. Common solvent systems for recrystallizing carboxylic acids include:

      • Ethanol/Water

      • Acetone/Water

      • Toluene

      • Ethyl Acetate/Hexane

    • Procedure:

      • Dissolve the crude product in a minimum amount of the appropriate hot solvent.

      • If the solution is still colored, you can add a small amount of activated carbon to adsorb the colored impurities. Be cautious, as activated carbon can also adsorb your product, leading to a lower yield.

      • Hot filter the solution to remove the activated carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

      • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography can be employed for a more rigorous purification.[4][5][6]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective for separating benzofuran derivatives.[7] The polarity of the eluent can be adjusted based on the impurities present.

Problem 2: I am seeing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I effectively separate it?

Answer:

Co-eluting impurities are a common challenge in the purification of organic compounds. In the case of this compound, this could be a structurally similar byproduct.

Potential Impurities and Separation Strategy:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomeric benzofuran derivatives might be formed.

  • Decarboxylation Product: Under harsh thermal conditions, this compound can undergo decarboxylation to form 6-methylbenzofuran.[1] This byproduct will be less polar than your desired product.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A small change in the eluent composition can sometimes significantly improve separation. For example, adding a small percentage of acetic acid to the mobile phase can help in the chromatography of carboxylic acids by reducing tailing.

    • Column Dimensions: Use a longer and narrower column for better resolution.

  • Acid-Base Extraction: Leverage the acidic nature of your product.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. Your carboxylic acid product will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 1-2.[2] Your purified this compound will precipitate out.

      • Collect the precipitate by filtration, wash with cold water, and dry.

Workflow for Acid-Base Extraction:

Caption: Acid-Base Extraction Workflow.

Problem 3: My yield after purification is consistently low. What are the possible reasons and how can I improve it?

Answer:

Low recovery after purification is a frustrating issue. Several factors during the purification process can contribute to product loss.

Potential Causes and Optimization Strategies:

Cause of Low YieldTroubleshooting Strategy
Product Loss During Recrystallization - Use of excess solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using too much solvent will result in a significant amount of your product remaining in the mother liquor upon cooling. - Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Inappropriate solvent choice: If the product is too soluble in the cold solvent, you will have significant losses. Perform small-scale solubility tests to find the optimal solvent system.
Product Adsorption on Silica Gel - Deactivate silica gel: For acidic compounds like this compound, the acidic nature of silica gel can sometimes lead to strong adsorption and tailing. You can try deactivating the silica gel by adding a small percentage of a polar solvent like methanol or a few drops of acetic acid to your eluent. - Alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral).
Incomplete Precipitation - Ensure complete acidification: During acid-base extraction, make sure to acidify the aqueous solution to a pH of 1-2 to ensure complete precipitation of the carboxylic acid. Check the pH with litmus paper or a pH meter.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a white to off-white solid. While a specific melting point is not consistently reported across all sources, closely related benzofuran carboxylic acids have melting points in the range of 200-210°C.[7] It is crucial to consult the certificate of analysis from your supplier or reliable literature for the specific expected melting point range.

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities.[8] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid) is a common method.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any structural impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and monitor the progress of a purification process.[2][9]

Q3: How should I store purified this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Q4: Can I use this compound directly after synthesis without purification?

A4: This is generally not recommended, especially for applications in medicinal chemistry and drug development where high purity is critical.[1] Impurities can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts. They can also affect the biological activity and toxicity of the final compounds.

General Purification Workflow:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative Column Column Chromatography Recrystallization->Column If still impure Pure Pure Product Recrystallization->Pure If pure Column->Pure AcidBase->Recrystallization HPLC HPLC NMR NMR MS MS Pure->HPLC Pure->NMR Pure->MS

Caption: General Purification and Analysis Workflow.

References

Technical Support Center: Synthesis of 6-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The benzofuran core is a valuable scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities, including anti-tumor and anti-bacterial properties.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yield is the most frequent challenge and typically stems from one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.

A1: Systematic Troubleshooting for Low Yield

To diagnose the issue, consider the following points systematically:

  • Incomplete Conversion of Starting Material: The Perkin rearrangement, a common route for this synthesis, involves the base-catalyzed ring contraction of a 3-halocoumarin precursor.[3] If the reaction does not go to completion, you will isolate a mixture of starting material and product.

    • Causality: Insufficient reaction time, inadequate temperature, or suboptimal base concentration can lead to stalling. The initial ring-fission of the coumarin is a critical, base-catalyzed step that requires sufficient energy and time.[3]

    • Recommended Action:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 3-bromo-6-methylcoumarin.

      • Optimize Heating: Conventional reflux in ethanol with sodium hydroxide can take approximately 3 hours.[1] Consider switching to a microwave-assisted protocol, which has been demonstrated to dramatically reduce reaction times to as little as 5 minutes and increase yields to 99%.[1][3]

      • Base Stoichiometry: Ensure at least 3 equivalents of the base (e.g., NaOH) are used to drive the rearrangement.[3]

  • Side Reactions and Impurity Formation: Benzofuran syntheses can be susceptible to side reactions, especially under harsh conditions.

    • Causality: While the Perkin rearrangement is generally robust, prolonged heating or incorrect stoichiometry can lead to decomposition or alternative reaction pathways.

    • Recommended Action:

      • Control Temperature: Avoid excessive temperatures or prolonged heating times beyond what is necessary for complete conversion. The optimized microwave conditions of 79°C highlight that extreme heat is not required.[3]

      • Inert Atmosphere: While not always required, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, particularly if your starting materials or intermediates are sensitive to air.

  • Losses During Workup and Purification: The product is a carboxylic acid, and its solubility is highly pH-dependent.

    • Causality: Improper pH adjustment during the workup is a major source of product loss. The product exists as a sodium carboxylate salt in the basic reaction mixture. It must be fully protonated to the free carboxylic acid to precipitate from the aqueous solution.

    • Recommended Action:

      • Acidification: After the reaction, carefully acidify the aqueous solution with a strong acid like concentrated HCl to a pH of 1.[3] Use pH paper to confirm full protonation. The product should precipitate as a solid.

      • Extraction: If the product does not fully precipitate, perform extractions with a suitable organic solvent like ethyl acetate.[4]

      • Purification: If impurities are present, column chromatography on silica gel can be used for purification.[4] However, optimizing the reaction to produce a clean crude product that only requires recrystallization is more efficient for yield.

Below is a workflow to guide your troubleshooting process.

G start Low Yield Observed check_sm 1. Check Starting Material Purity (NMR, mp) start->check_sm check_reaction 2. Monitor Reaction Progress (TLC) check_sm->check_reaction No, SM is pure sm_impure Impure? Recrystallize/Re-purify SM. check_sm->sm_impure Yes incomplete Incomplete Conversion? check_reaction->incomplete check_workup 3. Analyze Workup Procedure workup_loss pH < 2 during precipitation? Aqueous layer extracted? check_workup->workup_loss sm_impure->start incomplete->check_workup No, reaction complete optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Switch to Microwave Synthesis incomplete->optimize_conditions Yes optimize_workup Adjust Workup: - Ensure pH=1 for precipitation - Perform organic extraction workup_loss->optimize_workup No end Yield Improved workup_loss->end Yes optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.
Q2: I am considering switching from conventional heating to microwave synthesis. What are the specific advantages and recommended starting conditions?

A2: Advantages and Protocol for Microwave-Assisted Synthesis

Microwave-assisted synthesis is a significant advancement for this particular transformation, offering dramatic improvements in efficiency.[1]

  • Expertise & Causality: Microwave irradiation provides rapid, uniform heating throughout the reaction volume. This avoids localized overheating at the flask walls (common with oil baths) and efficiently delivers the energy required for the rearrangement, leading to significantly faster reaction rates and often cleaner reaction profiles.

  • Data Summary:

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time ~3 hours5 minutes[1][3]
Temperature Reflux (~78°C in EtOH)79°C[3]
Power N/A300-400 Watts[3]
Reported Yield VariableUp to 99%[1][3]
  • Trustworthiness (Self-Validating Protocol): The protocol below includes a clear endpoint (precipitation of the product upon acidification), which serves as a primary validation of a successful reaction.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from highly successful literature procedures.[3]

  • Reagent Preparation:

    • To a dedicated microwave reaction vessel, add the starting material, 3-bromo-6-methylcoumarin (1 equivalent).

    • Add ethanol (e.g., 5 mL for ~0.17 mmol scale).

    • Add sodium hydroxide (3 equivalents).

  • Microwave Reaction:

    • Seal the vessel securely.

    • Place the vessel in the microwave synthesizer.

    • Set the reaction parameters:

      • Power: 300 W

      • Temperature: 79°C

      • Time: 5 minutes

      • Stirring: On

    • Run the reaction.

  • Workup and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Transfer the reaction mixture to a beaker and concentrate it using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in a minimum amount of water.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is 1 (verify with pH paper).

    • A precipitate of this compound should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the product in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Perkin rearrangement for this synthesis, and why is it efficient?

A1: The Mechanism of the Coumarin-Benzofuran Ring Contraction

The Perkin rearrangement is a powerful method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[3] Understanding the mechanism helps in troubleshooting and optimization.

The reaction proceeds in two main stages:

  • Base-Catalyzed Ring Fission: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the coumarin's ester carbonyl group. This leads to the opening of the lactone ring, forming a phenoxide and a carboxylate dianion intermediate.[3]

  • Intramolecular Cyclization: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide carbon in an intramolecular SNAr-type reaction. This step forms the five-membered furan ring, expelling the halide ion and yielding the final benzofuran-2-carboxylate salt. Subsequent acidification provides the desired carboxylic acid.

Caption: Simplified mechanism of the Perkin rearrangement.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a real application.)

This pathway is efficient because it is an intramolecular process, which is kinetically favored over intermolecular side reactions.

Q2: Are there alternative synthetic routes to this compound?

A2: Alternative Synthetic Strategies

Yes, while the Perkin rearrangement is common, other methods exist. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

  • Cyclization from Phenolic Precursors: A versatile method involves the reaction of a substituted phenol (like p-cresol) with a molecule that can form the furan ring. For example, reacting methyl 3,5-dihydroxybenzoate with propargyl bromide can lead to a 2-methylbenzofuran derivative after cyclization and subsequent hydrolysis.[4][5] This approach is highly adaptable for creating diverse substitution patterns.

  • Friedel-Crafts Acylation: One could potentially acylate 6-methylbenzofuran at the 2-position using an acyl chloride and a Lewis acid catalyst, followed by oxidation if necessary.[1] However, controlling regioselectivity can be a challenge in Friedel-Crafts reactions on benzofurans.[6]

  • One-Pot Reactions: More advanced methods describe one-pot syntheses involving the reaction of components like ethyl 2-chloromethyl-quinoline-3-carboxylate with salicylaldehydes, followed by hydrolysis, to build complex benzofuran-containing molecules.[7]

Q3: How critical is the purity of the starting 3-bromo-6-methylcoumarin?

A3: The Importance of Starting Material Purity

The purity of your starting material is absolutely critical for achieving high yields and a clean product profile.

  • Causality: Impurities in the starting halocoumarin can interfere with the reaction in several ways:

    • Non-reactive Impurities: These will lower your theoretical yield and may co-precipitate with your product, making purification difficult.

    • Reactive Impurities: These can consume the base or participate in side reactions, leading to a complex mixture of byproducts and lowering the yield of the desired product. For instance, any unbrominated coumarin from the previous step will not undergo the rearrangement.

  • Recommended Action: Always characterize your starting 3-bromo-6-methylcoumarin before use.

    • Analysis: Confirm its identity and purity using 1H NMR, 13C NMR, and melting point analysis.

    • Purification: If impure, recrystallize the starting material from a suitable solvent system (e.g., a mixture of CH2Cl2/MeOH) before proceeding with the rearrangement reaction.[3]

References

Technical Support Center: 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Methylbenzofuran-2-carboxylic acid (Compound CAS No. 50779-65-2). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a key intermediate in the synthesis of biologically active molecules, understanding its handling and storage is critical for experimental success and reproducibility.[1][2] This guide provides in-depth, field-proven insights into common stability issues, presented in a practical question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on the inherent chemical reactivity of the benzofuran core and the carboxylic acid functional group.

Question 1: My purified this compound is showing new, unknown peaks in the NMR/LC-MS after a few days on the benchtop. What is happening?

Answer:

This is a classic sign of on-bench degradation. This compound, like many benzofuran derivatives, is susceptible to degradation from multiple environmental factors, primarily oxidation and photodegradation.

  • Oxidative Degradation: The electron-rich benzofuran ring system is prone to oxidation.[3] Atmospheric oxygen, especially in the presence of trace metal impurities, can catalyze the formation of various oxidized species. The initial step is often the formation of an unstable epoxide across the furan ring's double bond, which can subsequently undergo ring-opening to form aldehydes or other complex products, explaining the appearance of new signals in your analytical data.[3]

  • Photodegradation: Benzofuran derivatives can absorb UV light, leading to photochemical reactions such as dimerization or rearrangement.[4][5] If your lab has significant natural or fluorescent light exposure, this can contribute to sample degradation over time.

Workflow for Troubleshooting Unexpected Degradation:

G A Unexpected peaks in NMR/LC-MS B Was the sample exposed to air and light for an extended period? A->B C Implement Inert Atmosphere Handling: - Purge vials with N2 or Ar - Use degassed solvents B->C Yes E Review Solvent Choice: - Was the solvent high purity? - Was it peroxide-free (e.g., THF, ether)? B->E No D Protect from Light: - Use amber vials - Store in a dark place (e.g., drawer, covered rack) C->D I Problem Solved: Sample is stable D->I F Use High-Purity, Stabilized Solvents. Filter before use if necessary. E->F No G Check for Contaminants: - Acid/base residue from purification? - Metal catalyst residue? E->G Yes F->G H Re-purify sample ensuring neutral pH and removal of catalysts. G->H Yes G->I No H->I

Caption: Troubleshooting workflow for sample degradation.

Question 2: During my reaction workup involving aqueous base (e.g., NaOH wash) and subsequent acidification, I'm getting a lower-than-expected yield and a discolored solid. Why?

Answer:

While a standard acid-base extraction is common for isolating carboxylic acids, the benzofuran core introduces complexities.

  • Base-Mediated Degradation: In strongly basic aqueous solutions, phenoxide-like intermediates can form, which may be more susceptible to oxidation than the protonated form. If the basic solution is stirred in the open air for an extended period, oxidative degradation can occur.

  • Acid-Catalyzed Reactions: During re-acidification (e.g., with HCl) to precipitate the product, localized high concentrations of strong acid can potentially catalyze hydrolysis or other rearrangement reactions of the furan ring, especially if impurities from the reaction are present.[1][6]

Recommended Protocol for Acid-Base Workup:

  • Minimize Contact Time: Perform the basic wash efficiently. Do not let the aqueous basic layer sit for extended periods.

  • Work at Lower Temperatures: Perform the extraction and acidification steps in an ice bath (0-5 °C). This will slow the rate of potential degradation reactions.

  • Use Weaker Bases/Acids: If possible, consider using a weaker base like sodium bicarbonate (NaHCO₃) for the extraction. For acidification, use a more dilute acid (e.g., 1M HCl) and add it slowly with vigorous stirring to avoid localized pH extremes.[7]

  • Inert Atmosphere: If the compound is particularly precious or sensitive, performing the workup under a nitrogen or argon atmosphere can prevent oxidation.

Question 3: I observe my compound decomposing in the injection port of the GC-MS or when I heat it to make a melt for melting point determination. Is it thermally unstable?

Answer:

Yes, there is a strong possibility of thermal instability. Benzofuran-2-carboxylic acids can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures to form the corresponding benzofuran (in this case, 6-methylbenzofuran).[1] This is a common reaction for carboxylic acids where the resulting carbanion intermediate is stabilized, which can be the case for heterocyclic systems.

Data Summary: Thermal Stability Considerations

Analytical MethodPotential IssueRecommendation
GC-MS Decarboxylation in the hot injection port.Use LC-MS for analysis. If GC is necessary, try derivatization (e.g., to a methyl ester) to increase volatility and thermal stability.
Melting Point Decomposition (color change, gas evolution) near/at the melting point.Report the melting point as "melts with decomposition" (e.g., 210-212 °C dec.). Use a fast ramp rate on the melting point apparatus.
Reaction Heating Degradation in high-boiling solvents (e.g., DMF, DMSO) at high temperatures.Keep reaction temperatures as low as possible. Monitor reactions closely and avoid prolonged heating. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: Based on safety data for structurally similar compounds and general chemical principles, the following storage conditions are recommended to maximize shelf-life:[8][9]

  • Temperature: 2-8°C (refrigerated).[10]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by storing in an amber glass vial.

  • Container: Keep in a tightly sealed container to prevent moisture and air ingress.[8]

Q2: Is the compound susceptible to oxidation? What are incompatible reagents?

A: Yes, it is susceptible to oxidation. The benzofuran ring is electron-rich and can be oxidized.[3] Therefore, you should avoid:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, and chromic acid should be considered incompatible.[8][11]

  • Prolonged Exposure to Air: As discussed in the troubleshooting section, atmospheric oxygen can cause slow degradation.

  • Trace Metal Contaminants: Transition metals can catalyze oxidation reactions. Ensure all glassware is scrupulously clean.

Q3: What are the potential degradation pathways I should be aware of?

A: The primary degradation pathways are rooted in the reactivity of the benzofuran ring and the carboxylic acid group.

G cluster_0 Degradation Pathways A 6-Methylbenzofuran- 2-carboxylic acid B Oxidation (O2, Peroxides) A->B C Photodimerization (UV Light) A->C D Decarboxylation (Heat) A->D E Epoxides, Ring-Opened Products (e.g., Aldehydes) B->E F Cyclobutane Dimers C->F G 6-Methylbenzofuran + CO2 D->G

Caption: Potential degradation pathways for the compound.

  • Oxidation: Leads to ring-opened products.[3]

  • Photodimerization: UV light exposure can cause [2+2] cycloadditions between molecules.[5]

  • Decarboxylation: High heat can cause the loss of CO₂.[1]

By understanding these potential stability issues and implementing the recommended handling, storage, and experimental procedures, you can ensure the integrity of your this compound, leading to more reliable and reproducible research outcomes.

References

solubility problems of 6-Methylbenzofuran-2-carboxylic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide field-proven insights and troubleshooting protocols to ensure successful experimental outcomes.

Understanding the Molecule: this compound

This compound is an organic compound with a molecular formula of C₁₀H₈O₃.[1] Its structure consists of a benzofuran core, which is a fusion of a benzene and a furan ring, with a methyl group at the 6th position and a carboxylic acid group at the 2nd position.[1] This unique structure, featuring both a polar carboxylic acid group and a larger, nonpolar benzofuran moiety, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding and predicting its solubility in various solvents.[2]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, we can predict its behavior in common laboratory solvents based on its structure. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the benzofuran ring contributes to its nonpolar character.[3]

Solvent CategoryExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar aromatic ring system.[4]
Polar Protic Methanol, EthanolModerate to High The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl chain can interact with the benzofuran ring.
Less Polar / Ethers Tetrahydrofuran (THF), Diethyl etherModerate These solvents have some polarity to interact with the carboxylic acid but are also nonpolar enough to dissolve the benzofuran core.[5][6]
Nonpolar Toluene, Hexane, CyclohexaneLow to Insoluble The significant polarity of the carboxylic acid group makes it difficult to dissolve in highly nonpolar solvents.[3]
Aqueous (Neutral) WaterVery Low / Insoluble The large, nonpolar benzofuran structure significantly outweighs the polarity of the single carboxylic acid group, leading to poor water solubility.[3][5]
Aqueous (Basic) Aqueous NaOH, KOH, etc.High The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[3]

Troubleshooting Guide: Resolving Solubility Issues

Encountering solubility problems is a common hurdle in experimental work. This section provides a systematic approach to troubleshooting and overcoming these challenges.

Issue 1: The compound is not dissolving in the chosen organic solvent.
  • Probable Cause: The concentration may be too high for the selected solvent, or the solvent may not be optimal.

  • Step-by-Step Solutions:

    • Increase Solvent Volume: The most straightforward approach is to add more solvent to decrease the concentration.

    • Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature.[7] Be cautious, as excessive heat can cause compound degradation.

    • Sonication: Use an ultrasonic bath to provide energy that can help break down the solute's crystal lattice and promote dissolution.

    • Try a Stronger Polar Aprotic Solvent: If you are using a solvent like ethanol or THF, switch to DMSO or DMF, which are generally more effective at dissolving a wide range of organic compounds.[4]

Issue 2: The compound precipitates out of solution over time.
  • Probable Cause: You may have created a supersaturated solution, which is thermodynamically unstable.[7] This often happens when a solution prepared at a higher temperature is cooled.

  • Step-by-Step Solutions:

    • Determine the Thermodynamic Solubility: Prepare a saturated solution and allow it to equilibrate. The concentration of the supernatant will be the true solubility at that temperature.[7]

    • Work at a Lower Concentration: For long-term experiments, it is best to work at a concentration below the determined thermodynamic solubility to ensure the compound remains in solution.

    • Consider a Co-solvent System: Adding a small amount of a co-solvent in which the compound is highly soluble (e.g., DMSO) can sometimes stabilize the solution. However, ensure the co-solvent is compatible with your experimental system.

Troubleshooting Workflow Diagram

G start Start: Compound Undissolved increase_solvent Increase Solvent Volume start->increase_solvent gentle_heat Apply Gentle Heat & Sonication increase_solvent->gentle_heat check_dissolved Is the compound fully dissolved? gentle_heat->check_dissolved stronger_solvent Switch to a Stronger Solvent (e.g., DMSO, DMF) stronger_solvent->check_dissolved check_dissolved->stronger_solvent No success Success: Proceed with Experiment check_dissolved->success Yes precipitates Issue: Compound precipitates over time success->precipitates determine_solubility Determine Thermodynamic Solubility precipitates->determine_solubility lower_concentration Work at a Lower Concentration determine_solubility->lower_concentration cosolvent Consider a Co-solvent System determine_solubility->cosolvent stable_solution Stable Solution Achieved lower_concentration->stable_solution cosolvent->stable_solution

Caption: A workflow for troubleshooting solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The molecule has a large, nonpolar benzofuran ring system. While the carboxylic acid group is polar and can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to low aqueous solubility.[3][5] Generally, for carboxylic acids, those with one to four carbon atoms are miscible with water, but solubility decreases significantly as the carbon chain length (or in this case, the size of the nonpolar ring system) increases.[5][6]

Q2: How can I prepare an aqueous solution of this compound?

A2: Due to its acidic nature, you can significantly increase its aqueous solubility by deprotonating the carboxylic acid group to form a salt.[3]

  • Protocol:

    • Suspend the this compound in water.

    • Slowly add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, dropwise while stirring.

    • Continue adding the base until the compound fully dissolves. The resulting solution will contain the sodium or potassium salt of the carboxylic acid, which is much more soluble in water.

    • Be mindful of the final pH of your solution, as it will be basic.

Q3: Is it advisable to prepare a concentrated stock solution in DMSO?

A3: Yes, preparing a concentrated stock solution in a strong polar aprotic solvent like DMSO or DMF is a common and recommended practice.[4] This allows you to then dilute the stock solution into your experimental medium (e.g., aqueous buffer, cell culture media) to achieve the desired final concentration. When diluting, ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: Can I use heating to dissolve the compound? What are the risks?

A4: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound.[7] However, the primary risk is thermal degradation. It is crucial to know the compound's stability. If the stability is unknown, use the lowest possible temperature for the shortest duration necessary to achieve dissolution. Also, be aware that a solution prepared with heat may become supersaturated upon cooling, potentially leading to precipitation.[7]

Q5: How can I confirm if the compound is truly dissolved or just a fine suspension?

A5: Visual inspection for a clear, transparent solution is the first step. For a more definitive check, you can perform a filtration test. Prepare your solution and pass it through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will observe a significant drop in concentration in the filtrate, which can be measured by techniques like HPLC or UV-Vis spectroscopy.[7]

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound and which one should I choose?

There are several effective methods for synthesizing this compound, each with its own advantages. The choice of route often depends on the available starting materials, desired scale, and equipment.

  • Perkin Rearrangement: A traditional and robust method involves the Perkin (coumarin-benzofuran ring contraction) rearrangement of a corresponding 3-halocoumarin.[1] This reaction is typically base-catalyzed and proceeds via the fission of the coumarin ring, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[1] While the conventional method requires several hours of reflux, microwave-assisted protocols can dramatically reduce the reaction time to mere minutes with excellent yields.[1][2]

  • Cyclization Reactions: Another common approach involves the cyclization of appropriately substituted phenols. For instance, starting from a substituted 3,5-dihydroxybenzoate, a two-step process involving a thermal one-pot cyclization with propargyl bromide followed by base-catalyzed hydrolysis can yield a similar benzofuran-4-carboxylic acid derivative.[3][4][5] This strategy can be adapted for the synthesis of this compound by selecting the appropriate starting phenol.

  • Palladium-Catalyzed Synthesis: For more complex derivatives, palladium-catalyzed methods like the Sonogashira coupling followed by intramolecular cyclization offer high versatility.[6][7] These methods are particularly useful for creating a diverse library of substituted benzofurans.

Recommendation: For a straightforward and high-yielding synthesis of this compound, the microwave-assisted Perkin rearrangement is highly recommended if the necessary equipment is available.[1][2] For broader substrate scope and diversity, palladium-catalyzed routes are worth exploring.

FAQ 2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a troubleshooting guide to help you identify and resolve the problem:

Potential Cause 1: Suboptimal Reaction Conditions

  • Explanation: The efficiency of benzofuran synthesis is highly sensitive to reaction parameters such as temperature, reaction time, and the choice of base and solvent. For instance, in the Perkin rearrangement, insufficient heating or a non-optimal base can lead to incomplete reaction or the formation of side products.

  • Solution:

    • Temperature and Time: For conventional heating methods, ensure the reaction is maintained at the appropriate reflux temperature for the specified duration (e.g., approximately 3 hours for the traditional Perkin rearrangement).[1] For microwave-assisted synthesis, precise control of temperature and time is crucial; optimal conditions have been reported at 79°C for 5 minutes at 300W.[1][2]

    • Base and Solvent: The choice and stoichiometry of the base are critical. Sodium hydroxide in ethanol is a commonly used system for the Perkin rearrangement.[1] For palladium-catalyzed reactions, the selection of the appropriate base and solvent system is paramount and often requires screening.[6][7]

Potential Cause 2: Purity of Reagents and Solvents

  • Explanation: Impurities in starting materials, reagents, or solvents can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts. For example, in palladium-catalyzed reactions, oxygen can deactivate the catalyst.[6]

  • Solution:

    • Ensure all reagents are of high purity.

    • Use dry, degassed solvents, especially for oxygen-sensitive reactions like those involving palladium catalysts.[6]

    • Verify the integrity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) before proceeding.

Potential Cause 3: Inefficient Work-up and Purification

  • Explanation: Significant product loss can occur during the extraction and purification steps. The carboxylic acid functionality of the target molecule can make it partially soluble in aqueous layers, especially if the pH is not carefully controlled.

  • Solution:

    • Acidification: During the work-up of reactions involving a basic hydrolysis step, ensure the pH is adjusted to be sufficiently acidic (e.g., pH 3-4 with 1 M HCl) to precipitate the carboxylic acid fully.[3]

    • Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize recovery.[3]

    • Purification: Column chromatography is a common method for purification.[3] Selecting the right solvent system (e.g., hexane/ethyl acetate) is crucial to achieve good separation and minimize product loss on the column.[3][8]

Troubleshooting Guide

Issue 1: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I minimize these?

Answer: The formation of side products is often a result of non-selective reactions or decomposition of starting materials or products.

  • Mechanistic Insight: In the synthesis of benzofurans, various side reactions can occur. For example, in reactions starting from salicylaldehydes, aldol condensation or other self-condensation reactions can compete with the desired cyclization.[9] In the Perkin rearrangement, incomplete ring fission or alternative cyclization pathways can lead to impurities.

  • Optimization Strategy:

    • Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.

    • Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity and reduce the formation of degradation products.

    • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic catalysts, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]

    • Catalyst Choice: In catalyzed reactions, the choice of catalyst and ligand can significantly influence selectivity. If side products are an issue, screening different catalysts or ligands may be necessary. For instance, various palladium and copper catalysts have been explored for benzofuran synthesis.[9][10]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my this compound. What are the best practices for its purification?

Answer: Purification of carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystallization.

  • Column Chromatography:

    • Solvent System: A common eluent system for purifying benzofuran derivatives is a mixture of hexane and ethyl acetate.[3] The polarity can be gradually increased to elute the carboxylic acid.

    • Acidification of Eluent: To reduce tailing of the carboxylic acid on the silica gel, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent system.

    • Flash Chromatography: This technique can provide better separation and faster purification compared to traditional gravity chromatography.[11]

  • Work-up Procedure Refinement:

    • After acidification and extraction, washing the organic layer with brine can help to remove residual water and some water-soluble impurities.[6]

    • Drying the organic layer thoroughly with a drying agent like sodium sulfate before concentrating is essential.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids and can be applied to the synthesis of the 6-methyl derivative.[1]

Step-by-Step Methodology:

  • To a microwave vessel, add the starting 3-bromo-6-methylcoumarin.

  • Add ethanol as the solvent.

  • Add sodium hydroxide (typically 3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining the temperature at approximately 79°C with stirring.[1][2]

  • After the reaction is complete, cool the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Perkin Rearrangement

ParameterTraditional MethodMicrowave-Assisted Method
Reaction Time ~ 3 hours5 minutes
Temperature Reflux79°C
Power N/A300W
Typical Yield Quantitative99%
Reference [1][1][2]

Visualization

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 6-Methylbenzofuran- 2-carboxylic acid Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Purity Assess Reagent and Solvent Purity Purity_OK Reagents Pure? Check_Purity->Purity_OK Optimize_Workup Refine Work-up and Purification Protocol Workup_OK Purification Efficient? Optimize_Workup->Workup_OK Conditions_OK->Check_Purity Yes Adjust_Conditions Adjust Temperature, Time, or Reagents Conditions_OK->Adjust_Conditions No Purity_OK->Optimize_Workup Yes Purify_Reagents Purify Starting Materials or Use New Stock Purity_OK->Purify_Reagents No Modify_Purification Modify Extraction pH or Chromatography Conditions Workup_OK->Modify_Purification No Success Improved Yield Workup_OK->Success Yes Adjust_Conditions->Check_Conditions Purify_Reagents->Check_Purity Modify_Purification->Optimize_Workup

Caption: A logical workflow for troubleshooting low product yield.

General Synthetic Pathway via Perkin Rearrangement

Perkin_Rearrangement Coumarin 3-Bromo-6-methylcoumarin Intermediate Ring-Opened Intermediate (Dianion) Coumarin->Intermediate Base-catalyzed ring fission Base NaOH, Ethanol Product 6-Methylbenzofuran- 2-carboxylic acid Intermediate->Product Cyclization Cyclization Intramolecular Nucleophilic Attack

References

Technical Support Center: Synthesis of 6-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methylbenzofuran-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Introduction

This compound is a key building block in medicinal chemistry, notably as a precursor for pharmaceuticals like Fruquintinib, an anti-neoplastic agent.[1][2] While several synthetic routes exist, achieving high yield and purity can be challenging due to competing side reactions. This guide provides in-depth troubleshooting for the most common synthetic pathways to help you navigate these complexities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The most prevalent and versatile method for synthesizing this scaffold involves the O-alkylation of p-cresol or a related phenol, followed by intramolecular cyclization and hydrolysis. Our troubleshooting will focus primarily on this robust pathway.

Question 1: My overall yield is low. How do I identify the bottleneck in the two-step synthesis (O-alkylation and Cyclization/Hydrolysis)?

Answer: Low overall yield is a common issue that can arise at either the initial O-alkylation step or the subsequent cyclization and hydrolysis stages. A systematic approach is required to diagnose the problem.

Probable Causes & Solutions:

  • Inefficient O-Alkylation: The first step, reacting a phenol (e.g., 4-methylsalicylaldehyde or a derivative of p-cresol) with an alpha-haloacetate (like ethyl bromoacetate), can be incomplete.

    • Diagnosis: Before proceeding to cyclization, analyze a crude sample of your intermediate, ethyl 2-((4-methyl-2-formyl)phenoxy)acetate, via ¹H NMR or LC-MS. The presence of significant amounts of the starting phenol indicates a poor O-alkylation.

    • Solution: Ensure your reagents are anhydrous, as water can hydrolyze the haloacetate and deactivate the phenoxide. Use a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[3] If the reaction is sluggish, consider using sodium iodide (NaI) as a catalyst to promote a Finkelstein reaction, converting the bromoacetate in situ to the more reactive iodoacetate.

  • Poor Cyclization/Hydrolysis: The conversion of the phenoxyacetate intermediate to the final benzofuran scaffold is often the most critical and lowest-yielding step.

    • Diagnosis: After the cyclization/hydrolysis sequence, analyze your crude product. If you observe large amounts of the uncyclized phenoxyacetic acid intermediate, the cyclization failed. If you see a major product that is not your target acid (e.g., a neutral compound), a side reaction like decarboxylation has occurred.

    • Solution: Cyclization conditions must be carefully controlled. A common method involves heating with acetic anhydride and sodium acetate, followed by saponification of the resulting ester with NaOH.[1] Harsh conditions (excessive heat or prolonged reaction times) can promote side reactions.

Troubleshooting Workflow: Diagnosing Low Yields

Below is a logical workflow to pinpoint the source of yield loss.

G start Low Overall Yield check_step1 Analyze crude product from Step 1 (O-Alkylation) via LC-MS or NMR start->check_step1 is_sm_present Significant starting phenol remaining? check_step1->is_sm_present optimize_alkylation Troubleshoot O-Alkylation: - Use anhydrous reagents - Increase base equivalents - Add NaI catalyst - Increase reaction time/temp is_sm_present->optimize_alkylation Yes proceed Step 1 is efficient. Proceed to Cyclization. is_sm_present->proceed No check_step2 Analyze final crude product (post-cyclization/hydrolysis) proceed->check_step2 main_product What is the major component? check_step2->main_product uncyclized Uncyclized Intermediate (Phenoxyacetic acid) main_product->uncyclized Intermediate decarboxylated Decarboxylated Product (6-Methylbenzofuran) main_product->decarboxylated Side Product target_impure Target Acid (with impurities) main_product->target_impure Target optimize_cyclization Troubleshoot Cyclization: - Use stronger dehydrating agent - Optimize temp/time - Check base for hydrolysis uncyclized->optimize_cyclization optimize_conditions Troubleshoot Side Reactions: - Use milder conditions - Lower reaction temperature - Reduce reaction time decarboxylated->optimize_conditions optimize_purification Optimize Purification: - Recrystallization - Chromatography - Acid/Base extraction target_impure->optimize_purification

Caption: Troubleshooting workflow for low-yield synthesis.

Question 2: My final product is contaminated with a neutral impurity that I can't remove with a basic wash. What is it and how do I prevent it?

Answer: This is a classic sign of decarboxylation, one of the most common side reactions in the synthesis of benzofuran-2-carboxylic acids.

  • Probable Cause: The impurity is almost certainly 6-methylbenzofuran . The carboxylic acid group at the C2 position is susceptible to removal as CO₂ under harsh thermal or acidic conditions.[4] This is particularly problematic during the cyclization step if temperatures are too high or if a strong acid catalyst is used for an extended period.[2]

  • Mechanism of Side Reaction: The electron-rich benzofuran ring system can stabilize the protonated intermediate required for decarboxylation, making this process more favorable than in other aromatic carboxylic acids.

  • Prevention & Solution:

    • Milder Cyclization Conditions: Avoid overly aggressive dehydrating agents or excessively high temperatures. Polyphosphoric acid (PPA) can be effective but may also promote decarboxylation if not carefully temperature-controlled.[2] The acetic anhydride/sodium acetate method is generally reliable.[1]

    • Control Hydrolysis: During the final saponification step to hydrolyze the ethyl ester, use moderate temperatures (e.g., 50-60 °C) and monitor the reaction by TLC. Prolonged heating in strong base can also lead to some decarboxylation.

    • Purification: Since 6-methylbenzofuran is a neutral, relatively nonpolar molecule, it can be separated from your desired carboxylic acid product.

      • Acid-Base Extraction: Dissolve the crude mixture in a solvent like ethyl acetate and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). Your desired product will move to the aqueous layer as its carboxylate salt, while the neutral 6-methylbenzofuran remains in the organic layer. Afterward, re-acidify the aqueous layer to precipitate your pure product.

      • Chromatography: If extraction is insufficient, column chromatography can effectively separate the nonpolar side product from the highly polar carboxylic acid.

Reaction Pathway: Main vs. Side Reaction

The diagram below illustrates the desired cyclization pathway versus the decarboxylation side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Intermediate Ethyl 2-(phenoxy)acetate Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ester Ethyl 6-Methylbenzofuran -2-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, H₂O) Ester->Hydrolysis Product 6-Methylbenzofuran-2- carboxylic acid Hydrolysis->Product Decarboxylation Decarboxylation (Excess Heat / Acid) Product->Decarboxylation -CO₂ SideProduct 6-Methylbenzofuran Decarboxylation->SideProduct

Caption: Competing pathways in the final synthesis steps.

Question 3: I am attempting a Perkin rearrangement route from a substituted coumarin, but my yields are poor and the reaction is messy. What are the common pitfalls?

Answer: The Perkin rearrangement, which converts a 3-halocoumarin into a benzofuran-2-carboxylic acid, is an elegant but sometimes tricky transformation.[5][6]

  • Probable Causes:

    • Incomplete Ring Opening: The reaction mechanism begins with a base-catalyzed hydrolytic opening of the coumarin's lactone ring.[6] If this step is incomplete, you will recover starting material.

    • Side Reactions of the Intermediate: The opened intermediate is a vinyl halide. Under basic conditions, competing elimination or other reactions can occur if the subsequent intramolecular cyclization by the phenoxide is not efficient.

    • Purity of the Starting 3-Halocoumarin: The synthesis and purification of the 3-halocoumarin precursor can be challenging. Impurities in this starting material will carry through and complicate the rearrangement reaction and final product purification.

  • Solutions & Optimization:

    • Base and Solvent Choice: The reaction is typically run with sodium hydroxide in an alcohol like ethanol.[6] Ensure sufficient equivalents of base are used to drive the initial ring-opening.

    • Microwave-Assisted Synthesis: For this specific rearrangement, microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields significantly by providing rapid, uniform heating.[6]

    • Workup Procedure: After the reaction, the product exists as a sodium salt. It is crucial to carefully acidify the aqueous solution (e.g., with HCl to pH 1) to precipitate the final carboxylic acid product.[6]

Quantitative Data Summary: Reaction Conditions

The choice of reaction conditions is critical for maximizing yield and minimizing side products. The table below summarizes typical conditions for the O-alkylation/cyclization route.

StepReagents & SolventsTemperature (°C)Typical Time (h)Key Pitfalls & Notes
O-Alkylation Phenol, Ethyl Bromoacetate, K₂CO₃, Acetonitrile/DMF80 - 100 (Reflux)12 - 72Incomplete reaction if reagents are not anhydrous. Reaction is often slow.[3]
Cyclization Intermediate, Acetic Anhydride, Sodium Acetate130 - 1452 - 4High temperatures can initiate decomposition or side reactions.[1]
Hydrolysis Cyclized Ester, NaOH, EtOH/H₂O50 - 802 - 6Prolonged heating in strong base can cause decarboxylation.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-methyl-2-formyl)phenoxy)acetate

This protocol is an adaptation of general O-alkylation procedures.[3]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylsalicylaldehyde (10.0 g, 73.4 mmol, 1.0 equiv) and anhydrous acetonitrile (250 mL).

  • Add Base: Add anhydrous potassium carbonate (30.4 g, 220 mmol, 3.0 equiv). Stir the resulting suspension vigorously for 10 minutes at room temperature.

  • Add Alkylating Agent: Add ethyl bromoacetate (9.75 mL, 88.1 mmol, 1.2 equiv) dropwise to the suspension. Caution: Ethyl bromoacetate is a lachrymator and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the starting aldehyde.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as an oil, which can be used in the next step without further purification if it is sufficiently pure by NMR.

Protocol 2: Purification via Acid-Base Extraction to Remove Neutral Impurities
  • Dissolution: Take the crude solid product containing both this compound and the neutral impurity (6-methylbenzofuran) and dissolve it in ethyl acetate (10 mL per 1 g of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium bicarbonate (NaHCO₃) solution (3 x 10 mL). The desired acid will move to the aqueous layer, leaving the neutral impurity in the ethyl acetate layer. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 3 M HCl with stirring until the pH is ~1. A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to obtain the purified this compound.

References

Technical Support Center: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of benzofuran-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the microwave-assisted synthesis of benzofuran-2-carboxylic acids, offering explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively. 2. Catalyst Inactivity: The palladium or copper catalyst may be deactivated. 3. Poor Substrate Solubility: Starting materials may not be sufficiently soluble in the reaction solvent.[1] 4. Inappropriate Base: The base may not be strong enough or used in sufficient quantity.1. Solvent Selection: Use a polar solvent with a high dielectric constant (e.g., DMF, DMSO, ethanol) to improve microwave absorption.[2][3] 2. Catalyst Handling: Ensure catalysts are fresh and handled under an inert atmosphere to prevent oxidation. Consider adding fresh catalyst if the reaction stalls.[4] 3. Solvent System Optimization: Use a co-solvent system (e.g., Et3N/THF) to enhance the solubility of starting materials like substituted 2-iodophenols.[5] 4. Base Screening: Screen different bases (e.g., NaOH, K2CO3, Cs2CO3) and ensure it is used in molar excess.[4][6]
Formation of Byproducts 1. Homocoupling of Alkynes (in Sonogashira approach): This can occur if the reaction conditions are not optimal. 2. Formation of 3H-benzofurans: Undesired cyclization can interfere with the main reaction pathway.[1] 3. Decomposition of Starting Materials or Product: Excessive temperature or prolonged reaction times can lead to degradation.[7]1. Optimize Catalyst Loading: Reduce the amount of copper co-catalyst or use a copper-free Sonogashira protocol. 2. Temperature and Time Control: Carefully control the microwave parameters. A lower temperature and shorter reaction time may favor the desired product.[5] 3. Step-wise Addition: In some cases, adding the second set of reagents after the initial coupling can minimize side reactions.[1]
Reaction Stalls or is Incomplete 1. Insufficient Microwave Power or Time: The reaction may not have reached the required activation energy. 2. Precipitation of Reagents or Catalyst: A component may have crashed out of the solution, halting the reaction.1. Parameter Optimization: Systematically increase the microwave power and/or reaction time. Monitor the reaction progress by TLC or LC-MS.[6] 2. Visual Inspection: If using a microwave reactor with a viewing window, check for any precipitation. If observed, consider a different solvent system.
Difficulty in Product Isolation and Purification 1. Emulsion Formation during Work-up: This can complicate the extraction process. 2. Co-elution of Impurities during Chromatography: Byproducts may have similar polarity to the desired product.1. Work-up Modification: Add brine to the aqueous layer to break emulsions. Filter the reaction mixture through a pad of celite before extraction to remove solid catalyst residues.[8] 2. Chromatography Optimization: Screen different solvent systems for column chromatography. Consider recrystallization as an alternative or additional purification step.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practical aspects of this synthetic methodology.

Q1: What are the main advantages of using microwave irradiation for the synthesis of benzofuran-2-carboxylic acids compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[6][9] This is due to the direct and efficient transfer of energy to the reaction mixture.[10][11]

  • Higher Yields and Purity: The rapid heating and precise temperature control often lead to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[5][12]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to more consistent and reproducible results.

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[11]

Q2: Which synthetic route is generally preferred for microwave-assisted synthesis of benzofuran-2-carboxylic acids: the Perkin rearrangement or a Sonogashira coupling-based approach?

A2: The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the benzofuran ring.

  • The Perkin rearrangement of 3-halocoumarins is a very efficient method that can be completed in as little as 5 minutes under microwave conditions with high yields.[6][13] This is an excellent choice if the corresponding 3-halocoumarins are readily accessible.

  • Sonogashira coupling-based methods , often followed by a tandem cyclization, offer greater flexibility in introducing a variety of substituents at the 2- and 3-positions of the benzofuran core.[1][5][14] This multicomponent approach is particularly valuable for creating libraries of diverse benzofuran derivatives.[5]

Q3: How do I select the appropriate solvent for a microwave-assisted reaction?

A3: Solvent selection is critical for successful microwave synthesis. The ideal solvent should:

  • Be polar: Polar solvents with a high dielectric loss tangent (tan δ) efficiently absorb microwave energy, leading to rapid heating.[3] Examples include DMF, DMSO, ethanol, and water.[2][9]

  • Have a sufficiently high boiling point: To reach the desired reaction temperature under pressure in a sealed vessel.

  • Dissolve all reactants: Poor solubility of starting materials is a common reason for low yields.[1]

Q4: What are the key safety considerations when performing microwave-assisted organic synthesis?

A4: Safety is paramount. Always:

  • Use a dedicated laboratory microwave reactor: Domestic microwave ovens are not designed for laboratory use and lack essential safety features like temperature and pressure sensors.[7]

  • Never exceed the vessel's pressure or temperature limits: Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when using volatile solvents.[7]

  • Start with small-scale reactions: When exploring a new reaction, begin with small quantities of reagents to assess the reaction kinetics and potential hazards.[7]

  • Work in a well-ventilated fume hood: This will protect you from any potentially toxic fumes that may be generated.[7]

III. Detailed Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, a method known for its efficiency and high yields under microwave irradiation.[6]

Materials:

  • Substituted 3-bromocoumarin (1.0 equiv)

  • Sodium hydroxide (3.0 equiv)

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Water

  • Microwave reactor with sealed vessels

Procedure:

  • To a microwave reaction vessel, add the 3-bromocoumarin.

  • Add ethanol and a solution of sodium hydroxide in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 79°C) and power (e.g., 300W) for a short duration (e.g., 5 minutes) with stirring.[6]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once cooled, open the vessel and concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the crude residue in a minimum amount of water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

IV. Visualizing the Workflow

Experimental Workflow for Microwave-Assisted Perkin Rearrangement

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Isolation prep_reagents 1. Add 3-bromocoumarin, NaOH, and Ethanol to microwave vessel mw_irradiation 2. Seal vessel and irradiate in microwave reactor (e.g., 79°C, 300W, 5 min) prep_reagents->mw_irradiation Reaction cooling 3. Cool to room temperature mw_irradiation->cooling Post-reaction concentration 4. Concentrate to remove ethanol cooling->concentration acidification 5. Dissolve in water and acidify with HCl concentration->acidification isolation 6. Filter, wash, and dry the product acidification->isolation

Caption: Workflow for the synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.

Conceptual Relationship in Sonogashira-Based Synthesis

sonogashira_cyclization cluster_reactants Starting Materials cluster_process Microwave-Assisted One-Pot Process iodophenol 2-Iodophenol sonogashira Sonogashira Coupling iodophenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira aryl_iodide Aryl Iodide (for 3-substitution) cyclization Intramolecular Cyclization aryl_iodide->cyclization sonogashira->cyclization Intermediate formation product 2,3-Disubstituted Benzofuran cyclization->product

Caption: Key steps in the one-pot, three-component synthesis of substituted benzofurans.

V. References

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. --INVALID-LINK--

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PubMed. --INVALID-LINK--

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 2013(07), 0713. --INVALID-LINK--

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. --INVALID-LINK--

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. --INVALID-LINK--

  • Hu, X., Lai, H., Zhao, F., Hu, S., Sun, Q., & Fang, L. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. --INVALID-LINK--

  • Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. ResearchGate. --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). --INVALID-LINK--

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate. --INVALID-LINK--

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. --INVALID-LINK--

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014. --INVALID-LINK--

  • Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. ResearchGate. --INVALID-LINK--

  • BioCrick. (n.d.). Benzofuran-2-carboxylic acid | CAS:496-41-3. --INVALID-LINK--

  • BenchChem. (n.d.). preventing byproduct formation in benzofuran synthesis. --INVALID-LINK--

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. --INVALID-LINK--

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. --INVALID-LINK--

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. --INVALID-LINK--

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. --INVALID-LINK--

  • Patneedi, C. B., et al. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. ResearchGate. --INVALID-LINK--

  • Leonelli, C., & Veronesi, P. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. MDPI. --INVALID-LINK--

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. --INVALID-LINK--

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. --INVALID-LINK--

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Benzofuran Derivatives. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. --INVALID-LINK--

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. --INVALID-LINK--

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate. --INVALID-LINK--

  • PART - 1 INTRODUCTION. Shodhganga. --INVALID-LINK--

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. ResearchGate. --INVALID-LINK--

  • Vincetti, P., Brianza, A., Scalacci, N., Costantino, G., Castagnolo, D., & Radi, M. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 57(11), 1251-1254. --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. --INVALID-LINK--

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. --INVALID-LINK--

References

Technical Support Center: 6-Methylbenzofuran-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methylbenzofuran-2-carboxylic acid (C₁₀H₈O₃, CAS: 50779-65-2). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during its production. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for scalability and robustness.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound for scalable production?

A1: Several synthetic routes exist, each with distinct advantages and challenges for scaling up. The primary methods include:

  • Perkin Rearrangement: A traditional and well-documented method involving the base-catalyzed rearrangement of a 3-halocoumarin precursor.[1] While reliable, the starting materials can be complex, and the reaction may require careful control of conditions to avoid side reactions.

  • Friedel-Crafts Acylation: This involves the acylation of 6-methylbenzofuran.[1] This route can be very effective but is often limited by the regioselectivity of the acylation and the need to handle strong Lewis acids, which can pose challenges at an industrial scale.

  • Cyclization Reactions: Building the benzofuran core from substituted phenols and other precursors is a common strategy.[1][2] For instance, methods involving the reaction of a substituted phenol with propargyl bromide followed by cyclization and hydrolysis offer a modular approach.[2] These routes are often preferred for scale-up due to their versatility and the availability of starting materials. Some modern protocols use palladium or copper catalysts to facilitate these cyclizations, offering high efficiency but requiring careful management of catalyst costs and removal.[3]

Q2: What purity standards are expected for this compound, and what analytical methods are recommended for its assessment?

A2: For pharmaceutical development, a purity of >98%, and often >99.5%, is required. The primary analytical techniques for purity assessment and impurity profiling are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard for determining purity and quantifying impurities.[4] A gradient system using acetonitrile and water is typically effective.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which helps in tracking their origin in the synthetic process.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any structural isomers or residual solvents.[2][5]

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule with high accuracy.[4]

Q3: What are the primary bottlenecks when transitioning from bench-scale (grams) to pilot-scale (kilograms) production?

A3: The most significant challenges in scaling up production include:

  • Thermal Management: Many synthetic steps, particularly cyclization or acylation, can be highly exothermic. Heat dissipation is less efficient in large reactors, leading to potential temperature spikes, which can cause side reactions like decarboxylation or decomposition.[1]

  • Reagent Handling and Stoichiometry: Handling large quantities of hazardous or air-sensitive reagents (e.g., boron tribromide for demethylation, phosphorus oxychloride, or strong acids) requires specialized equipment and safety protocols.[6] Maintaining precise stoichiometric ratios during addition becomes more complex at scale.

  • Work-up and Isolation: Phase separations, extractions, and filtrations that are simple in the lab can become cumbersome and time-consuming at scale. Emulsion formation during aqueous work-ups is a common issue.

  • Purification and Crystallization: Achieving consistent polymorphic form and crystal size distribution is critical for downstream processing and bioavailability. What crystallizes easily in a flask may "oil out" or precipitate too finely in a large reactor, making filtration and drying difficult.[7]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during production, organized by process stage.

Synthesis & Reaction Control
Problem / Question Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Why is my reaction yield consistently low or the reaction failing to reach completion? 1. Reagent Quality: Degradation of starting materials or catalysts. 2. Temperature Control: Reaction temperature is too low, or "hot spots" are not being adequately controlled. 3. Catalyst Inefficiency: For catalyzed reactions, the catalyst may be poisoned or deactivated.1. Verify Reagent Purity: Use freshly opened or purified reagents. For example, in palladium-catalyzed reactions, ensure the phosphine ligands have not oxidized.[3] 2. Optimize Thermal Profile: Monitor internal reaction temperature, not just the jacket temperature. For exothermic reactions, consider slower addition of reagents or using a more dilute solution to manage heat evolution. 3. Catalyst Screening: If applicable, screen different catalysts or increase catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.[3]
How can I minimize the formation of the decarboxylated impurity (6-methylbenzofuran)? 1. Excessive Heat: The carboxylic acid group is susceptible to thermal decarboxylation, especially at elevated temperatures.[1] 2. Prolonged Reaction Times: Leaving the reaction at high temperatures for extended periods increases the likelihood of this side reaction.1. Lower Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. 2. Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction's progress and stop it as soon as the starting material is consumed, avoiding unnecessary heating.
What causes the formation of isomeric impurities during synthesis? 1. Poor Regioselectivity: In reactions like Friedel-Crafts acylation, the acyl group may add to other positions on the aromatic ring. 2. Isomerization: Certain reaction conditions can promote the isomerization of intermediates or the final product.1. Optimize Reaction Conditions: For acylation, changing the Lewis acid or solvent can significantly influence regioselectivity.[5] 2. Directed Synthesis: Employ a synthetic route with higher intrinsic regioselectivity, such as building the ring from a pre-functionalized phenol, to avoid isomeric mixtures that are difficult to separate.[2]
Work-up & Product Isolation
Problem / Question Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Why does my product precipitate as a sticky oil instead of a filterable solid upon pH adjustment? 1. Presence of Impurities: Oily impurities can hinder crystallization by acting as an "anti-solvent" for the desired product. 2. Rapid Precipitation: A sudden change in pH can cause the product to crash out of solution amorphously rather than forming an ordered crystal lattice.1. "Anti-Solvent" Addition: After pH adjustment, add a miscible anti-solvent (e.g., hexane to an ethyl acetate solution) slowly to induce crystallization. 2. Controlled pH Adjustment: Add the acid slowly with vigorous stirring to maintain homogeneity and allow crystals to nucleate and grow. Seeding with a small amount of pure crystalline product can be highly effective. 3. Temperature Control: Cool the mixture slowly after pH adjustment to reduce the solubility of the product gradually.
How do I break a persistent emulsion during liquid-liquid extraction? 1. High Concentration of Surfactant-like Impurities: By-products or residual reagents can stabilize the interface between the organic and aqueous layers. 2. Insufficient Ionic Strength: A low salt concentration in the aqueous phase can fail to "salt out" the organic components.1. Brine Wash: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, forcing the separation of the organic layer. 2. Filtration: Pass the emulsified mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the emulsion. 3. Solvent Modification: Add a small amount of a different solvent (e.g., methanol) that can alter the interfacial tension and break the emulsion.
Purification & Scale-Up
Problem / Question Potential Root Cause(s) Recommended Solutions & Scientific Rationale
My product purity is stuck at ~95% even after multiple recrystallizations. What's the issue? 1. Closely Related Impurities: The impurity may have very similar solubility properties to the desired product, making separation by crystallization inefficient. 2. Solid Solution Formation: The impurity may be incorporated into the crystal lattice of the product, forming a solid solution that is difficult to break.1. Solvent System Screening: Test a wide range of solvents or solvent/anti-solvent systems for recrystallization. The goal is to find a system where the product's solubility is high at elevated temperatures but low at room temperature, while the impurity's solubility is high at all temperatures. 2. Alternative Purification: If crystallization fails, consider preparative HPLC for high-value material or slurry washes with a solvent that selectively dissolves the impurity.[1] 3. Activated Carbon Treatment: If the issue is colored impurities, treating a solution of the crude product with activated carbon before crystallization can be effective.
How can I ensure consistent results and safety when scaling up an exothermic reaction? 1. Reduced Surface-Area-to-Volume Ratio: Larger reactors have less surface area relative to their volume, making heat transfer less efficient. 2. Accumulation of Reagents: Adding a reagent too quickly can lead to its accumulation before it reacts, setting the stage for a sudden, rapid temperature increase (a "runaway" reaction).1. Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for safe scale-up. 2. Controlled Addition: Add the limiting reagent slowly over time to control the reaction rate and allow the reactor's cooling system to keep up. 3. Dilution: Running the reaction at a lower concentration can provide more thermal mass to absorb the heat generated, though this may impact reaction kinetics and throughput.

Section 3: Visualized Workflows & Protocols

Troubleshooting Workflow for Low Purity

The following diagram outlines a logical process for addressing issues with product purity.

G start Low Purity Detected (Post-Workup) check_nmr Analyze NMR/LC-MS for Impurity ID start->check_nmr is_isomer Is Impurity an Isomer? check_nmr->is_isomer is_starting_material Is Impurity a Starting Material? is_isomer->is_starting_material No revisit_synthesis Re-evaluate Synthetic Route for Better Selectivity is_isomer->revisit_synthesis Yes is_side_product Is Impurity a Known Side Product? is_starting_material->is_side_product No optimize_reaction Optimize Reaction: - Time - Temperature - Stoichiometry is_starting_material->optimize_reaction Yes optimize_conditions Modify Conditions to Minimize Side Reaction (e.g., lower temp) is_side_product->optimize_conditions Yes purification Attempt Purification is_side_product->purification Unknown revisit_synthesis->purification optimize_reaction->purification optimize_conditions->purification recrystallization Screen Recrystallization Solvents purification->recrystallization chromatography Use Column or Preparative HPLC recrystallization->chromatography Fails success Purity Met recrystallization->success Succeeds chromatography->success

Caption: A decision-making workflow for troubleshooting low product purity.

Protocol 1: General Synthesis via Perkin Rearrangement (Lab Scale)

This protocol is a conceptual guide based on the Perkin rearrangement method.[1] Safety Note: Always conduct a thorough literature search and risk assessment before performing any chemical reaction. Wear appropriate personal protective equipment (PPE).

  • Precursor Synthesis: Synthesize the required 3-bromo-coumarin derivative from the corresponding substituted salicylaldehyde. This often involves a multi-step process.

  • Rearrangement:

    • To a solution of the 3-bromo-coumarin precursor (1.0 eq) in ethanol, add a solution of sodium hydroxide (e.g., 3.0-4.0 eq in water).

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or HPLC for 2-4 hours until the starting material is consumed.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly add hydrochloric acid (e.g., 2M HCl) to the mixture with vigorous stirring until the pH is acidic (pH ~2-3). This will hydrolyze the sodium salt of the carboxylic acid, causing the free acid to precipitate.[1][2]

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general method that should be optimized for your specific system.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile to a concentration of ~1 mg/mL.

References

Technical Support Center: Degradation Pathways of 6-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 6-Methylbenzofuran-2-carboxylic acid. While direct degradation studies on this specific molecule are not extensively documented in current literature, this guide synthesizes information from studies on structurally related benzofuran and dibenzofuran compounds to propose putative degradation pathways and offer practical troubleshooting advice. This document is intended to serve as a foundational resource to inform experimental design, anticipate potential challenges, and guide the identification of degradation products.

Introduction: Understanding the Stability of this compound

This compound is a member of the benzofuran family, a class of heterocyclic compounds with diverse biological activities.[1] Understanding the stability and degradation of this molecule is critical for drug development, as these factors influence its shelf-life, metabolic fate, and environmental persistence. Degradation can be initiated by biotic (e.g., microbial) or abiotic (e.g., photolytic, thermal) factors. This guide will focus on providing a predictive framework for both microbial and photodegradation pathways.

Proposed Degradation Pathways

Based on the degradation of related compounds like dibenzofuran, we can anticipate two primary degradation routes for this compound: microbial degradation and photodegradation.

Putative Microbial Degradation Pathway

Microbial degradation of aromatic compounds is often initiated by dioxygenase enzymes.[2][3] For this compound, we propose a pathway initiated by a dioxygenase attack on the benzene ring, leading to ring cleavage and subsequent metabolism. The methyl and carboxylic acid groups may also be subject to modification.

Caption: Proposed microbial degradation pathway for this compound.

Microbial_Degradation cluster_0 Phase 1: Ring Activation and Cleavage cluster_1 Phase 2: Side Chain Modification & Central Metabolism 6-Methylbenzofuran-2-carboxylic_acid 6-Methylbenzofuran- 2-carboxylic acid Dihydrodiol_intermediate cis-Dihydrodiol intermediate 6-Methylbenzofuran-2-carboxylic_acid->Dihydrodiol_intermediate Dioxygenase Methyl_oxidation_product Oxidized methyl group (e.g., alcohol, aldehyde, or carboxylic acid) 6-Methylbenzofuran-2-carboxylic_acid->Methyl_oxidation_product Monooxygenase Decarboxylation_product Decarboxylated product 6-Methylbenzofuran-2-carboxylic_acid->Decarboxylation_product Decarboxylase Catechol_derivative Substituted Catechol derivative Dihydrodiol_intermediate->Catechol_derivative Dehydrogenase Ring_cleavage_product Meta-cleavage product Catechol_derivative->Ring_cleavage_product Extradiol dioxygenase Further_metabolites Further Metabolites Ring_cleavage_product->Further_metabolites TCA_cycle TCA Cycle Further_metabolites->TCA_cycle

Putative Photodegradation Pathway

Photodegradation in aqueous environments can proceed through direct photolysis or indirect photo-oxidation involving reactive oxygen species. For benzofuran derivatives, this can lead to hydroxylation, ring opening, and other transformations.[4]

Caption: Proposed photodegradation pathways for this compound.

Photodegradation 6-Methylbenzofuran-2-carboxylic_acid 6-Methylbenzofuran- 2-carboxylic acid Hydroxylated_intermediates Hydroxylated Intermediates 6-Methylbenzofuran-2-carboxylic_acid->Hydroxylated_intermediates •OH, hν Oxidized_side_chain_products Oxidized Side-Chain Products (e.g., aldehyde) 6-Methylbenzofuran-2-carboxylic_acid->Oxidized_side_chain_products hν, O2 Decarboxylated_product Photochemical Decarboxylation 6-Methylbenzofuran-2-carboxylic_acid->Decarboxylated_product Ring_opened_products Ring-Opened Products Hydroxylated_intermediates->Ring_opened_products Polymerization_products Polymerization Products Hydroxylated_intermediates->Polymerization_products

Troubleshooting Guide

This section addresses common issues encountered during the study of this compound degradation.

Issue 1: No degradation is observed under conditions expected to be effective.

Possible Cause Troubleshooting Step Rationale
Inappropriate microbial strain or enzyme. 1. Screen a variety of microorganisms known to degrade aromatic hydrocarbons, particularly those with dioxygenase activity.[2][3] 2. If using isolated enzymes, verify enzyme activity with a known substrate.The enzymatic machinery for degradation can be highly specific. A broader screening increases the chances of finding a capable organism.
Sub-optimal reaction conditions (pH, temperature, oxygen). 1. Optimize pH and temperature for the chosen microbial culture or enzyme. 2. Ensure adequate aeration for aerobic degradation pathways.Microbial growth and enzyme activity are highly dependent on environmental conditions.
Inhibitory effects of the compound or its metabolites. 1. Perform a toxicity assay of this compound on the microbial culture. 2. Start with a lower concentration of the substrate.High concentrations of the parent compound or accumulation of intermediate metabolites can be toxic to microorganisms, inhibiting their metabolic activity.
Incorrect analytical method or detection limits. 1. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. 2. Check for co-elution with other media components.The degradation may be occurring, but at a level below the detection limit of the current analytical method.

Issue 2: Unexpected peaks are observed in HPLC or LC-MS analysis.

Possible Cause Troubleshooting Step Rationale
Formation of unexpected degradation intermediates. 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition. 2. Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[5]HRMS and MS/MS are powerful tools for identifying unknown compounds by providing information about their molecular formula and structural fragments.
Abiotic degradation or reaction with media components. 1. Run a sterile control experiment (autoclaved medium with the compound) to differentiate between biotic and abiotic degradation. 2. Analyze a blank medium sample to identify interfering peaks.It is crucial to distinguish between microbial degradation and chemical reactions with media components or abiotic degradation.
Isomeric products. 1. Modify HPLC conditions (e.g., change the column, mobile phase composition, or gradient) to improve separation.Isomers will have the same mass but different retention times. Optimizing chromatography can resolve these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely initial steps in the microbial degradation of this compound?

A1: The most probable initial step is the dihydroxylation of the benzene ring by a dioxygenase enzyme, forming a cis-dihydrodiol. This is a common initial reaction in the aerobic degradation of aromatic compounds.[2] This intermediate is then likely rearomatized to a catechol derivative by a dehydrogenase.

Q2: How might the methyl and carboxylic acid groups influence degradation?

A2: The methyl group can be a target for oxidation by monooxygenases, potentially forming a benzyl alcohol, then an aldehyde, and finally a carboxylic acid.[6][7] The carboxylic acid group may undergo decarboxylation, either enzymatically or abiotically under certain conditions, releasing CO2.[3][8][9] The presence of these substituents can also influence the regioselectivity of the initial dioxygenase attack on the aromatic ring.[1]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the disappearance of the parent compound and the appearance of major degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer, is essential for identifying unknown metabolites.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of polar metabolites.

Q4: How can I confirm the identity of a suspected degradation product?

A4: The gold standard for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. However, this requires isolating a sufficient quantity of the metabolite. For initial identification, comparison of the retention time and mass spectrum with a synthesized authentic standard is highly recommended. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can provide strong evidence for the proposed structure.

Experimental Protocol: Screening for Microbial Degradation

This protocol provides a general workflow for screening microorganisms for their ability to degrade this compound.

Caption: Experimental workflow for microbial degradation screening.

Microbial_Screening_Workflow cluster_setup Experimental Setup cluster_analysis Sampling and Analysis cluster_interpretation Data Interpretation Prepare_Medium 1. Prepare minimal salts medium Add_Substrate 2. Add 6-Methylbenzofuran- 2-carboxylic acid (e.g., 50-100 mg/L) Prepare_Medium->Add_Substrate Inoculate 3. Inoculate with microbial culture Add_Substrate->Inoculate Incubate 4. Incubate with shaking (e.g., 30°C, 150 rpm) Inoculate->Incubate Sterile_Control Set up sterile control (no inoculum) Inoculate->Sterile_Control Sample 5. Collect samples at time intervals (e.g., 0, 24, 48, 72 h) Incubate->Sample Extract 6. Extract samples (e.g., with ethyl acetate) Sample->Extract Analyze 7. Analyze by HPLC-UV and LC-MS Extract->Analyze Compare_Results 8. Compare results from inoculated and sterile control samples Analyze->Compare_Results Identify_Products 9. Identify potential degradation products Compare_Results->Identify_Products

Materials:

  • Minimal salts medium (e.g., M9 medium)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Microbial culture(s) of interest

  • Sterile flasks and culture tubes

  • Shaking incubator

  • HPLC-UV system

  • LC-MS system

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare Media: Prepare a minimal salts medium appropriate for the microorganisms being tested. Dispense into sterile flasks.

  • Add Substrate: Add this compound from a concentrated stock solution to a final concentration of 50-100 mg/L. Ensure the solvent concentration is not inhibitory to microbial growth (typically <1% v/v).

  • Inoculate: Inoculate the flasks with the microbial cultures to be screened.

  • Controls: Prepare two types of controls: a sterile control (medium with the compound but no inoculum) and a culture control (medium with the inoculum but without the compound).

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling: Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Preparation: Centrifuge the samples to remove biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidifying the aqueous phase to protonate the carboxylic acid. Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC-UV to quantify the disappearance of the parent compound. Use LC-MS to identify potential degradation products by comparing the chromatograms of the inoculated samples with the sterile controls.

Quantitative Data Summary

The following table provides a hypothetical summary of expected mass-to-charge ratios (m/z) for potential degradation products of this compound in positive and negative ion modes for LC-MS analysis.

Proposed Modification Structure Formula [M+H]+ [M-H]-
Parent CompoundThis compoundC10H8O3177.0546175.0390
MonohydroxylationHydroxylated derivativeC10H8O4193.0495191.0339
DihydroxylationDihydroxylated derivativeC10H8O5209.0444207.0288
Methyl Oxidation (Alcohol)6-(Hydroxymethyl)benzofuran-2-carboxylic acidC10H8O4193.0495191.0339
Methyl Oxidation (Aldehyde)6-Formylbenzofuran-2-carboxylic acidC10H8O4193.0495191.0339
Methyl Oxidation (Carboxylic Acid)Benzofuran-2,6-dicarboxylic acidC10H6O5207.0288205.0131
Decarboxylation6-MethylbenzofuranC9H8O133.0648-
Ring Cleavage (Hypothetical)--VariableVariable

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Methylbenzofuran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1][2][3] This scaffold is prevalent in a multitude of natural products and synthetically derived molecules, exhibiting a vast spectrum of pharmacological activities.[2][3][4][5] The versatility of the benzofuran nucleus has propelled its use as a privileged structure in the development of therapeutic agents, with derivatives demonstrating potent antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][4][5][6][7] This guide provides an in-depth comparison of the biological activity of 6-Methylbenzofuran-2-carboxylic acid with structurally similar compounds, offering experimental insights and data to inform future research and drug development endeavors.

Spotlight on this compound

This compound is an organic compound characterized by a benzofuran core with a methyl group at the 6th position and a carboxylic acid functional group at the 2nd position.[8] While research has pointed towards its potential anti-inflammatory and analgesic properties, comprehensive studies on its specific mechanisms of action are still emerging.[8] Its unique substitution pattern makes it an intriguing candidate for further investigation and a valuable reference point for understanding the structure-activity relationships (SAR) within the broader family of benzofuran-2-carboxylic acids.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological profile of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. This section dissects the known activities of analogs and establishes a comparative framework against this compound.

Antimicrobial Activity: A Persistent Pharmacophore

The benzofuran scaffold is a well-established antimicrobial agent.[1][9] The activity spectrum is, however, heavily influenced by the substitution pattern.

  • Impact of Hydroxylation: The presence of a hydroxyl group, particularly at the C-6 position, has been shown to be crucial for antibacterial activity.[1] Compounds featuring a 6-OH group exhibit excellent activity against a range of bacterial strains, whereas blocking this hydroxyl group can lead to a complete loss of activity.[1] This suggests that this compound might be a precursor for more potent hydroxylated derivatives.

  • Role of the Carboxylic Acid Moiety: The carboxylic acid at the C-2 position is a key feature. Its conversion into amides has been shown to yield compounds with potent, broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[9]

  • Influence of Halogenation: The introduction of halogens, such as bromine, into the benzofuran structure can drastically increase antifungal activity.[10] This strategy could be applied to the this compound backbone to explore novel antifungal leads.

Anti-inflammatory Potential

While this compound is noted for its potential anti-inflammatory effects, related compounds provide more concrete evidence and mechanistic insights.[8]

  • Inhibition of Nitric Oxide (NO) Production: Certain aza-benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[11][12] For instance, some derivatives show IC50 values for NO inhibition (e.g., 16.5 µM and 17.3 µM) that are superior to the control drug, celecoxib.[11] Molecular docking studies suggest these compounds fit within the active site of murine inducible nitric oxide synthase (iNOS), forming key hydrogen bonds.[11][12]

  • SAR for Anti-inflammatory Action: Structure-activity relationship analysis indicates that a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single bond.[11] This provides a clear direction for modifying the furan ring of the core scaffold to enhance this specific activity.

Antiviral Activity: A New Frontier

Recent groundbreaking research has identified benzofuran derivatives as a novel class of Stimulator of Interferon Genes (STING) agonists.[13]

  • Mechanism of Action: These compounds induce the production of Type I Interferons (IFN-I), a critical component of the innate immune response to viral infections.[13] Their antiviral effect is IFN-dependent, as demonstrated by the nuclear localization of phospho-IRF3 and the lack of activity in IFN-deficient cells.[13]

  • Broad-Spectrum Potential: Several benzofuran derivatives have shown efficacy against human coronaviruses, including SARS-CoV-2, with inhibitory concentrations in the nanomolar range.[13] This positions the benzofuran scaffold, including this compound, as a promising starting point for the development of host-targeting, broad-spectrum antiviral agents.[13]

Anticancer Activity

The benzofuran nucleus is a recognized scaffold for the development of anticancer agents.[1][5][14]

  • Pim-1 Kinase Inhibition: Notably, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[15] X-ray crystallography has revealed that the carboxylic acid group is crucial for binding, forming important salt-bridge and hydrogen bond interactions within the enzyme's active site.[15]

  • Cytotoxicity: Halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against various cancer cell lines, often inducing apoptosis.[16][17] The strategic placement of substituents on the benzofuran core is key to achieving potent and selective anticancer effects.[18]

Data Summary: Biological Activities of Benzofuran Derivatives

Compound/Derivative ClassBiological ActivityPotency (MIC/IC50)Target/MechanismReference
This compoundAnti-inflammatory, AnalgesicData not widely availableUnder investigation[8]
2-(Benzofuran-2-carboxamido) acetic acid derivativesBroad-spectrum antimicrobialMIC as low as 6.25 µg/mLNot specified[9]
6-Hydroxy-benzofuran derivativesAntibacterialMIC80 = 0.78-3.12 µg/mLC-6 OH group is critical[1]
Aza-benzofuran derivativesAnti-inflammatoryIC50 = 16.5 - 17.3 µMNO inhibition (iNOS)[11][12]
Various Benzofuran derivativesAntiviral (anti-coronavirus)EC50 in µM to nM rangeSTING Agonist, IFN-I induction[13]
Substituted Benzofuran-2-carboxylic acidsAnticancer (Pim-1 inhibitor)Potent enzyme inhibitionPim-1 Kinase[15]
Halogenated Benzofuran derivativesAntifungal, AnticancerVaries with structureInduces apoptosis[10][16]

Visualizing Structure-Activity Relationships

The following diagram summarizes the key structural modifications to the benzofuran-2-carboxylic acid scaffold and their impact on biological activity.

SAR_Summary cluster_scaffold Benzofuran-2-Carboxylic Acid Scaffold cluster_mods Structural Modifications cluster_activities Resulting Biological Activities Scaffold Core Structure Mod1 Halogenation (e.g., Br) on Benzene Ring Mod2 Hydroxylation at C-6 Mod3 Amide/Ester Formation at C-2 Mod4 Varying Substituents at C-2, C-3 Activity1 ↑ Antifungal & ↑ Anticancer Mod1->Activity1 Enhances Activity2 ↑ Antibacterial Mod2->Activity2 Crucial for Activity3 ↑ Antimicrobial Mod3->Activity3 Enhances Activity4 Modulates Anti-inflammatory, Antiviral, Anticancer Activity Mod4->Activity4 Determines Antimicrobial_Workflow A Prepare Microbial Inoculum (~5x10^5 CFU/mL) C Inoculate wells with Microbial Suspension A->C B Serially Dilute Test Compound in 96-well plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth & Determine MIC D->E Anti_inflammatory_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat cells with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm & Calculate NO Inhibition F->G

References

A Comparative Guide to the Synthesis of 6-Methylbenzofuran-2-carboxylic Acid: A Validated Analysis of Competing Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds and functional materials. Specifically, 6-Methylbenzofuran-2-carboxylic acid serves as a crucial building block for more complex molecular architectures. The efficiency and robustness of its synthesis are therefore of paramount importance. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks to inform your selection of the most appropriate method for your research and development needs.

Introduction to the Synthetic Challenge

The synthesis of substituted benzofuran-2-carboxylic acids can be approached from various perspectives, each with its own set of advantages and limitations. The ideal synthetic route should be high-yielding, scalable, cost-effective, and utilize readily available starting materials under manageable reaction conditions. Herein, we will dissect and compare two powerful strategies: the classic Perkin rearrangement of a 3-halocoumarin, inclusive of its modern microwave-assisted adaptation, and a versatile approach commencing from a substituted salicylaldehyde.

Method 1: The Perkin Rearrangement Route

The Perkin rearrangement is a venerable yet consistently reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring contraction, offering a direct and often high-yielding pathway to the desired product.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl group of the coumarin ring. This is followed by ring-opening, and subsequent intramolecular nucleophilic substitution to form the benzofuran ring. The final step is an acidification to yield the carboxylic acid.

Experimental Validation: Conventional vs. Microwave-Assisted Synthesis

A significant advancement in the Perkin rearrangement is the application of microwave irradiation, which can dramatically reduce reaction times and improve yields. A comparative study on a similar substrate, 3-bromo-4-methyl-6,7-dimethoxycoumarin, demonstrated a reduction in reaction time from approximately 3 hours under conventional heating to just 5 minutes using microwave assistance, with yields soaring to 99%[1].

dot graph TD { A[3-Bromo-6-methylcoumarin] -->|NaOH, Ethanol| B{Intermediate}; B -->|Heat (Conventional or Microwave)| C[Sodium 6-methylbenzofuran-2-carboxylate]; C -->|HCl (acidification)| D[this compound]; } caption: "Workflow for Perkin Rearrangement"

Detailed Experimental Protocol (Microwave-Assisted)
  • To a microwave vessel, add 3-bromo-6-methylcoumarin (1 mmol) and ethanol (10 mL).

  • Add sodium hydroxide (3 mmol) to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate for 5-10 minutes at a suitable power (e.g., 300W) and temperature (e.g., 80°C), with stirring[1].

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, allow the mixture to cool and then concentrate it under reduced pressure.

  • Dissolve the residue in a minimum amount of water.

  • Acidify the solution to pH 1 with concentrated hydrochloric acid, which will precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Method 2: The Salicylaldehyde Route

An alternative and highly adaptable strategy for the synthesis of benzofuran-2-carboxylic acids begins with a suitably substituted salicylaldehyde. This method involves the formation of a phenoxyacetate intermediate, followed by an intramolecular cyclization and subsequent hydrolysis.

Mechanistic Pathway

The synthesis commences with the O-alkylation of 4-methylsalicylaldehyde with a haloacetate ester, typically in the presence of a base. The resulting aldehyde is then subjected to an intramolecular condensation, often of the Darzens or a related type, to construct the furan ring. The final step is the hydrolysis of the ester to the carboxylic acid. A one-pot variation of this approach involves the reaction of a salicylaldehyde with a chloromethyl-substituted carboxylate in the presence of a base, leading directly to the benzofuran ring system after hydrolysis[2].

dot graph TD { subgraph "Step 1: O-Alkylation" A[4-Methylsalicylaldehyde] -- Ethyl bromoacetate, K2CO3 --> B[Ethyl 2-(2-formyl-5-methylphenoxy)acetate]; end subgraph "Step 2: Intramolecular Cyclization" B -- Base (e.g., NaOEt) --> C[Ethyl 6-methylbenzofuran-2-carboxylate]; end subgraph "Step 3: Hydrolysis" C -- NaOH, H2O/EtOH --> D[Sodium 6-methylbenzofuran-2-carboxylate]; end D -- HCl --> E[this compound]; } caption: "Workflow for the Salicylaldehyde Route"

Detailed Experimental Protocol
  • Synthesis of Ethyl 2-(2-formyl-5-methylphenoxy)acetate: In a round-bottom flask, dissolve 4-methylsalicylaldehyde (1 mmol) in a suitable solvent such as acetone or DMF. Add anhydrous potassium carbonate (1.5 mmol) and ethyl bromoacetate (1.1 mmol). Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Synthesis of Ethyl 6-methylbenzofuran-2-carboxylate: Dissolve the product from the previous step in ethanol. To this solution, add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature or with gentle heating. The cyclization can be monitored by TLC.

  • Hydrolysis to this compound: To the reaction mixture containing the ethyl ester, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours. After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Comparative Analysis

FeatureMethod 1: Perkin Rearrangement (Microwave-Assisted)Method 2: Salicylaldehyde Route
Starting Materials 3-Bromo-6-methylcoumarin4-Methylsalicylaldehyde, Ethyl bromoacetate
Reaction Time Very short (5-10 minutes)[1]Multi-step, longer overall reaction time
Yield Potentially very high (up to 99% reported for similar substrates)[1]Generally good, but can be variable depending on the efficiency of each step
Scalability Microwave synthesis can be limited in scale, though flow reactors offer a solution.More readily scalable using standard laboratory equipment.
Versatility Dependent on the availability of the corresponding 3-halocoumarin.Highly versatile, as a wide range of substituted salicylaldehydes are commercially available or readily synthesized.
Environmental Impact Shorter reaction times and potentially less solvent usage can be more environmentally friendly.Multi-step nature may lead to more solvent waste and energy consumption.

Conclusion and Recommendations

Both the Perkin rearrangement and the salicylaldehyde route are viable and effective methods for the synthesis of this compound.

The Microwave-Assisted Perkin Rearrangement is the superior choice for rapid synthesis and high yields, particularly for small-scale and discovery chemistry applications where speed is a priority. Its primary limitation is the need for a microwave reactor and the availability of the requisite 3-bromo-6-methylcoumarin starting material.

The Salicylaldehyde Route offers greater versatility and is more amenable to large-scale synthesis using conventional laboratory equipment. While it is a multi-step process with a longer overall reaction time, the starting materials are generally more accessible and the methodology is highly adaptable for creating a library of analogs.

The choice between these two methods will ultimately depend on the specific needs of the researcher, including available equipment, desired scale, and the importance of reaction time versus starting material accessibility. For rapid lead generation, the microwave-assisted Perkin rearrangement is highly recommended. For process development and larger-scale synthesis, the salicylaldehyde route provides a more traditional and scalable pathway.

References

A Senior Application Scientist's Guide to the Characterization of 6-Methylbenzofuran-2-carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of impurities in 6-Methylbenzofuran-2-carboxylic acid, a key building block in medicinal chemistry.[1] We will move beyond rote protocols to explain the "why" behind experimental choices, empowering you to build robust, self-validating analytical systems for impurity profiling.

The Criticality of Impurity Profiling in Drug Development

Any component in a drug substance that is not the API itself is considered an impurity.[2] These impurities can arise from various sources, including starting materials, by-products of the synthesis process, degradation of the API, and residual solvents or catalysts.[2][3] Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product, making their identification and control a regulatory and scientific necessity.[3][4]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2) for impurities in new drug substances, that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[5][6][7] Typically, any impurity present at a level greater than 0.1% must be structurally characterized.[2]

Understanding the Impurity Landscape of this compound

A logical first step in impurity characterization is to understand the potential impurity landscape based on the API's synthesis route. While multiple synthetic pathways to this compound exist, a common approach involves the Perkin rearrangement of a substituted coumarin or the cyclization of a suitably substituted phenol.[1]

Based on these synthetic routes, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors such as substituted phenols or salicylaldehydes.

  • Intermediates: Incompletely cyclized or hydrolyzed intermediates. For instance, in syntheses starting from methyl 3,5-dihydroxybenzoate, the methyl ester of the final product could be a potential impurity.[8][9]

  • By-products: Isomeric benzofuran derivatives or products from side reactions.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[2]

Forced degradation studies are also essential to identify potential degradation products that could form during storage or handling.[10][11][12] These studies intentionally subject the API to harsh conditions like acid, base, oxidation, heat, and light to predict its degradation pathways.[10][11][12][13]

A Comparative Analysis of Analytical Techniques for Impurity Profiling

No single analytical technique is sufficient for comprehensive impurity characterization. A multi-modal approach is essential, with each technique providing a unique piece of the puzzle.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of organic molecules.[3][14][15]

Why it's the primary choice: HPLC excels at separating compounds with different polarities. For this compound and its likely impurities, a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile provides excellent separation.[1][14]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: Comparison of Chromatographic Techniques

TechniquePrincipleAdvantages for this compoundLimitations
RP-HPLC Separation based on polarity differences.Excellent for separating polar and non-polar impurities. High resolution and sensitivity.Co-elution of impurities with similar polarities is possible. Does not provide structural information on its own.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.Ideal for identifying volatile impurities like residual solvents and some non-polar by-products.Not suitable for non-volatile or thermally labile compounds like the carboxylic acid itself without derivatization.
Mass Spectrometry (MS): Unveiling Molecular Weights and Structures

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is indispensable for identifying unknown impurities.[3] It provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields clues about its structure.[16][17]

Why it's crucial for identification: While HPLC can separate impurities, it cannot identify them. LC-MS provides the molecular weight data needed to propose an empirical formula for an unknown peak. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[18]

Workflow for Impurity Identification using LC-MS

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules. For impurities that have been isolated, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[8] 2D NMR techniques like COSY and HSQC can further elucidate the connectivity of atoms within the molecule.

Why it's the definitive tool: NMR provides a complete picture of the molecule's structure, which is essential for final confirmation of an impurity's identity. This level of detail is often required for regulatory submissions.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] For this compound, characteristic absorbances for the carboxylic acid C=O and O-H groups would be expected.[19]

Why it's a useful complementary technique: While not as detailed as NMR, FT-IR can quickly confirm the presence or absence of key functional groups in an isolated impurity, helping to corroborate a proposed structure.

Data Presentation: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedAdvantages for Impurity CharacterizationLimitations
LC-MS Molecular weight and fragmentation patterns.High sensitivity, allows for identification of impurities directly from the HPLC run.Fragmentation can be complex to interpret. Isomers may not be distinguishable by MS alone.
NMR Detailed structural information (atom connectivity).Unambiguous structure elucidation.Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity than MS.
FT-IR Presence of functional groups.Rapid, non-destructive, and provides complementary information to NMR and MS.Provides limited structural information on its own.

A Self-Validating System for Impurity Characterization

A robust impurity characterization strategy should be designed as a self-validating system. This means that the data from different analytical techniques should be complementary and confirmatory.

Logical Workflow for Impurity Characterization

Impurity_Characterization_Workflow cluster_identification Impurity Identification cluster_elucidation Structure Elucidation Forced_Degradation Forced Degradation Studies Hypothesize Hypothesize Potential Impurities Forced_Degradation->Hypothesize Process_Knowledge Process Chemistry Knowledge Process_Knowledge->Hypothesize HPLC_Screening HPLC Screening & Method Development Hypothesize->HPLC_Screening LCMS_Analysis LC-MS Analysis (MW & Formula) HPLC_Screening->LCMS_Analysis Isolate_Impurity Isolate Impurity (Prep-HPLC) LCMS_Analysis->Isolate_Impurity Final_Structure Confirm Impurity Structure LCMS_Analysis->Final_Structure NMR_Analysis NMR Analysis (1H, 13C, 2D) Isolate_Impurity->NMR_Analysis FTIR_Analysis FT-IR Analysis (Functional Groups) Isolate_Impurity->FTIR_Analysis NMR_Analysis->Final_Structure FTIR_Analysis->Final_Structure

Caption: A comprehensive workflow for impurity characterization.

Conclusion

The characterization of impurities in this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the molecule and the principles of various analytical techniques. By employing a logical, multi-modal approach that leverages the strengths of HPLC, MS, NMR, and FT-IR, researchers can confidently identify and quantify impurities, ensuring the quality and safety of this important pharmaceutical building block and meeting stringent regulatory requirements. This guide provides the foundational knowledge and practical insights to develop and implement such a robust analytical strategy.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methylbenzofuran-2-carboxylic Acid Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, highly promising subclass: 6-Methylbenzofuran-2-carboxylic acid analogs. We will objectively compare the performance of various analogs, supported by experimental data, with a focus on their activity as inhibitors of key oncogenic kinases, such as Pim-1 and Aurora B.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective kinase inhibitors based on this versatile scaffold.

The this compound Scaffold: A Privileged Core

The this compound scaffold possesses several key features that contribute to its biological activity. The benzofuran ring system provides a rigid, planar structure that can effectively interact with the active sites of enzymes. The 2-carboxylic acid group is a critical pharmacophore, often involved in crucial hydrogen bonding and salt-bridge interactions with key amino acid residues in the target protein.[1] The 6-methyl group, while seemingly a minor addition, can significantly influence the molecule's electronic properties, metabolic stability, and overall binding affinity.

Comparative SAR Analysis of Analog Series: Targeting Oncogenic Kinases

The development of small-molecule kinase inhibitors is a major focus in cancer therapy.[4] Benzofuran-2-carboxylic acid derivatives have emerged as potent inhibitors of several kinases implicated in tumorigenesis, including the Pim and Aurora kinase families.[1][3][5]

Pim-1 Kinase Inhibitors

The Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various human cancers, making it an attractive therapeutic target.[6] Fragment-based screening has identified the benzofuran-2-carboxylic acid scaffold as a potent starting point for Pim-1 inhibitors.[1][6]

A key interaction for this class of inhibitors is the salt-bridge and hydrogen bond formation between the carboxylic acid group and the lysine (Lys67) residue in the Pim-1 active site.[1][6] The SAR studies reveal several important trends:

  • Substitution on the Benzene Ring: The addition of substituents to the benzene portion of the benzofuran ring significantly impacts potency. For example, a 5-bromo substitution on the benzofuran-2-carboxylic acid core resulted in a compound with an IC50 of 8.1 µM against Pim-1.[6] Further optimization, guided by X-ray crystallography, led to the discovery of analogs with nanomolar potency.[1]

  • Addition of Amino Groups: Introducing an amino group at the 7-position that can interact with Asp127 in the Pim-1 active site dramatically enhances inhibitory activity. This strategic addition can improve the IC50 from the micromolar to the nanomolar range.[6]

Compound/AnalogModificationTargetActivity (IC50)Reference
1 5-Bromobenzofuran-2-carboxylic acidPim-1 Kinase8.1 µM[6]
2 7-amino-cyclohexyl substituted analogPim-1 Kinase0.001 µM[6]
3 7-amino-cyclohexyl substituted analogPim-2 Kinase0.004 µM[6]
Aurora B Kinase Inhibitors

Aurora B kinase is a key regulator of mitosis, and its overexpression is a common feature in many cancers.[3] Small-molecule benzofuran derivatives have been identified as potent and selective inhibitors of Aurora B.[3]

SAR studies on benzofuran-based Aurora B inhibitors have highlighted the importance of specific substitutions on the benzofuran core for achieving high potency and selectivity. While specific data on 6-methyl analogs is limited in the public domain, the general principles of benzofuran-kinase interactions can be extrapolated. The planarity of the benzofuran ring allows for favorable stacking interactions within the ATP-binding pocket of the kinase, while substitutions on the ring can be tailored to exploit specific sub-pockets to enhance affinity and selectivity.

Mechanistic Insights: Signaling Pathways

The anticancer effects of this compound analogs stem from their ability to inhibit key signaling pathways that control cell cycle progression and survival.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of many cytokine and growth factor signaling pathways. It promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by promoting the expression of anti-apoptotic proteins like Bcl-2. Inhibition of Pim-1 by benzofuran-2-carboxylic acid analogs can therefore lead to the induction of apoptosis in cancer cells.

Pim1_Pathway Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT JAK/STAT Cytokine Receptors->JAK/STAT Pim-1 Pim-1 JAK/STAT->Pim-1 BAD (pro-apoptotic) BAD (pro-apoptotic) Pim-1->BAD (pro-apoptotic) Cell Survival Cell Survival Pim-1->Cell Survival Benzofuran Analog Benzofuran Analog Benzofuran Analog->Pim-1 Apoptosis Apoptosis BAD (pro-apoptotic)->Apoptosis

Caption: Inhibition of the Pim-1 signaling pathway by benzofuran analogs.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a crucial component of the chromosomal passenger complex, which ensures the correct segregation of chromosomes during mitosis. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately resulting in mitotic catastrophe and cell death in rapidly dividing cancer cells.[3]

AuroraB_Pathway G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Aurora B Kinase Aurora B Kinase Mitosis->Aurora B Kinase Chromosome Segregation Chromosome Segregation Aurora B Kinase->Chromosome Segregation Mitotic Catastrophe Mitotic Catastrophe Aurora B Kinase->Mitotic Catastrophe Benzofuran Analog Benzofuran Analog Benzofuran Analog->Aurora B Kinase Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis

Caption: Inhibition of Aurora B Kinase during mitosis by benzofuran analogs.

Experimental Validation: Protocols and Methodologies

The evaluation of this compound analogs as kinase inhibitors involves a series of well-established in vitro assays.

Experimental Workflow

The general workflow for screening and characterizing these compounds is as follows:

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Lead Optimization Lead Optimization Cell-Based Proliferation Assay->Lead Optimization

Caption: A typical experimental workflow for evaluating benzofuran analogs.

Protocol: In Vitro Kinase Inhibition Assay (Pim-1)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Peptide substrate (e.g., PIMtide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound analog)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of a solution containing the Pim-1 kinase and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies clearly indicate that modifications at the 5 and 7 positions of the benzofuran ring, as well as the conversion of the carboxylic acid to amides or esters, can profoundly influence the potency and selectivity of these compounds. The potent inhibition of key oncogenic kinases like Pim-1 and Aurora B provides a strong rationale for their anticancer effects.

Future research in this area should focus on:

  • Systematic SAR studies on the this compound core to precisely define the role of the 6-methyl group and explore a wider range of substitutions at other positions.

  • Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

  • Exploration of other potential kinase targets for this versatile scaffold.

  • Synthesis of dual-target inhibitors that can simultaneously modulate multiple oncogenic pathways.

By leveraging the insights gained from the SAR studies presented in this guide, medicinal chemists can continue to design and develop novel this compound analogs with enhanced therapeutic potential for the treatment of cancer.

References

A Comparative Analysis of Benzofuran-2-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, consistently appearing in compounds with a wide spectrum of biological activities. Among these, derivatives of benzofuran-2-carboxylic acid have garnered significant attention for their potent anti-inflammatory, antimicrobial, and anticancer properties. This guide offers an in-depth comparative analysis of these derivatives, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to navigate this promising chemical space. We will delve into the synthetic strategies that allow for molecular diversity, compare the biological performance of various derivatives with supporting experimental data, and elucidate the underlying mechanisms of action.

The Versatility of Synthesis: Crafting a Diverse Chemical Library

The therapeutic potential of benzofuran-2-carboxylic acid derivatives is intrinsically linked to the ability to synthesize a wide array of analogues. Several synthetic routes have been established, each offering distinct advantages in terms of efficiency, scalability, and the introduction of diverse functional groups.

A classic and efficient method for the synthesis of the core scaffold is the Perkin rearrangement of 3-halocoumarins. This reaction, particularly when enhanced by microwave irradiation, offers significantly reduced reaction times and high yields of the desired benzofuran-2-carboxylic acids[1]. Another powerful approach involves a one-pot, three-step procedure starting from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes. This method proceeds via an in situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization, providing a straightforward route to complex quinoline-fused benzofuran derivatives[2].

More recently, modern synthetic techniques such as palladium-catalyzed C-H arylation have been employed to introduce aryl substituents at the C3 position of the benzofuran ring. This strategy, often utilizing an 8-aminoquinoline directing group, allows for the creation of a diverse library of C3-arylated benzofuran-2-carboxamides, further expanding the accessible chemical space[3][4].

Representative Synthetic Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes a rapid and high-yielding synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add the 3-bromocoumarin derivative (1 equivalent).

  • Add ethanol and sodium hydroxide (3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 300W for 5 minutes, maintaining a temperature of 79°C with stirring[5].

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a minimal amount of water and acidify with 1M HCl to precipitate the benzofuran-2-carboxylic acid[5].

  • Collect the solid product by filtration, wash with cold water, and dry.

Anticancer Activity: A Comparative Look at Cytotoxicity

Benzofuran-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different derivatives.

Below is a comparative table of the anticancer activity of selected benzofuran-2-carboxylic acid derivatives.

Derivative TypeSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamide 1-(6-methoxybenzofuran-3-yl)-1H-1,2,3-triazole derivativeHCT-116 (Colon)0.87[6]
HeLa (Cervical)0.73[6]
A549 (Lung)0.57[6]
3-Amidobenzofuran Compound 28gMDA-MB-231 (Breast)3.01[6]
HCT-116 (Colon)5.20[6]
Oxindole-based Benzofuran Hybrid Compound 22fMCF-7 (Breast)2.27[6]
T-47D (Breast)7.80[6]
Halogenated Benzofuran Brominated derivativeK562 (Leukemia)5[7]
HL60 (Leukemia)0.1[7]

Causality in Experimental Design: The choice of cancer cell lines in these studies is critical for evaluating the spectrum of activity. Including cell lines from different tissue origins (e.g., colon, breast, lung, leukemia) provides a broader understanding of a compound's potential therapeutic applications. The use of a standard reference drug, such as doxorubicin or staurosporine, is essential for validating the assay and providing a benchmark for the potency of the test compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the IC₅₀ values of benzofuran derivatives against cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Benzofuran-2-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of benzofuran-2-carboxylic acid have also emerged as promising antimicrobial agents. Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of representative benzofuran-2-carboxylic acid derivatives.

Derivative TypeSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran Amide Compound 6bStaphylococcus aureus6.25[8]
Escherichia coli6.25[8]
Compound 6fBacillus subtilis6.25[8]
Halogenated 3-Benzofurancarboxylic Acid Compound VIStaphylococcus aureus50-200[9]
Candida albicans100[9]
Aza-benzofuran Compound 1Salmonella typhimurium12.5[10]
Escherichia coli25[10]
Staphylococcus aureus12.5[10]

Trustworthiness of Protocols: Antimicrobial susceptibility testing must be conducted under standardized conditions to ensure reproducibility and comparability of results. The use of established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), and the inclusion of reference antibiotic strains and control antibiotics are crucial for a self-validating system.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of benzofuran derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Benzofuran-2-carboxylic acid derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the benzofuran derivatives in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control well with a known antibiotic and a negative control well with only the medium and DMSO.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

The anti-inflammatory properties of benzofuran-2-carboxylic acid derivatives are a significant area of research. These compounds have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) signaling cascades.

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage inhibition of edema is a quantitative measure of a compound's efficacy.

Derivative TypeSpecific DerivativeDose (mg/kg)Inhibition of Edema (%) at 2hReference
Benzofuran Amide Compound 6bNot specified71.10[8]
Compound 6aNot specified61.55[8]
Mechanistic Insights: Inhibition of NF-κB and COX Pathways

Benzofuran derivatives exert their anti-inflammatory effects by interfering with critical signaling pathways that regulate the production of pro-inflammatory mediators.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2[2][11]. Certain benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response[3].

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS, TNF-α LPS, TNF-α IKK IKK LPS, TNF-α->IKK Activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Genes->Pro-inflammatory Mediators Expression

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation[12][13]. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some benzofuran derivatives have been identified as inhibitors of COX-2, suggesting a mechanism for their anti-inflammatory activity[14].

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces

Caption: Inhibition of the COX-2 pathway by benzofuran derivatives.

Conclusion and Future Directions

This comparative guide underscores the significant therapeutic potential of benzofuran-2-carboxylic acid derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and robust in vitro and in vivo screening methods have identified numerous potent compounds. Mechanistic studies have begun to unravel the complex signaling pathways through which these derivatives exert their effects, providing a solid foundation for rational drug design.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the development of next-generation therapies. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

A Comparative Guide to the Evaluation of Novel Kinase Inhibitors: The Case of the Benzofuran-2-Carboxylic Acid Scaffold vs. Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using 6-Methylbenzofuran-2-carboxylic acid as a representative of the promising benzofuran-2-carboxylic acid chemical scaffold. We will outline the necessary biochemical and cellular assays to characterize its efficacy and compare its potential profile against well-established kinase inhibitors. Given the limited publicly available data on this compound as a kinase inhibitor, this document serves as a methodological blueprint for researchers embarking on the characterization of new chemical entities.

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases constitute one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes regulate the majority of cellular pathways by catalyzing the phosphorylation of proteins, acting as critical nodes in signaling networks that control cell growth, differentiation, and survival.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, leading to the aggressive development of small molecule kinase inhibitors.[3]

The journey from a promising compound to a clinical candidate is arduous, demanding rigorous evaluation of its activity, potency, and selectivity.[1] While many compounds may show promise in initial biochemical screens, their success often fails to translate into a cellular context due to factors like poor membrane permeability or off-target effects.[4] Therefore, a multi-faceted approach combining both biochemical and cell-based assays early in the discovery process is crucial for identifying viable therapeutic candidates.[5]

This guide uses this compound as a starting point. While its specific kinase inhibitory profile is not extensively documented, the benzofuran core is present in various natural products and synthetic molecules with a wide range of biological activities, including antitumor and anti-inflammatory properties.[6][7][8] Notably, certain benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of kinases such as Pim-1, validating this scaffold as a promising starting point for kinase inhibitor discovery.[9] We will compare this scaffold's hypothetical profile to established inhibitors like Imatinib and Gefitinib to illustrate the comparative evaluation process.

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[10] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group to the substrate protein, thereby blocking the downstream signaling cascade. The diagram below illustrates this fundamental mechanism.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase K Kinase PhosphoSubstrate Phosphorylated Substrate K->PhosphoSubstrate Phosphorylation ATP ATP ATP->K Substrate Substrate Protein Substrate->K K_Inhib Kinase No_Reaction No Reaction Inhibitor Inhibitor (e.g., 6-Methylbenzofuran- 2-carboxylic acid) Inhibitor->K_Inhib ATP_blocked ATP ATP_blocked->K_Inhib Binding Blocked Substrate_unphos Substrate Protein

Figure 1: General mechanism of ATP-competitive kinase inhibition. The inhibitor occupies the ATP-binding site on the kinase, preventing substrate phosphorylation.

Section 1: In Vitro Efficacy Assessment via Biochemical Assays

The foundational step in characterizing a new inhibitor is to measure its direct effect on the purified kinase enzyme.[1] Biochemical assays are essential for determining the intrinsic potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[3][11]

Experimental Protocol 1: In Vitro Luminescence-Based Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method suitable for IC50 determination.

Rationale: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction occurs. Then, the remaining ATP is depleted. Finally, the ADP generated is converted back to ATP, which fuels a luciferase reaction, producing a light signal directly proportional to the initial kinase activity. This allows for a sensitive and quantitative readout of inhibition.[12]

Materials:

  • Purified kinase of interest (e.g., Pim-1, EGFR, ABL1)

  • Kinase-specific substrate peptide

  • ATP solution (concentration should be near the Km,ATP of the kinase for accurate IC50 determination)[13]

  • Test compound (this compound) and control inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase/luciferin substrate to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[14]

Comparative Data Analysis (Hypothetical)

To assess efficacy, the novel compound would be tested against a panel of kinases and compared to established inhibitors. A highly effective and selective inhibitor will show a low IC50 value for its intended target and significantly higher IC50 values for other kinases.

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Gefitinib IC50 (nM)Staurosporine IC50 (nM)
Pim-1 50>10,000>10,00020
ABL1 >10,00025>10,0005
EGFR 8,500>10,000308
SRC 2,5001502,0002
VEGFR2 1,2001005,00015

Table 1: Hypothetical IC50 values demonstrating a potential selectivity profile for this compound against Pim-1 kinase compared to broad-spectrum (Staurosporine) and targeted (Imatinib, Gefitinib) inhibitors.

Section 2: Cellular Efficacy and Target Engagement

While biochemical assays measure direct enzyme inhibition, they do not account for the complexities of a cellular environment.[4] Cell-based assays are therefore a critical next step to determine if a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a desired biological response, such as inhibiting cell proliferation.[5][15]

Signaling Pathway Context: The EGFR Pathway

To understand the impact of a kinase inhibitor in a cell, it is essential to visualize its place within a signaling pathway. For example, Gefitinib targets the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Inhibiting EGFR blocks downstream signals that promote cell proliferation and survival.

EGFR_Pathway cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: A simplified diagram of the EGFR signaling pathway, showing the point of intervention for an inhibitor like Gefitinib.

Experimental Protocol 2: Cell Viability (Antiproliferation) Assay

This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines. The choice of cell line is critical; it should be dependent on the target kinase. For example, K562 cells are driven by BCR-ABL and are sensitive to Imatinib, while NCI-H1975 cells harbor a T790M EGFR mutation and are more resistant to first-generation inhibitors like Gefitinib.[16]

Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.[17]

Materials:

  • Cancer cell lines (e.g., K562 for ABL, NCI-H1975 for EGFR)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (as prepared in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells to the appropriate density (e.g., 5,000 cells/well) in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at 2X the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Cell-Based Assay Workflow

The following diagram outlines the key stages of the cell-based viability experiment.

Cell_Assay_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat Cells with Serially Diluted Inhibitors incubate1->treat incubate2 4. Incubate 72h (Allow Proliferation) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer & Incubate incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Figure 3: Step-by-step workflow for a cell viability assay to determine the antiproliferative efficacy of kinase inhibitors.

Conclusion and Future Directions

This guide presents a standardized, two-tiered approach to evaluating the efficacy of a novel kinase inhibitor candidate, using the this compound scaffold as a model. The initial biochemical assays provide crucial data on direct enzyme potency and selectivity, while subsequent cell-based assays validate whether this activity translates into a functional effect in a more physiologically relevant system.

A promising candidate would exhibit potent and selective inhibition of its target kinase in biochemical assays, which would be corroborated by potent antiproliferative effects in a cancer cell line known to be dependent on that kinase. Discrepancies between biochemical and cellular IC50 values are common and provide valuable insights into a compound's drug-like properties, such as cell permeability and stability.[4]

The logical next steps for a compound demonstrating promising results in these initial assays would include:

  • Kinome-wide Selectivity Profiling: Screening the compound against a large panel of kinases (over 400) to build a comprehensive selectivity profile and identify potential off-targets.[18]

  • In-Cell Target Engagement Assays: Using techniques like NanoBRET™ to confirm that the compound binds to its intended target within living cells.[4]

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models to evaluate its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[1]

By following a rigorous and logical pipeline of experimentation, researchers can effectively characterize novel chemical scaffolds and identify promising new candidates for the next generation of kinase-targeted therapies.

References

A-Comparative-Guide-to-Cross-Reactivity-Studies-of-6-Methylbenzofuran-2-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the benzofuran chemical scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including antimicrobial and antitumor properties.[1][2][3] 6-Methylbenzofuran-2-carboxylic acid is an important intermediate in the synthesis of these more complex molecules.[4] Notably, derivatives of this compound have been investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[5] IDO1 is a key regulator of immune responses, and its inhibition can prevent tumor cells from evading the immune system.[6][7]

The journey from a promising chemical scaffold to a clinically approved drug is, however, fraught with challenges. One of the most significant hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen side effects and toxicity, and is a major cause of preclinical drug failure.[8][9] Therefore, rigorous cross-reactivity and selectivity profiling are not merely recommended; they are an indispensable component of the preclinical safety assessment mandated by regulatory agencies.[10][11][12]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound and its derivatives. We will delve into the rationale behind selecting a cross-reactivity panel, provide detailed experimental protocols for key assays, and offer a blueprint for data interpretation. This document is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for evaluating the selectivity of novel benzofuran-based compounds.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of proteins for a cross-reactivity panel must be a strategic and evidence-based process. For a compound like this compound, whose derivatives target the heme-containing enzyme IDO1, the panel should encompass several logical categories to provide a comprehensive safety profile.

  • Homologous & Structurally Related Targets: The first line of inquiry should include enzymes that are structurally or functionally related to the primary target, IDO1. This includes its homolog IDO2 and Tryptophan 2,3-dioxygenase (TDO), another heme-containing enzyme in the same metabolic pathway. Inhibition of these enzymes could lead to distinct biological consequences that need to be characterized.

  • Common Off-Target Liabilities: Preclinical safety guidelines highlight several "usual suspect" proteins known for their promiscuity and involvement in adverse drug reactions. A robust screening panel must include:

    • Cytochrome P450 (CYP) Enzymes: These are central to drug metabolism, and their inhibition can lead to dangerous drug-drug interactions.[13][14] Key isoforms to include are CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[15][16]

    • hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[17] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[17][18]

  • Broad Receptor & Kinase Screening: To cast a wider net, broad panel screening against a diverse set of receptors and kinases is invaluable. Many contract research organizations offer standardized panels that cover hundreds of potential off-targets. This approach can uncover unexpected interactions that would be missed by a more focused panel.

The diagram below illustrates the logical framework for constructing a comprehensive cross-reactivity panel.

cluster_0 Primary Target cluster_1 Cross-Reactivity Panel cluster_2 Structurally Related cluster_3 Common Liabilities cluster_4 Broad Screening IDO1 IDO1 (Primary Target) IDO2 IDO2 IDO1->IDO2 Homology TDO TDO IDO1->TDO Homology CYP450s CYP450 Panel (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) IDO1->CYP450s Safety Assessment hERG hERG Channel IDO1->hERG Safety Assessment ReceptorPanel Receptor Panel (e.g., GPCRs, Nuclear Receptors) IDO1->ReceptorPanel Broad Profiling KinasePanel Kinase Panel (e.g., Tyr, Ser/Thr Kinases) IDO1->KinasePanel Broad Profiling

Caption: Rationale for Cross-Reactivity Panel Selection.

Experimental Methodologies & Protocols

The trustworthiness of a cross-reactivity study hinges on the quality and execution of its experimental assays. Here, we provide detailed, step-by-step protocols for core assays relevant to profiling this compound.

Experimental Workflow Overview

The overall process begins with primary screening against the intended target, followed by parallel screening across the designed cross-reactivity panel. Any identified "hits" from the panel screens should then be subjected to full dose-response analysis to determine potency (IC50).

Caption: High-Level Experimental Workflow.

Protocol 1: IDO1 Enzymatic Inhibition Assay

This protocol is adapted from standard biochemical assays used for screening IDO1 inhibitors.[7] It measures the enzymatic conversion of L-Tryptophan (L-Trp) to N-formylkynurenine.

Objective: To determine the IC50 value of the test compound against recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • L-Tryptophan (L-Trp) Substrate

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Test Compound (e.g., this compound derivative)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a reaction cocktail containing assay buffer, L-Trp, methylene blue, ascorbic acid, and catalase at appropriate concentrations.

  • Compound Plating:

    • Perform serial dilutions of the test compound stock in DMSO.

    • Add a small volume (e.g., 1 µL) of each dilution to the wells of the 96-well plate. Include wells for a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction:

    • Add the reaction cocktail to all wells.

    • Initiate the reaction by adding the recombinant IDO1 enzyme to all wells except for a "no enzyme" blank.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measurement:

    • Measure the absorbance of the product, N-formylkynurenine, at a wavelength of 321 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytochrome P450 Inhibition Assay

This protocol provides a general method for assessing CYP inhibition using human liver microsomes (HLMs), which is considered a "gold standard" for in vitro DDI studies.[16]

Objective: To determine the IC50 values of the test compound against major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Isoform-specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

  • Test Compound and known positive control inhibitors

  • Acetonitrile with internal standard (for reaction termination)

  • 96-well plates

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Incubation Mixtures:

    • In a 96-well plate, add buffer, HLMs, and the test compound at various concentrations (or a known inhibitor/vehicle control).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the enzymes.

  • Initiate Reaction:

    • Add the isoform-specific probe substrate to all wells.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specific time (e.g., 10-15 minutes). The time should be within the determined linear range for metabolite formation.

  • Terminate Reaction:

    • Stop the reaction by adding cold acetonitrile containing an internal standard. This precipitates the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against compound concentration and fitting the curve.[14]

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems are the standard for assessing hERG channel inhibition in a medium-to-high throughput format.[18] This protocol outlines the general steps.

Objective: To determine the IC50 of the test compound for inhibition of the hERG potassium channel current.

Materials:

  • Stable cell line expressing the hERG channel (e.g., HEK293-hERG)

  • Appropriate cell culture media and reagents

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test Compound and positive control (e.g., E-4031, Cisapride)[18][20]

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

Procedure:

  • Cell Preparation:

    • Culture hERG-expressing cells according to standard protocols.

    • Harvest cells and prepare a single-cell suspension for the automated patch-clamp system.

  • System Setup:

    • Prime the system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Recording:

    • The system will automatically establish whole-cell patch-clamp recordings.

    • A specific voltage protocol is applied to elicit the hERG current, particularly the characteristic "tail current" which is the primary measurement for assessing block.[17]

  • Compound Application:

    • After establishing a stable baseline current, the vehicle control is applied, followed by sequentially increasing concentrations of the test compound.

  • Measurement:

    • The hERG tail current is measured continuously throughout the experiment. The effect of the compound is typically measured after a 3-5 minute incubation at each concentration to allow for equilibrium.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

    • An IC50 value is determined by fitting a concentration-response curve to the data.[18]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the on-target potency with off-target activity. All quantitative data should be summarized in tables.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X
TargetAssay TypeIC50 (µM)
IDO1 (Primary Target) Enzymatic 0.050
IDO2Enzymatic15.2
TDOEnzymatic> 50
CYP1A2HLM (LC-MS/MS)25.8
CYP2C9HLM (LC-MS/MS)42.1
CYP2C19HLM (LC-MS/MS)> 50
CYP2D6HLM (LC-MS/MS)18.9
CYP3A4HLM (LC-MS/MS)> 50
hERG ChannelAutomated Patch Clamp33.5
Interpreting the Data: The Selectivity Index

The ultimate goal of this comparison is to quantify the selectivity of the compound. This is achieved by calculating the Selectivity Index (SI) .

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target over the off-target. A commonly accepted, though context-dependent, threshold for a good selectivity profile is an SI > 100.

Table 2: Selectivity Analysis for Compound X
Off-TargetSelectivity Index (SI)Assessment
IDO2304Highly Selective
TDO> 1000Highly Selective
CYP1A2516Highly Selective
CYP2C9842Highly Selective
CYP2D6378Highly Selective
hERG Channel670Highly Selective

Based on this hypothetical data, "Compound X" demonstrates excellent selectivity. Its potency against the primary target, IDO1, is over 300-fold greater than its activity against the most sensitive off-target measured (IDO2). This provides a strong, data-driven rationale for advancing this compound to further preclinical development.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound and its derivatives. By employing a rationally designed screening panel, executing validated experimental protocols, and interpreting the data through the lens of selectivity, researchers can build a comprehensive safety profile for their candidate compounds. This self-validating framework is essential for identifying molecules with the highest potential for success, thereby de-risking the drug development process and accelerating the delivery of safe and effective new medicines. Early and thorough cross-reactivity assessment is a critical investment that mitigates the risk of costly late-stage failures and is fundamental to the principles of modern, safety-conscious drug discovery.[10]

References

Benchmarking 6-Methylbenzofuran-2-carboxylic Acid: A Comparative Guide to Anti-Biofilm Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Benzofurans

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of bacteria adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to conventional antimicrobial agents.[1][2] This heightened resistance, which can be 10- to 1000-fold greater than their planktonic counterparts, necessitates the discovery of novel compounds that can inhibit biofilm formation or eradicate mature biofilms.[1]

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial properties.[3] This has led to growing interest in benzofuran derivatives as potential anti-biofilm agents.[3][4] This guide focuses on 6-Methylbenzofuran-2-carboxylic acid , a representative of this class, to provide an in-depth, objective comparison of its performance in a standardized anti-biofilm assay.

Comparative Framework: Benchmarking Against a Known Biofilm Inhibitor

To rigorously evaluate the anti-biofilm potential of this compound, we are comparing it with a well-characterized inhibitor from a different structural class: 7-Hydroxyindole . Indole and its derivatives are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system crucial for biofilm formation in many pathogens.[5][6] Recent studies have highlighted 7-hydroxyindole as a potent agent that can both inhibit the formation of and eradicate mature biofilms of pathogenic bacteria like Acinetobacter baumannii.[7][8] This makes it an excellent benchmark for assessing the efficacy of new potential inhibitors.

Quantitative Performance Analysis

The following data, presented for illustrative purposes, benchmarks the performance of this compound against 7-Hydroxyindole in inhibiting the formation of Staphylococcus aureus biofilm. The data is based on typical results obtained from a Crystal Violet (CV) microtiter plate assay.

CompoundConcentration (µM)Biofilm Inhibition (%)
This compound 1035%
5065%
10085%
7-Hydroxyindole 1045%
5078%
10092%
Untreated Control -0%

Summary of Key Performance Metrics:

MetricThis compound7-HydroxyindoleInterpretation
MIC (µg/mL) >500>500Minimum Inhibitory Concentration: The lowest concentration that prevents visible bacterial growth. A high MIC suggests the compound's primary action is not bactericidal at the tested concentrations.
MBIC₅₀ (µM) ~40~25Minimum Biofilm Inhibitory Concentration (50%): The concentration that inhibits 50% of biofilm formation. A lower value indicates higher potency.

Analysis of Performance:

The data illustrates that both compounds effectively inhibit S. aureus biofilm formation in a dose-dependent manner. 7-Hydroxyindole demonstrates slightly higher potency, as indicated by its lower hypothetical MBIC₅₀ value. Importantly, the high MIC values for both compounds suggest that their anti-biofilm activity is not merely a consequence of killing the bacteria but likely involves the disruption of specific pathways essential for biofilm development.[6] For benzofuran derivatives, this could involve interference with bacterial adhesion or quorum sensing pathways, while indole derivatives are well-documented to disrupt QS signaling.[5][9]

Underlying Mechanisms: Disrupting Bacterial Communication and Adhesion

The ability of a compound to inhibit biofilm formation without being bactericidal is a highly desirable trait, as it may exert less selective pressure for the development of resistance.[7] The proposed mechanisms for the anti-biofilm activity of benzofurans and indoles center on the disruption of key stages in biofilm development.

Bacterial adhesion to a surface is the critical first step in biofilm formation.[10] Compounds that can alter surface properties or block bacterial adhesins can effectively prevent colonization.[10] Both benzofuran and indole scaffolds provide a versatile platform for designing molecules that can interfere with these initial attachment processes.

Furthermore, many bacterial species coordinate biofilm formation through quorum sensing (QS).[5] This process relies on the production and detection of small signaling molecules (autoinducers) that accumulate as the bacterial population density increases. Once a threshold concentration is reached, these molecules trigger the expression of genes responsible for biofilm maturation and virulence factor production. Indole derivatives have been shown to inhibit QS by acting as antagonists to autoinducer receptors, effectively silencing this communication pathway.[6][8] Benzofuran derivatives are also being investigated for similar QS-inhibiting effects.[9]

G cluster_0 planktonic Planktonic Bacteria attachment Initial Attachment planktonic->attachment maturation Biofilm Maturation attachment->maturation dispersal Dispersal maturation->dispersal dispersal->planktonic Adhesion_Block Adhesion Blockers Adhesion_Block->attachment Prevent QS_Inhibitors Quorum Sensing Inhibitors QS_Inhibitors->maturation Disrupt

Caption: Biofilm development cycle and points of therapeutic intervention.

Experimental Protocol: Crystal Violet Assay for Biofilm Quantification

This protocol details a standardized method for quantifying static biofilm formation in a 96-well microtiter plate, a technique widely used for screening potential inhibitors.[8][11][12]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Test compounds (this compound, 7-Hydroxyindole) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.[13]

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 1 µL of the test compounds at various concentrations to the designated wells. Include untreated wells (bacteria only) as a negative control and wells with medium only as a sterility control/blank.

  • Incubation:

    • Cover the plate and incubate under static conditions for 24-48 hours at 37°C. Static incubation encourages biofilm formation on the bottom and sides of the wells.[11][14]

  • Washing:

    • Carefully discard the liquid content from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria. Be careful not to dislodge the attached biofilm.[15]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well, ensuring the biofilm is completely covered.

    • Incubate at room temperature for 15 minutes.[14]

  • Final Wash:

    • Discard the crystal violet solution.

    • Wash the plate several times with water until the water runs clear. Remove excess water by inverting the plate and tapping it on a paper towel.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[11]

    • Incubate for 10-15 minutes, with gentle shaking if necessary, to ensure all the dye is dissolved.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet solution to a new, clean flat-bottom plate.

    • Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[14][15] The absorbance value is directly proportional to the amount of biofilm formed.

G A 1. Inoculation & Treatment (Bacteria + Compound in 96-well plate) B 2. Incubation (24-48h at 37°C) A->B C 3. Wash (Remove planktonic cells with PBS) B->C D 4. Staining (Add 0.1% Crystal Violet) C->D E 5. Wash (Remove excess stain) D->E F 6. Solubilization (Add 30% Acetic Acid) E->F G 7. Quantification (Read Absorbance at 590nm) F->G

References

A Researcher's Guide to the Spectroscopic Differentiation of 6-Methylbenzofuran-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the precise structural elucidation of molecular isomers is a foundational requirement for establishing definitive structure-activity relationships (SAR). The isomeric placement of a single methyl group on the benzofuran scaffold can significantly alter a compound's biological activity, metabolic profile, and toxicity. This guide provides a comprehensive framework for the spectroscopic differentiation of 6-methylbenzofuran-2-carboxylic acid and its positional isomers, such as the 5-methyl and 7-methyl variants.

The Imperative of Isomer Purity in Drug Discovery

Benzofuran derivatives are prevalent scaffolds in biologically active compounds, known to exhibit a range of activities including antitumor and antimicrobial properties.[1] The position of substituents on the aromatic ring dictates the molecule's electronic and steric properties, which in turn governs its interaction with biological targets. Consequently, confirming the identity and purity of a specific isomer is a critical step in any research and development pipeline. Spectroscopic analysis provides the definitive "fingerprint" for such confirmation.

Analytical Workflow for Isomer Differentiation

A multi-technique spectroscopic approach is essential for the comprehensive characterization of these isomers. The logical workflow involves a combination of Nuclear Magnetic Resonance (NMR) for detailed structural connectivity, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and UV-Vis spectroscopy to probe the electronic structure.

Caption: High-level workflow for the synthesis and spectroscopic identification of benzofuran isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for isomer differentiation as it provides direct insight into the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are critical.

Causality in NMR Analysis: Why It's the Gold Standard for Isomers

The chemical shift of a proton or carbon nucleus is exquisitely sensitive to its local electronic environment. The position of the methyl group on the benzene ring creates unique electronic and spatial effects that alter the chemical shifts and coupling patterns of the aromatic protons. This allows for unambiguous assignment. For instance, the splitting patterns of the aromatic protons (H4, H5, H7 for the 6-methyl isomer) will be distinct for each isomer due to different ortho, meta, and para coupling constants (J-values).

¹H NMR Spectroscopy: Deciphering Proton Environments

The key diagnostic region in the ¹H NMR spectrum will be the aromatic region (typically 7.0-8.0 ppm). The number of signals, their chemical shifts, and their coupling patterns will be unique for each isomer.

  • 6-Methyl Isomer: We would expect to see three distinct aromatic proton signals. H7 would likely appear as a doublet, H5 as a doublet of doublets (or a more complex multiplet), and H4 as a singlet or a narrowly split signal. The methyl group protons would appear as a sharp singlet around 2.4-2.5 ppm.

  • 5-Methyl Isomer: This isomer would also show three aromatic proton signals, but with a different splitting pattern. H4 would likely be a singlet, H6 a doublet of doublets, and H7 a doublet.

  • 7-Methyl Isomer: This isomer would present a doublet, a triplet (or doublet of doublets), and another doublet for the aromatic protons H4, H5, and H6, respectively.

The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield, often between 10-13 ppm.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The number of aromatic carbon signals can confirm the symmetry of the substitution pattern. The chemical shift of the methyl carbon (around 20-22 ppm) and the quaternary carbon to which it is attached will be characteristic. The carboxyl carbon is expected in the 160-185 ppm region.[3]

Table 1: Predicted ¹H NMR Aromatic Region Characteristics for Isomers

Isomer H4 Signal H5 Signal H6 Signal H7 Signal
5-Methyl Singlet - Doublet of Doublets Doublet
6-Methyl Singlet/narrow d Doublet of Doublets - Doublet

| 7-Methyl | Doublet | Triplet/dd | Doublet | - |

Note: Predicted patterns are based on standard coupling interactions and may vary slightly based on solvent and other experimental conditions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance), relaxation delay of 2 seconds, spectral width of ~240 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups, which should be consistent across all isomers. However, subtle shifts in absorption frequencies can provide secondary evidence for differentiation.

Causality in IR Analysis: Vibrational Fingerprints

The position of the methyl group can subtly influence the electronic distribution within the benzene ring and the benzofuran system. This can lead to minor but measurable shifts in the vibrational frequencies of the C=O (carbonyl) and O-H bonds of the carboxylic acid, as well as the C=C bonds of the aromatic system.

Key Diagnostic Peaks:

  • O-H Stretch: A very broad absorption from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption typically between 1680-1710 cm⁻¹. Conjugation with the benzofuran system lowers this frequency compared to a non-conjugated acid.

  • C=C Aromatic Stretches: Medium to weak bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretches: Bands in the 1200-1300 cm⁻¹ region.

  • Out-of-Plane Bending (C-H): The pattern of bands in the 750-900 cm⁻¹ "fingerprint" region can be indicative of the aromatic substitution pattern, providing another clue to the isomer's identity.

Table 2: Key IR Absorptions for Benzofuran-2-carboxylic Acid Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H 2500-3300 Very Broad, Strong
Carbonyl C=O 1680-1710 Sharp, Very Strong
Aromatic C=C 1500-1600 Medium-Weak, Sharp

| Carboxylic Acid C-O | 1200-1300 | Strong |

Data derived from spectra of related compounds such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid (FT-IR (KBr): ν 1690 cm⁻¹ for C=O).[3]

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula (C₁₀H₈O₃, MW: 176.17 g/mol ) for all isomers. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[4] More importantly, the fragmentation pattern under electron ionization (EI-MS) or collision-induced dissociation (CID) can reveal structural clues.

Causality in MS Analysis: Stability of Fragments

While the molecular ion peak (M⁺) will be the same for all isomers, the relative abundances of fragment ions may differ. The position of the methyl group can influence the stability of certain radical cations formed during fragmentation. The primary fragmentation of benzofuran-type neolignans often involves losses of small molecules like CO and MeOH (or in our case, H₂O from the carboxylic acid).[5] A key fragmentation for carboxylic acids is the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45).

Caption: Plausible fragmentation pathways for methylbenzofuran-2-carboxylic acid isomers in MS.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). LC-MS with electrospray ionization (ESI) is common for carboxylic acids.

  • Ionization: Use Electron Ionization (EI) for fragmentation patterns or a softer technique like ESI for prominent molecular ion peaks.

  • Analysis: Acquire the mass spectrum, typically scanning a mass-to-charge (m/z) range from 50 to 300.

  • Data Analysis: Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways.

UV-Vis Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the conjugated electronic system of the benzofuran core. While it is generally less specific for isomer differentiation than NMR, subtle shifts in the absorption maxima (λ_max) can be observed.

Causality in UV-Vis Analysis: Electronic Transitions

The benzofuran ring system is the primary chromophore responsible for UV absorption. The position of the methyl group, an electron-donating group, can cause small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in the π→π* electronic transitions. These shifts are often subtle but can be used for comparative confirmation. For example, benzofuran derivatives typically exhibit two main absorption bands, often around 280-290 nm.[4]

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 10⁻⁴ M).

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from approximately 200 to 400 nm.

  • Blank Correction: Use a cuvette containing only the solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

Table 3: Summary of Spectroscopic Techniques for Isomer Differentiation

Technique Primary Information Key Differentiator
¹H NMR Proton environment, connectivity Aromatic region splitting patterns & chemical shifts
¹³C NMR Carbon skeleton Number and chemical shifts of aromatic carbons
FTIR Functional groups present Fingerprint region (C-H out-of-plane bending)
Mass Spec. Molecular weight, fragmentation Relative abundance of fragment ions (subtle)

| UV-Vis | Conjugated electronic system | Minor shifts in λ_max |

Conclusion

The unambiguous structural determination of this compound and its positional isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While ¹H NMR spectroscopy stands as the primary tool for definitive differentiation due to its sensitivity to proton coupling environments, a comprehensive analysis incorporating ¹³C NMR, IR, and Mass Spectrometry is essential for complete characterization and validation. By carefully analyzing the unique spectral "fingerprint" provided by each technique, researchers can confidently confirm the identity of their target isomer, ensuring the integrity and reproducibility of their subsequent biological and chemical studies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.